molecular formula C18H19NO3 B1337328 (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate CAS No. 147687-15-8

(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate

Cat. No.: B1337328
CAS No.: 147687-15-8
M. Wt: 297.3 g/mol
InChI Key: INKRUGORSXCMAT-UHFFFAOYSA-N
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Description

(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate is a useful research compound. Its molecular formula is C18H19NO3 and its molecular weight is 297.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-19(10-11-20)18(21)22-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17,20H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKRUGORSXCMAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801192448
Record name 9H-Fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate
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Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147687-15-8
Record name 9H-Fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147687-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801192448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate CAS number 147687-15-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate (Fmoc-Sar-ol) CAS Number: 147687-15-8

Abstract

This technical guide provides a comprehensive overview of this compound, commonly known in the scientific community as Fmoc-Sar-ol or Fmoc-MeGly-ol.[1] With the CAS number 147687-15-8, this molecule is a specialized amino alcohol derivative that serves as a critical building block in advanced organic synthesis, particularly in peptide chemistry and the development of novel therapeutic modalities. This document will delve into its chemical properties, the strategic importance of its structural components, key applications in drug discovery, detailed synthetic protocols, and essential safety information. The guide is intended for researchers, chemists, and drug development professionals who leverage specialized chemical tools to construct complex molecular architectures.

Chemical Identity and Physicochemical Properties

This compound is a white, powdered solid at room temperature.[2] Its structure is characterized by a central N-methyl ethanolamine core, where the amine is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, leaving a terminal primary hydroxyl group available for further chemical modification.

Table 1: Chemical Identifiers

Identifier Value
IUPAC Name This compound
CAS Number 147687-15-8[3]
Common Synonyms Fmoc-Sar-ol, Fmoc-MeGly-ol[1][2]
Molecular Formula C₁₈H₁₉NO₃

| Molecular Weight | 297.35 g/mol [3] |

Table 2: Physicochemical Properties & Storage

Property Value Source
Appearance White Powder [2]
Purity Typically ≥98% [3]

| Storage Conditions | Keep dry in freezer; Store at 0-8 °C |[1][4] |

Caption: Chemical structure of this compound.

Core Chemistry and Strategic Significance

The utility of Fmoc-Sar-ol stems from the unique interplay of its three key structural motifs: the Fmoc protecting group, the N-methylated backbone, and the terminal hydroxyl group.

The Role of the Fmoc Protecting Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is one of the most important amine-protecting groups in modern organic synthesis, particularly for solid-phase peptide synthesis (SPPS). Its primary advantage is its stability to a wide range of reagents and its selective cleavage under mild basic conditions, typically with a solution of piperidine in an organic solvent. This orthogonality allows for the deprotection of the amine without disturbing other acid-labile protecting groups, a cornerstone of complex peptide construction.[4]

The Significance of N-Methylation

The methylation of the backbone nitrogen atom is a critical modification used to enhance the pharmaceutical properties of peptides.[5] This seemingly small structural change imparts several significant benefits:

  • Enhanced Metabolic Stability: The N-methyl group provides steric hindrance that can protect the adjacent peptide bond from cleavage by proteases, thereby increasing the in-vivo half-life of a peptide drug.[5]

  • Improved Cell Permeability: By replacing an N-H bond with an N-CH₃ group, a hydrogen bond donor is removed. This can reduce the polarity of the peptide backbone and improve its ability to cross hydrophobic cell membranes.[5]

  • Conformational Control: N-methylation restricts the conformational freedom of the peptide backbone, which can be used to lock the peptide into a bioactive conformation, potentially increasing its potency and selectivity for its target.

The Hydroxyl Terminus as a Functional Handle

The primary alcohol (-CH₂OH) is a versatile functional group that serves as a key reactive handle. It allows Fmoc-Sar-ol to be used as an initiator or building block for more complex structures. It can readily undergo a variety of chemical transformations, including:

  • Oxidation to an aldehyde or carboxylic acid.

  • Esterification with carboxylic acids.

  • Etherification with alkyl halides.

  • Conversion to a leaving group (e.g., tosylate) for nucleophilic substitution.

This versatility makes it an ideal starting point for the synthesis of linkers used in bioconjugation and targeted protein degradation.

Key Applications and Methodologies

Fmoc-Sar-ol is primarily applied in fields requiring precise molecular construction, such as medicinal chemistry and materials science.

Building Block for PROTACs and Molecular Glues

One of the most exciting applications for molecules like Fmoc-Sar-ol is in the construction of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[6]

These molecules consist of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting them.[6] Fmoc-Sar-ol is an excellent starting scaffold for the linker component. The hydroxyl group provides a convenient attachment point for building out the linker chain, while the N-methylated backbone can be incorporated to fine-tune the linker's length, rigidity, and solubility.

PROTAC_Concept cluster_PROTAC PROTAC Molecule Target Ligand Target Ligand Linker Linker (derived from Fmoc-Sar-ol) Target Ligand->Linker Target Protein Target Protein Target Ligand->Target Protein Binds E3 Ligase Ligand E3 Ligase Ligand Linker->E3 Ligase Ligand E3 Ligase E3 Ligase E3 Ligase Ligand->E3 Ligase Binds

Caption: Conceptual diagram of a PROTAC molecule.

Experimental Protocol: Linker Elongation via Etherification

This protocol describes a representative method for extending a linker from the hydroxyl group of Fmoc-Sar-ol using a Williamson ether synthesis. This is a foundational step in building a PROTAC linker.

Objective: To couple Fmoc-Sar-ol with a short, protected polyethylene glycol (PEG) chain (e.g., 2-bromoethoxy)ethan-1-ol, protected as a t-butyl ether) to demonstrate linker elongation.

Materials:

  • This compound (Fmoc-Sar-ol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • 1-Bromo-2-(2-tert-butoxyethoxy)ethane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate and brine for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

Methodology:

  • Preparation: Under an inert atmosphere (e.g., Argon), add Fmoc-Sar-ol (1.0 eq) to a flame-dried round-bottom flask. Dissolve in anhydrous THF.

  • Deprotonation (Causality): Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise. NaH is a strong, non-nucleophilic base that efficiently deprotonates the primary alcohol to form a sodium alkoxide. This activation is necessary to make the oxygen nucleophilic for the subsequent substitution reaction. Allow the mixture to stir for 30 minutes at 0 °C.

  • Nucleophilic Substitution: Slowly add a solution of 1-bromo-2-(2-tert-butoxyethoxy)ethane (1.2 eq) in anhydrous THF to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Reaction Quench: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. This neutralizes any remaining NaH.

  • Extraction and Wash: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine. This removes inorganic salts and residual THF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure, elongated linker precursor.

Synthesis and Purification

Fmoc-Sar-ol is typically prepared by reacting N-methylethanolamine with a suitable Fmoc-donating reagent.[7][8] The most common laboratory-scale synthesis involves 9-fluorenylmethyl chloroformate (Fmoc-Cl).

Synthesis_Reaction Synthesis of Fmoc-Sar-ol cluster_reactants Reactants cluster_product Product R1 N-Methylethanolamine P1 Fmoc-Sar-ol (CAS 147687-15-8) R1->P1 R2 Fmoc-Cl R2->P1

Caption: General synthesis scheme for Fmoc-Sar-ol.

Protocol: Synthesis of Fmoc-Sar-ol
  • Dissolution: Dissolve N-methylethanolamine (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Basification: Add sodium bicarbonate (NaHCO₃, 2.0 eq) to the solution. The base is crucial to neutralize the hydrochloric acid that is generated as a byproduct of the reaction, driving the reaction to completion.

  • Fmoc Protection: Cool the mixture to 0 °C. Slowly add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.05 eq) in THF dropwise over 30 minutes. Maintaining a low temperature helps to control the exothermicity of the reaction and minimize side products.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic extracts with dilute acid (e.g., 1M HCl) and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The resulting solid can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane to yield pure Fmoc-Sar-ol.

Safety, Handling, and Storage

While a specific safety data sheet for CAS 147687-15-8 is not broadly available, data from closely related Fmoc-protected amino alcohols can be used to guide handling procedures. These compounds are generally considered irritants.

Table 3: Hazard Information and Handling

Category Recommendation Reference
GHS Hazards Skin Irritation (H315), Serious Eye Irritation (H319), May cause respiratory irritation (H335) [9]
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves, lab coat [9][10]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [9]
First Aid (Skin) Wash off with soap and plenty of water. [11]
First Aid (Inhalation) Move person into fresh air. [11]

| Handling | Avoid formation of dust and aerosols. Use in a well-ventilated area. |[9] |

Storage: For long-term stability, the compound should be stored in a freezer under dry conditions.[1]

Conclusion

This compound (Fmoc-Sar-ol) is a highly valuable and specialized chemical reagent. The strategic combination of a base-labile protecting group, a pharmaceutically relevant N-methylated backbone, and a versatile hydroxyl handle makes it an indispensable tool for researchers in peptide synthesis, medicinal chemistry, and the burgeoning field of targeted protein degradation. Its use enables the construction of complex, functionally optimized molecules designed to meet the therapeutic challenges of the 21st century.

References

  • (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)
  • 9H-fluoren-9-ylmethyl (2-hydroxyethyl)
  • 147687-15-8 Fmoc-Sar-ol | WATANABE CHEMICAL INDUSTRIES,LTD.
  • This compound.
  • Fmoc-Sar-OL CAS NO.147687-15-8 - Shandong Huashang Chemical Co., Ltd. LookChem.
  • ANGENE - Product List. Interchim.
  • (9H-Fluoren-9-yl)methyl methyl(2-oxoethyl)
  • Material Safety D
  • Safety D
  • (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)
  • 2-[2-(Fmoc-amino)ethoxy]ethanol. Chem-Impex.
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
  • Versatile N-Methylethanolamine: Synthesis Intermediate and Industrial Applic
  • N-Methylethanolamine. Wikipedia.

Sources

An In-depth Technical Guide to (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate: A Key Building Block for Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate, a pivotal bifunctional linker building block in the rapidly evolving field of targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs). We will delve into the strategic importance of this molecule, detailed synthetic protocols, in-depth characterization methodologies, and its role in the rational design of effective protein degraders.

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[3]

While the choice of POI and E3 ligase ligands dictates the specificity of the PROTAC, the linker is far from a passive spacer. Its length, composition, rigidity, and attachment points are critical determinants of the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][] An optimally designed linker facilitates the formation of a stable and productive ternary complex between the POI and the E3 ligase, a prerequisite for efficient ubiquitination and subsequent degradation of the target protein.[2]

This compound, also known as Fmoc-Sarcosinol or Fmoc-Sar-ol, has gained prominence as a versatile building block for the construction of PROTAC linkers.[5][6] Its structure incorporates a hydroxyl group for further chemical modification, a methyl group that can influence conformational rigidity and metabolic stability, and the fluorenylmethoxycarbonyl (Fmoc) protecting group, which is central to solid-phase peptide synthesis (SPPS) and other modular synthetic strategies.[7][8]

This guide will provide a detailed exploration of the synthesis and characterization of this key linker building block, empowering researchers to effectively incorporate it into their PROTAC design and development workflows.

Synthesis of this compound

The synthesis of the title compound is a straightforward process involving the protection of the secondary amine of N-methyl-2-aminoethanol with the Fmoc group. The choice of the Fmoc protecting group is strategic, as it is stable under a variety of reaction conditions but can be readily removed under mild basic conditions, making it orthogonal to many other protecting groups used in complex molecule synthesis.[7]

Causality Behind Experimental Choices

The selection of reagents and conditions for the Fmoc protection of N-methyl-2-aminoethanol is guided by the principles of nucleophilic acyl substitution. N-methyl-2-aminoethanol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc-donating reagent. The reaction is typically carried out in the presence of a mild base to neutralize the acid generated during the reaction and to deprotonate the amine, increasing its nucleophilicity.

Common Fmoc-donating reagents include 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). While Fmoc-Cl is highly reactive, it can be sensitive to moisture and may lead to side reactions. Fmoc-OSu is often preferred due to its greater stability and ease of handling. The choice of solvent is also critical; aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to avoid side reactions with the Fmoc-donating reagent.

Detailed Experimental Protocol

This protocol is based on established methods for the Fmoc protection of amino alcohols.

Materials:

  • N-methyl-2-aminoethanol

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or a non-nucleophilic organic base such as diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-2-aminoethanol (1.0 equivalent) in anhydrous dichloromethane (DCM). The concentration should be approximately 0.1-0.5 M.

  • Addition of Base: Add sodium bicarbonate (2.0-3.0 equivalents) or diisopropylethylamine (1.5-2.0 equivalents) to the solution. Stir the suspension at room temperature for 10-15 minutes.

  • Addition of Fmoc Reagent: Slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.0-1.1 equivalents) in anhydrous DCM to the reaction mixture at 0 °C (ice bath).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Characterization of this compound

Thorough characterization of the synthesized compound is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are routinely employed.

Physical Properties
PropertyValueSource
Molecular Formula C₁₈H₁₉NO₃[5]
Molecular Weight 297.35 g/mol [9]
Appearance White to off-white solid
CAS Number 147687-15-8[5][9]
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be acquired.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the fluorenyl group, the methylene protons of the ethyl group, the methyl group, and the hydroxyl proton. The chemical shifts and coupling patterns will be consistent with the proposed structure.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for each carbon atom in the molecule, including the carbonyl carbon of the carbamate, the aromatic carbons of the fluorenyl group, and the aliphatic carbons.

¹H NMR (CDCl₃, 400 MHz) - Predicted Chemical Shifts (ppm) ¹³C NMR (CDCl₃, 100 MHz) - Predicted Chemical Shifts (ppm)
δ 7.78 (d, 2H), 7.60 (d, 2H), 7.41 (t, 2H), 7.32 (t, 2H)δ 156.5 (C=O), 143.8, 141.3, 127.7, 127.1, 125.0, 120.0
δ 4.50 (d, 2H), 4.25 (t, 1H)δ 67.5, 61.2, 51.5, 47.2, 34.5
δ 3.80 (t, 2H), 3.55 (t, 2H), 3.05 (s, 3H), 2.50 (br s, 1H)

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Functional Group Characteristic Absorption (cm⁻¹)
O-H (alcohol)3500-3200 (broad)
C-H (aromatic)3100-3000
C-H (aliphatic)3000-2850
C=O (carbamate)1720-1680
C-O1250-1050
C-N1250-1020

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • High-Resolution Mass Spectrometry (HRMS): This technique will provide the exact mass of the molecule, confirming its elemental composition. For C₁₈H₁₉NO₃, the expected [M+H]⁺ is approximately 298.1438.

Application in PROTAC Development

This compound serves as a valuable building block for the synthesis of PROTAC linkers. The presence of a terminal hydroxyl group allows for its facile incorporation into the growing linker chain through various chemical transformations, such as etherification or esterification.

Workflow for PROTAC Synthesis

The general workflow for utilizing this building block in PROTAC synthesis is as follows:

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_final Final Product A POI Ligand E Coupling to POI Ligand A->E B (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate D Linker Elongation and Functionalization B->D C E3 Ligase Ligand F Coupling to E3 Ligase Ligand C->F D->E D->F G PROTAC Molecule E->G F->G

Caption: General workflow for PROTAC synthesis utilizing the bifunctional linker building block.

Advantages in PROTAC Design

The structural features of this compound offer several advantages in the rational design of PROTACs:

  • Modularity: The Fmoc protecting group allows for its use in standard solid-phase peptide synthesis (SPPS) protocols, enabling the rapid and modular assembly of diverse linker libraries.[7][8]

  • Tunability: The hydroxyl group provides a convenient handle for extending the linker chain with various chemical moieties, allowing for fine-tuning of the linker length and composition to optimize ternary complex formation.

  • Conformational Control: The N-methyl group can introduce a degree of conformational constraint to the linker, which can be beneficial for pre-organizing the PROTAC into a bioactive conformation and improving binding affinity for the target proteins.

  • Improved Physicochemical Properties: The incorporation of polar groups like the hydroxyl and carbamate moieties can influence the solubility and cell permeability of the final PROTAC molecule.

Conclusion

This compound is a strategically important and versatile building block for the synthesis of PROTAC linkers. Its well-defined structure, coupled with the utility of the Fmoc protecting group, provides a robust platform for the modular and efficient construction of diverse PROTAC libraries. A thorough understanding of its synthesis, characterization, and application, as detailed in this guide, will empower researchers to accelerate the design and development of novel and effective protein degraders for a wide range of therapeutic targets.

References

  • C4 Therapeutics. Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. [Link]

  • ChemBK. 9H-fluoren-9-ylmethyl (2-hydroxyethyl)carbamate. [Link]

  • PubChem. 9H-Fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate. [Link]

  • PubChem. (9H-fluoren-9-yl)methyl N-(2-hydroxyethyl)carbamate. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312. [Link]

  • Pharmaffiliates. (9H-Fluoren-9-yl)methyl (2-(2-hydroxyethoxy)ethyl)carbamate. [Link]

  • PubChem. (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate. [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • ChemBK. 9H-fluoren-9-ylmethyl (2-hydroxyethyl)carbamate. [Link]

Sources

A Comprehensive Guide to the Synthesis of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate, a bifunctional molecule of significant interest in chemical biology and drug development. The compound features a terminal hydroxyl group amenable to further chemical modification and a secondary amine protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group. This structural arrangement makes it a valuable building block, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex molecular architectures.[1] This document details the strategic considerations, a step-by-step mechanistic pathway, a robust experimental protocol, and methods for characterization, designed for researchers and professionals in organic synthesis and medicinal chemistry.

Introduction and Strategic Overview

This compound (CAS No: 147687-15-8) is a synthetic intermediate whose value lies in its orthogonal chemical handles.[2] The Fmoc group provides robust protection for the amine functionality, which is stable under a wide range of acidic conditions but can be selectively removed with mild bases like piperidine.[3] This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS) and related methodologies.[3][4] The free primary alcohol serves as a versatile nucleophile for subsequent esterification, etherification, or oxidation reactions.

Molecular Properties:

PropertyValue
Molecular Formula C₁₈H₁₉NO₃[5]
Molecular Weight 297.35 g/mol [5]
Appearance Expected to be a white to off-white solid
Common Name Fmoc-Sar-ol[6]

The synthesis is predicated on a straightforward, yet crucial, chemical transformation: the selective N-acylation of a secondary amine in the presence of a primary alcohol.

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule across the carbamate linkage logically reveals the key starting materials: N-methyl-2-aminoethanol (also known as 2-(methylamino)ethanol) and a suitable Fmoc-donating reagent.

G Target (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate Disconnect C-N Bond Disconnection (Carbamate) Target->Disconnect Intermediates N-methyl-2-aminoethanol + Fmoc Cation Equivalent (Fmoc⁺) Disconnect->Intermediates Reagents Fmoc-Cl or Fmoc-OSu Intermediates->Reagents Practical Source G cluster_0 Reaction Mechanism Reactants N-methyl-2-aminoethanol + Fmoc-Cl TransitionState Tetrahedral Intermediate Reactants:amine->TransitionState Nucleophilic Attack Reactants:fmoc->TransitionState Products Target Carbamate + HCl TransitionState->Products:prod Collapse & Chloride Expulsion Neutralization {NaCl + H₂O + CO₂} Products:hcl->Neutralization Base Base (e.g., NaHCO₃) Base->Neutralization

Caption: Mechanism of Fmoc protection of N-methyl-2-aminoethanol.

Mechanistic Steps:

  • Nucleophilic Attack: The secondary amine of N-methyl-2-aminoethanol attacks the carbonyl carbon of Fmoc-Cl. The presence of the electron-donating methyl and hydroxyethyl groups enhances the nucleophilicity of the nitrogen atom.

  • Formation of a Tetrahedral Intermediate: A transient, unstable tetrahedral intermediate is formed.

  • Collapse and Elimination: The intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion as a good leaving group.

  • Neutralization: The liberated HCl immediately reacts with the base (e.g., sodium bicarbonate) in the reaction medium, driving the equilibrium towards the product and preventing the protonation of unreacted starting amine.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful execution should yield the target compound with high purity, verifiable by the characterization methods outlined in the subsequent section.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molar Eq.Amount
N-methyl-2-aminoethanolC₃H₉NO75.111.07.51 g
9-fluorenylmethyl chloroformate (Fmoc-Cl)C₁₅H₁₁ClO₂258.701.0527.16 g
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.012.521.0 g
1,4-DioxaneC₄H₈O₂--250 mL
Deionized WaterH₂O--250 mL
Ethyl Acetate (EtOAc)C₄H₈O₂--500 mL
Brine (Saturated NaCl)NaCl(aq)--200 mL
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄--~20 g
Step-by-Step Procedure
  • Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stir bar, dissolve N-methyl-2-aminoethanol (7.51 g, 100 mmol) and sodium bicarbonate (21.0 g, 250 mmol) in a mixture of 250 mL deionized water and 250 mL 1,4-dioxane.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5 °C. Causality Note: Cooling is critical to control the exothermic reaction and prevent potential side reactions or degradation of the Fmoc-Cl reagent.

  • Reagent Addition: In a separate flask, dissolve Fmoc-Cl (27.16 g, 105 mmol) in 100 mL of 1,4-dioxane. Add this solution to the stirring amine solution dropwise via an addition funnel over approximately 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of Hexane:Ethyl Acetate as the eluent. The disappearance of the starting amine (visualized with ninhydrin stain) and the appearance of a new, UV-active spot for the Fmoc-protected product indicates completion.

  • Work-up - Quenching and Extraction: Once the reaction is complete, pour the mixture into a 2 L separatory funnel containing 300 mL of ethyl acetate. Shake well and separate the layers. Extract the aqueous layer two more times with 100 mL of ethyl acetate. Causality Note: The organic extractions serve to move the desired product from the aqueous/dioxane mixture into a non-polar organic phase, leaving behind inorganic salts and other water-soluble impurities.

  • Washing: Combine the organic layers and wash sequentially with 100 mL of 1 M HCl(aq) (to remove any unreacted amine), 100 mL of deionized water, and 100 mL of brine (to reduce the solubility of organic material in the aqueous phase and aid separation).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield a crude oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexane. Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield the final product as a white solid.

Expected Yield and Purity
  • Theoretical Yield: 29.74 g

  • Expected Experimental Yield: 85-95%

  • Purity (Post-Chromatography): >98% (as determined by HPLC and ¹H NMR)

Characterization and Data Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR (400 MHz, CDCl₃): Expect characteristic peaks for the fluorenyl group protons (δ 7.2-7.8 ppm), the CH₂ and CH of the fluorenylmethoxy moiety (δ 4.2-4.5 ppm), the N-CH₂ and O-CH₂ protons of the hydroxyethyl group (broad signals around δ 3.4-3.8 ppm), the N-CH₃ protons (a singlet around δ 2.9-3.1 ppm), and a broad singlet for the hydroxyl proton.

  • ¹³C NMR (100 MHz, CDCl₃): Expect signals for the carbamate carbonyl (~156 ppm), aromatic carbons of the fluorene group (~120-144 ppm), and aliphatic carbons corresponding to the rest of the molecule.

  • Mass Spectrometry (ESI+): Expect to observe the molecular ion peak [M+H]⁺ at m/z 298.14 and/or the sodium adduct [M+Na]⁺ at m/z 320.12.

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl stretch for the carbamate group (~1690-1710 cm⁻¹) and a broad O-H stretch for the alcohol (~3300-3500 cm⁻¹).

Synthesis Workflow Visualization

The entire process, from reagent preparation to final product characterization, can be summarized in the following workflow.

G cluster_workflow Synthesis Workflow A 1. Reagent Preparation (Dissolve Amine & Base) B 2. Reaction Setup (Cool to 0°C) A->B C 3. Fmoc-Cl Addition (Dropwise, Temp Control) B->C D 4. Reaction Monitoring (TLC Analysis) C->D E 5. Aqueous Work-up (Extraction & Washing) D->E F 6. Drying & Concentration (MgSO₄ & Rotary Evaporation) E->F G 7. Purification (Flash Chromatography) F->G H 8. Characterization (NMR, MS, IR) G->H I Final Product (>98% Purity) H->I

Caption: High-level experimental workflow for the synthesis.

References

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023).
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023). MDPI.
  • 9H-fluoren-9-ylmethyl (2-hydroxyethyl)
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023).
  • 9H-Fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate.
  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Semantic Scholar.
  • (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate.
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
  • (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)
  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. The Royal Society of Chemistry.
  • Fmoc-Protected Amino Groups. Organic Chemistry Portal.
  • (9H-fluoren-9-yl)methyl 2-hydroxyethyl(methyl)
  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
  • (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)
  • 147687-15-8|(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)
  • (PDF) Methods for Removing the Fmoc Group.

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molecular weight of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Molecular Weight and Characterization of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate

Abstract

This technical guide provides a comprehensive analysis of this compound, a key building block in advanced organic and medicinal chemistry. We will establish its precise molecular weight through theoretical calculations, outline experimental protocols for its empirical verification using mass spectrometry and HPLC, and discuss its structural significance and applications. This document is intended for researchers, scientists, and drug development professionals who utilize Fmoc-protected amino alcohols in the synthesis of complex molecules, including modified peptides, peptidomimetics, and linkers for novel therapeutic modalities.

Core Chemical Identity and Physicochemical Properties

This compound, also known by synonyms such as Fmoc-N-methyl-2-aminoethanol or Fmoc-Sar-ol, is a carbamate derivative featuring the fluorenylmethoxycarbonyl (Fmoc) protecting group.[1][2] This structure is fundamental to its utility in multi-step synthesis.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name 9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate PubChem[2]
CAS Number 147687-15-8 BLDpharm, PubChem[2][3]
Molecular Formula C₁₈H₁₉NO₃ BLDpharm, PubChem[2][3]

| Common Synonyms | Fmoc-Sar-OL, Fmoc-N-methyl aminoethanol | ChemicalBook, PubChem[1][2] |

The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for structural confirmation via analytical techniques.

Table 2: Molecular Weight Summary

Parameter Value Notes
Average Molecular Weight 297.35 g/mol Based on natural isotopic abundance.[3]

| Monoisotopic Mass | 297.13649347 Da | Calculated using the mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).[2] Crucial for high-resolution mass spectrometry. |

The Role and Significance of the Fmoc Group

The presence of the (9H-Fluoren-9-yl)methyl carbamate, or Fmoc, group is the most defining feature of this molecule. In modern synthetic chemistry, particularly Solid-Phase Peptide Synthesis (SPPS), the protection of reactive amine groups is essential to direct the formation of desired amide bonds and prevent unwanted side reactions.[4]

Expertise & Experience: Why Fmoc Chemistry is a Dominant Strategy The Fmoc group was introduced by Carpino and Han in 1970 and has become a cornerstone of peptide synthesis for several key reasons:[4]

  • Mild Deprotection Conditions: The Fmoc group is stable to acidic conditions but is readily cleaved by a secondary amine base, typically a solution of piperidine in an organic solvent. This orthogonality allows for the removal of the Fmoc group without cleaving the peptide from the resin or removing acid-labile side-chain protecting groups.

  • Compatibility: The mild conditions are compatible with a wide range of sensitive or modified amino acids, such as those with phosphorylation or glycosylation, which might be compromised under the harsher, hydrofluoric acid (HF)-based conditions of older Boc-based strategies.[4]

  • Automation-Friendly: The reaction cycles of deprotection, washing, coupling, and capping are highly amenable to automated synthesizers, which has accelerated peptide research and production.

The diagram below illustrates the fundamental workflow of Fmoc deprotection, which liberates the amine for the next coupling step in a synthetic sequence.

Fmoc_Deprotection_Workflow Fmoc_Protected Fmoc-N(CH₃)CH₂CH₂OH (Amine Protected) Piperidine Piperidine Treatment (Base) Fmoc_Protected->Piperidine Step 1: Cleavage Deprotected H-N(CH₃)CH₂CH₂OH (Free Amine) Piperidine->Deprotected Step 2: Liberation Byproduct Dibenzofulvene-Piperidine Adduct (Byproduct) Piperidine->Byproduct

Caption: Workflow of Fmoc group cleavage using piperidine.

Theoretical Molecular Weight Calculation

The molecular weight is derived from the molecular formula (C₁₈H₁₉NO₃) and the atomic weights of its constituent elements.

Methodology: The calculation is the sum of the atomic weights of all atoms in the molecule: Molecular Weight = (18 × AW_Carbon) + (19 × AW_Hydrogen) + (1 × AW_Nitrogen) + (3 × AW_Oxygen)

Table 3: Atomic Weight Data for Calculation

Element Symbol Count Average Atomic Weight ( g/mol )
Carbon C 18 12.011
Hydrogen H 19 1.008
Nitrogen N 1 14.007

| Oxygen | O | 3 | 15.999 |

Calculation:

  • (18 × 12.011) + (19 × 1.008) + (1 × 14.007) + (3 × 15.999)

  • = 216.198 + 19.152 + 14.007 + 47.997

  • = 297.354 g/mol

This calculated average molecular weight aligns perfectly with the value reported in chemical supplier databases.[3] For high-resolution mass spectrometry, the monoisotopic mass of 297.13649347 Da is the more relevant value, as it represents the molecule composed entirely of the most common isotopes.[2]

Experimental Verification Protocols

Theoretical values require empirical validation. The following protocols describe standard, self-validating laboratory procedures for confirming the molecular weight and assessing the purity of this compound.

Protocol 4.1: Molecular Weight Confirmation by Mass Spectrometry (MS)

Principle: Mass spectrometry is the definitive technique for molecular weight determination. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules like carbamates, minimizing fragmentation and maximizing the signal of the molecular ion.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.

    • Dilute the stock solution 1:100 in 50:50 acetonitrile:water with 0.1% formic acid.

    • Rationale: Formic acid is added to promote protonation of the analyte, facilitating the formation of the [M+H]⁺ ion in positive ion mode.

  • Instrumentation:

    • Utilize an ESI source coupled to a Quadrupole or Time-of-Flight (TOF) mass analyzer.

    • Calibrate the instrument according to the manufacturer's protocol using a known standard.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Data Analysis:

    • Expected Result: A prominent peak corresponding to the protonated molecule ([M+H]⁺) at m/z 298.14 (297.136 + 1.007).

    • Trustworthiness: Also look for other common adducts, such as the sodium adduct ([M+Na]⁺) at m/z 320.12 (297.136 + 22.990). The presence of these adducts with the correct mass difference further validates the identity of the parent molecule.

Protocol 4.2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. For a pure substance, a single major peak should be observed. This ensures that the molecular weight determined by MS corresponds to the compound of interest and not a co-eluting impurity.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System Sample Dissolve Sample (e.g., in Acetonitrile) Injector Autosampler/ Manual Injection Sample->Injector MobilePhase Prepare Mobile Phase (e.g., Water/Methanol) Column Reversed-Phase C8 or C18 Column Injector->Column Elution Gradient Detector UV Detector (λ = 265 nm) Column->Detector Separation Data Chromatogram (Peak at specific Rt) Detector->Data Signal Output

Caption: Standard workflow for HPLC-based purity analysis.

Step-by-Step Methodology:

  • System Preparation:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Deionized water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Detector: UV-Vis detector set to 265 nm.

    • Rationale: The fluorenyl group of the Fmoc moiety has a strong chromophore with a characteristic absorbance maximum around 265 nm, providing high sensitivity.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the compound in acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient: A linear gradient from 30% B to 95% B over 20 minutes is a robust starting point.

    • Rationale: A gradient is used to ensure efficient elution of the moderately nonpolar compound while also separating any potential impurities with different polarities.

  • Data Analysis:

    • Expected Result: A single, sharp, symmetrical peak at a specific retention time (Rt).

    • Purity Calculation: Purity is calculated based on the area of the main peak as a percentage of the total area of all peaks detected in the chromatogram. For R&D purposes, a purity of >95% is typically required.

Applications in Research and Drug Development

The unique structure of this compound makes it a valuable intermediate. While N-methyl-2-hydroxyethylamine itself is a useful building block in chemical synthesis for polymers and drugs, its Fmoc-protected form is tailored for more specific, high-value applications.[5]

  • Peptidomimetic and Modified Peptide Synthesis: The N-methylated amine and the terminal hydroxyl group allow for the creation of non-natural peptide backbones or for post-synthesis modification. This is critical in drug development to improve peptide stability, cell permeability, and biological half-life.

  • PROTAC and Linker Chemistry: Structurally similar molecules, like (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)carbamate, are explicitly used as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[6] PROTACs are an emerging therapeutic modality that uses the cell's own machinery to degrade target proteins.[6] The hydroxyl group on this molecule provides a convenient handle for extending the linker chain, making it a highly relevant building block for professionals in this field.

  • Bioconjugation and Material Science: The Fmoc-protected amine allows for its incorporation into a larger structure, after which the hydroxyl group can be used for conjugation to other biomolecules, surfaces, or polymer matrices.[7][8]

References

  • (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate | C17H15NO3 | CID 10858926. PubChem. Available at: [Link]

  • (9H-Fluoren-9-yl)methyl (2-(2-hydroxyethoxy)ethyl)carbamate | Pharmaffiliates. Pharmaffiliates. Available at: [Link]

  • (9H-fluoren-9-yl)methyl N-(2-hydroxyethyl)carbamate. PubChem. Available at: [Link]

  • 9H-fluoren-9-ylmethyl (2-hydroxyethyl)carbamate - Introduction. ChemBK. Available at: [Link]

  • 9H-fluoren-9-ylmethyl 2-fluoro-2-oxoethylcarbamate. Chemical Synthesis Database. Available at: [Link]

  • METHOD ABSTRACT / 112. Ingenieria Analitica Sl. Available at: [Link]

  • Determination of Derivatized Carbamate Insecticides by GC-MS/MS. SCISPEC. Available at: [Link]

  • 9H-Fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate. PubChem. Available at: [Link]

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An In-depth Technical Guide to the Solubility of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate, a key building block in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering a robust framework for its application in laboratory and industrial settings.

Introduction: The Significance of Solubility in Synthesis

This compound belongs to the family of Fmoc-protected amino alcohols. The fluorenylmethoxycarbonyl (Fmoc) protecting group is fundamental in solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery and development.[1][][3] The solubility of these protected building blocks is a critical parameter that dictates their handling, purification, and reactivity during the synthesis of complex molecules. A thorough understanding of solubility ensures optimal reaction conditions, leading to higher yields and purity of the final product.

This guide will explore the solubility profile of this compound, provide detailed protocols for its determination, and discuss the underlying chemical principles that govern its behavior in various solvents.

Theoretical Framework: Factors Influencing Carbamate Solubility

The solubility of a compound is a complex interplay of its molecular structure and the properties of the solvent. For carbamates such as this compound, several key factors come into play:

  • Polarity : The carbamate group, with its polar N-H and C=O bonds, can participate in hydrogen bonding.[4][5] The large, nonpolar fluorenyl group, however, dominates the molecule's character, suggesting that its solubility will be favored in organic solvents over water.

  • Temperature : Generally, the solubility of solid organic compounds increases with temperature.[4][5] This is because the dissolution process is often endothermic, meaning that heat input favors the dissolution of the solute.

  • pH : The pH of the solvent can significantly influence the solubility of compounds with acidic or basic functional groups.[4][5] While the carbamate group itself is relatively neutral, extreme pH values can lead to hydrolysis, breaking down the molecule and affecting its apparent solubility.[6]

  • Solvent Properties : The principle of "like dissolves like" is a useful guideline.[7] Solvents with similar polarity to the solute will be more effective at dissolving it. For a molecule with both polar and nonpolar regions, a range of solvents with varying polarities should be tested.

Solubility Profile of this compound

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on the solubility of the closely related compound, (9H-fluoren-9-yl)methyl (2-hydroxyethyl)carbamate, which is reported to be soluble in DMSO and methanol but insoluble in water, a similar trend can be anticipated.[8][9]

Table 1: Anticipated Qualitative Solubility of this compound

SolventPredicted SolubilityRationale
WaterInsolubleThe large, nonpolar fluorenyl group dominates the molecular structure.
MethanolSolubleA polar protic solvent that can interact with the polar carbamate and hydroxyethyl groups.
Dimethyl Sulfoxide (DMSO)SolubleA highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dichloromethane (DCM)Likely SolubleA common organic solvent with moderate polarity.
Diethyl EtherSparingly Soluble/InsolubleA nonpolar solvent, less likely to effectively solvate the polar functional groups.
HexaneInsolubleA nonpolar solvent, unlikely to dissolve the compound.

To obtain precise quantitative data, a systematic experimental determination of solubility is required. The following section provides a detailed protocol for this purpose.

Experimental Determination of Solubility: A Step-by-Step Protocol

This protocol outlines a reliable method for determining the solubility of this compound in various solvents at different temperatures.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (e.g., water, methanol, DMSO, DCM, diethyl ether, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Micropipettes and syringes

  • Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the workflow for determining the solubility of the target compound.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Analysis cluster_data Data Processing prep1 Weigh excess compound into vials prep2 Add a known volume of solvent prep1->prep2 Step 1 equil1 Incubate at a constant temperature prep2->equil1 Step 2 equil2 Agitate to ensure saturation equil1->equil2 Step 3 samp1 Centrifuge to pellet undissolved solid equil2->samp1 Step 4 samp2 Filter supernatant samp1->samp2 Step 5 samp3 Dilute and analyze by HPLC samp2->samp3 Step 6 data1 Quantify concentration using a calibration curve samp3->data1 Step 7 data2 Express solubility (e.g., in mg/mL) data1->data2 Step 8

Caption: Workflow for experimental solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into several vials. The amount should be more than what is expected to dissolve.

    • Add a precise volume of the chosen solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a micropipette, avoiding any undissolved solid.

    • For viscous solvents like DMSO, use a positive displacement pipette for accuracy.

    • Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analysis by HPLC:

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Generate a calibration curve by plotting the HPLC peak area against the concentration of the standard solutions.

    • Dilute the filtered supernatant with a suitable mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of the compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent at that specific temperature.

Data Interpretation and Application

The obtained solubility data will provide a quantitative measure of the compound's behavior in different solvents. This information is invaluable for:

  • Reaction Solvent Selection: Choosing a solvent in which the reactants are sufficiently soluble is crucial for achieving optimal reaction rates and yields.

  • Purification Strategy: Solubility data guides the choice of solvents for crystallization, a common method for purifying solid organic compounds.

  • Formulation Development: In pharmaceutical applications, understanding the solubility of an active pharmaceutical ingredient (API) or an intermediate is essential for developing stable and effective formulations.

Conclusion

References

  • Solubility of Things. (n.d.). Carbamate. Retrieved from [Link]

  • Experiment 1 Determination of Solubility Class. (n.d.). Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • Solubility of Things. (n.d.). Carbamic acid. Retrieved from [Link]

  • Quora. (2017, June 24). How can you determine the solubility of organic compounds? Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • D'Alessandro, M., et al. (2020).
  • Wikipedia. (n.d.). Carbamate. Retrieved from [Link]

  • Sović, I., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285-303.
  • ChemBK. (2024, April 9). 9H-fluoren-9-ylmethyl (2-hydroxyethyl)carbamate. Retrieved from [Link]

  • ChemBK. (2024, April 9). 9H-fluoren-9-ylmethyl (2-hydroxyethyl)carbamate. Retrieved from [Link]

  • Reddy, K. L., et al. (2000). Synthesis of Fmoc-Protected Amino Alcohols via the Sharpless Asymmetric Aminohydroxylation Reaction Using FmocNHCl as the Nitrogen Source. The Journal of Organic Chemistry, 65(23), 7870-7876.
  • PubChem. (n.d.). (9H-fluoren-9-yl)methyl N-(2-hydroxyethyl)carbamate. Retrieved from [Link]

  • Gellman, S. H., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters, 24(19), 3533-3537.
  • Oakwood Chemical. (n.d.). (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate. Retrieved from [Link]

  • PubChem. (n.d.). (9H-fluoren-9-yl)methyl 2-oxoethylcarbamate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (9H-Fluoren-9-yl)methyl (2-(2-hydroxyethoxy)ethyl)carbamate. Retrieved from [Link]

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stability of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stability of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate

Abstract

This compound is a specialized chemical entity featuring the widely utilized 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. Its stability profile is paramount for its successful application in multi-step organic synthesis, particularly in the fields of peptide chemistry and the development of complex molecules like Proteolysis Targeting Chimeras (PROTACs), where it can function as a versatile linker.[1] This guide provides a comprehensive analysis of the compound's stability under various chemical and physical conditions, supported by mechanistic insights and detailed analytical protocols. We delve into the core principles governing the lability of the Fmoc group, offering researchers and drug development professionals the foundational knowledge required for its effective handling, storage, and strategic implementation in synthetic workflows.

Introduction: Structural and Functional Significance

This compound is a carbamate derivative characterized by three key structural motifs:

  • The Fmoc Group: A base-labile protecting group for amines, central to its chemical reactivity.[2][3]

  • The N-methyl Carbamate Core: The N-methylation can influence the compound's conformational properties and metabolic stability in biological systems.[4]

  • The 2-Hydroxyethyl Moiety: A terminal primary alcohol that provides a reactive handle for further synthetic modifications or conjugation.

The strategic combination of these features makes the molecule a valuable building block. However, the utility of any such reagent is fundamentally dictated by its stability. Understanding its degradation pathways is not merely an academic exercise but a practical necessity to ensure reaction efficiency, minimize byproduct formation, and guarantee the purity of the final product.

The Chemical Bedrock: Understanding Fmoc Group Lability

The stability of the entire molecule is overwhelmingly governed by the properties of the Fmoc group. Its defining characteristic is its pronounced stability in acidic environments and its selective cleavage under mild basic conditions.[5][6][] This orthogonality to acid-labile protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is a cornerstone of modern solid-phase peptide synthesis (SPPS).[5][6]

Mechanism of Base-Induced Deprotection

The cleavage of the Fmoc group is not a simple hydrolysis but a two-step elimination reaction (E1cB mechanism) initiated by a base.[5][8]

  • Proton Abstraction: A base, typically a secondary amine like piperidine or morpholine, abstracts the relatively acidic proton at the C9 position of the fluorenyl ring system.[5][8] The acidity of this proton (pKa ≈ 23 in DMSO) is a direct consequence of the aromatic stabilization of the resulting fluorenyl anion.[2]

  • β-Elimination: The formation of this stabilized carbanion triggers a subsequent β-elimination, leading to the collapse of the carbamate linkage. This releases the free amine (in this case, N-methyl-2-aminoethanol), carbon dioxide, and a highly reactive intermediate, dibenzofulvene (DBF).

  • Dibenzofulvene Scavenging: The liberated DBF is an electrophile and is immediately trapped by the excess amine base present in the reaction mixture to form a stable adduct (e.g., a dibenzofulvene-piperidine adduct), which drives the equilibrium towards completion.[5][8]

Fmoc_Deprotection cluster_0 Step 1: Proton Abstraction cluster_1 Step 2: β-Elimination & Scavenging Fmoc_Compound (Fmoc)-N(Me)CH2CH2OH Intermediate Fluorenyl Anion Intermediate Fmoc_Compound->Intermediate C9-H abstraction Base Base (e.g., Piperidine) Products Released Amine + CO2 + Dibenzofulvene (DBF) Intermediate->Products Elimination Adduct Stable DBF-Base Adduct Products->Adduct Trapping by Base

Caption: Base-catalyzed deprotection of the Fmoc group via an E1cB mechanism.

Stability Profile Across Different Conditions

The operational stability of this compound is a function of pH, temperature, and the presence of specific chemical reagents.

pH Stability

The compound's stability is highly pH-dependent, a direct reflection of the Fmoc group's properties.

pH RangeConditionStabilityMechanistic Rationale
1-6 Strong to Mildly AcidicHigh The Fmoc group is stable towards acid.[2][6] Reagents like trifluoroacetic acid (TFA) are tolerated, providing orthogonality with Boc-group chemistry.[2]
7 NeutralGenerally Stable Stable under neutral aqueous conditions at room temperature for reasonable durations. Prolonged storage in protic solvents is not recommended.
8-10 Mildly BasicLimited / Unstable Susceptible to slow cleavage. Autocatalytic decomposition can occur if the liberated amine product itself is sufficiently basic.[9]
>10 Strongly BasicHighly Unstable Rapid deprotection occurs. Common deprotection reagents include 20% piperidine in DMF.[6][8] Other bases like morpholine, DBU, or aqueous sodium hydroxide will also induce cleavage.[]
Thermal Stability

While primarily known for its base lability, the Fmoc group can also be cleaved thermally under base-free conditions.

  • High-Temperature Cleavage: Studies have shown that Fmoc-protected compounds can be deprotected by heating in a polar aprotic solvent like DMSO to temperatures around 120°C.[9] The reaction proceeds cleanly, often within 10-15 minutes, yielding the free amine, CO2, and dibenzofulvene.[9]

  • Advantages: This method avoids the use of amine bases, which can be advantageous for substrates sensitive to nucleophiles or epimerization.

  • Considerations: The high temperature may not be suitable for thermally sensitive substrates. The reaction also produces CO2 gas, which must be considered when performing the reaction in a closed vessel.[9] Decomposition of the carbamate group at temperatures below 200°C can be influenced by the presence of aprotic dipolar solvents like DMSO.[10][11]

Chemical Reagent Compatibility

The compound's compatibility with other reagents is crucial for planning synthetic sequences.

  • Stable Towards:

    • Acids: Strong acids such as HBr, trifluoroacetic acid (TFA), and sulfuric acid.[2]

    • Electrophiles: Generally stable towards various electrophiles.[2]

  • Unstable Towards:

    • Secondary Amines: Highly sensitive to cleavage by secondary amines like piperidine, morpholine, and piperazine.[8][12]

    • Primary Amines: Also cleaved by primary amines, though the reaction may be slower.[8]

    • Strong Nucleophiles: While not its primary degradation pathway, strong nucleophiles could potentially attack the carbamate carbonyl.

    • Hydrogenolysis: The Fmoc group is quasi-orthogonal to the Cbz group, as it can undergo hydrogenolysis (e.g., with Pd/C and H₂), although it is less reactive than benzyl groups.[2]

Analytical Methodologies for Stability Assessment

A systematic evaluation of stability requires robust analytical methods to quantify the parent compound and detect its degradation products. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[13][14][15]

RP-HPLC Method Development

A typical RP-HPLC method for monitoring the stability of an Fmoc-protected compound involves:

  • Column: A C18 stationary phase (e.g., XBridge BEH C18, 3.5 µm) is standard.[13]

  • Mobile Phase: A gradient elution using water and acetonitrile (ACN) is common.[13] Acidic modifiers like trifluoroacetic acid (TFA) (0.05-0.1%) or formic acid (0.1%) are used to ensure sharp peak shapes.

  • Detection: The fluorenyl moiety of the Fmoc group has a strong UV absorbance, making UV detection highly sensitive.[6] Monitoring at wavelengths around 262 nm or 300 nm is effective for detecting the parent compound and the dibenzofulvene adduct, respectively.[8][15]

Experimental Protocol: pH-Dependent Stability Study

This protocol outlines a self-validating system for assessing the compound's stability across a range of pH values.

Stability_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis Stock Prepare 10 mM Stock Solution in ACN or DMSO Incubate Incubate Stock in Buffers (e.g., 1:9 ratio) at RT Stock->Incubate Buffers Prepare Buffers (e.g., pH 4, 7, 9, 12) Timepoints Sample at Timepoints (t=0, 1h, 4h, 24h) Incubate->Timepoints Quench Quench Reaction (e.g., with 1% TFA) Timepoints->Quench HPLC Inject onto RP-HPLC System Quench->HPLC Data Quantify Peak Area of Parent Compound vs. Time HPLC->Data

Caption: Experimental workflow for conducting a pH-dependent stability study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 10 mg/mL or 10 mM) of this compound in a suitable organic solvent like acetonitrile (ACN) or dimethyl sulfoxide (DMSO).

  • Buffer Preparation: Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 4.0 citrate, pH 7.4 phosphate, pH 10.0 carbonate).

  • Incubation: At time t=0, dilute the stock solution into each buffer at a fixed ratio (e.g., 1:9 v/v) to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL). Incubate the solutions at a controlled temperature (e.g., 25°C).

  • Time-Point Sampling: Withdraw aliquots from each incubation mixture at predetermined time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: Immediately quench the degradation by diluting the aliquot into a highly acidic solution (e.g., mobile phase A containing 0.1% TFA) to neutralize any base and stabilize the sample for analysis.

  • HPLC Analysis: Inject the quenched samples onto a calibrated RP-HPLC system.

  • Data Analysis: Record the peak area of the parent compound at each time point. Plot the percentage of the remaining parent compound against time for each pH condition to determine the degradation kinetics.

Conclusion and Practical Recommendations

The stability of this compound is fundamentally dictated by the base-labile Fmoc protecting group. It offers excellent stability under acidic conditions but is readily cleaved by bases, particularly secondary amines. Thermal cleavage in polar aprotic solvents presents a base-free alternative for deprotection.

For Researchers, Scientists, and Drug Development Professionals:

  • Storage: The compound should be stored as a solid in a dry, dark environment at low temperatures (e.g., 2-8°C or -20°C for long-term storage) to ensure maximum shelf life.[16][17]

  • Solution Handling: Prepare stock solutions in anhydrous aprotic solvents (e.g., DMF, ACN). Avoid preparing stock solutions in basic solvents or storing them for extended periods, especially if moisture is present.

  • Reaction Planning: When designing synthetic routes, ensure that all preceding and subsequent steps are compatible with the Fmoc group's stability profile. Avoid basic reagents or conditions unless deprotection is the intended outcome.

  • Workup Procedures: During aqueous workups, use neutral or slightly acidic conditions (pH < 7) to prevent premature cleavage. Avoid basic washes (e.g., with sodium bicarbonate solution) if the Fmoc group needs to be retained.

By understanding these principles, researchers can confidently and effectively utilize this versatile molecule in their synthetic endeavors, ensuring high yields and product purity.

References

  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2015). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. Retrieved from [Link]

  • Organic Chemistry. (2022). Deprotecting Fmoc Group Mechanism. YouTube. Retrieved from [Link]

  • Vommina, V. S., et al. (2009). Synthesis of Fmoc-Protected β-Amino Alcohols and Peptidyl Alcohols from Fmoc-Amino Acid/Peptide Acid Azides. ResearchGate. Retrieved from [Link]

  • García-Ramos, Y., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. NIH. Retrieved from [Link]

  • ChemBK. (2024). 9H-fluoren-9-ylmethyl (2-hydroxyethyl)carbamate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Simeunovic, J., et al. (2013). Thermal Cleavage of the Fmoc Protection Group. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Fmoc cleavage in different solvents after 15 min at 120 °C. Retrieved from [Link]

  • Chimia. (2013). Thermal Cleavage of the Fmoc Protection Group. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 9H-fluoren-9-ylmethyl 2-fluoro-2-oxoethylcarbamate. Retrieved from [Link]

  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • PubChem. (n.d.). (9H-fluoren-9-yl)methyl N-(2-hydroxyethyl)carbamate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). (9H-Fluoren-9-yl)methyl (2-(2-hydroxyethoxy)ethyl)carbamate. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-[2-(Fmoc-amino)ethoxy]ethanol. Retrieved from [Link]

  • PubChem. (n.d.). (9H-Fluoren-9-yl)methyl 2-oxoethylcarbamate. Retrieved from [Link]

  • ResearchGate. (2016). Improved acidolytic deprotection conditions for the Fmoc-based solid-phase synthesis of thioxo peptides. Retrieved from [Link]

  • Shimadzu. (n.d.). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization Using Automatic Pretreatment Function. Retrieved from [Link]

  • PubChem. (n.d.). (9H-Fluoren-9-yl)methyl (2-mercaptoethyl)carbamate. Retrieved from [Link]

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An In-Depth Technical Guide to the Spectroscopic Characterization of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate, also known as Fmoc-Sarcosinol or Fmoc-N-methyl-ethanolamine, is a specialized amino alcohol derivative. Its structure incorporates the fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is fundamental to modern solid-phase peptide synthesis (SPPS), and an N-methylated amino alcohol moiety.[1] This N-methylation is a critical modification in drug development, often introduced to enhance the metabolic stability and bioavailability of peptide-based therapeutics by rendering them less susceptible to enzymatic degradation.[1]

Given its role as a sophisticated building block in the synthesis of modified peptides and other complex molecules, rigorous and unambiguous structural confirmation is paramount. This guide provides a comprehensive framework for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). As a senior application scientist, this document moves beyond a simple listing of data points to explain the causality behind the analytical choices, providing a self-validating system for its structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone for determining the precise molecular structure of an organic compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Predicted ¹H and ¹³C NMR Spectral Data

While specific experimental spectra for this compound are not widely published, a highly accurate prediction of the ¹H and ¹³C NMR spectra can be derived from its chemical structure and established chemical shift principles. The following tables summarize the expected chemical shifts for this compound in a common deuterated solvent such as CDCl₃.

Table 1: Predicted ¹H NMR Data

Atom Number(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H1', H8'7.75 - 7.85Doublet2H~7.5Aromatic protons adjacent to the fused ring system, deshielded.
H4', H5'7.55 - 7.65Doublet2H~7.5Aromatic protons deshielded by the ring current.
H2', H3', H6', H7'7.30 - 7.45Triplet of triplets4H~7.5Overlapping aromatic protons experiencing shielding effects.
H9'4.20 - 4.30Triplet1H~6.5Methine proton of the fluorenyl group, coupled to the adjacent CH₂ group.
H104.40 - 4.50Doublet2H~6.5Methylene protons adjacent to the carbamate oxygen, coupled to the H9' proton.
H23.60 - 3.75Triplet2H~5.5Methylene protons adjacent to the hydroxyl group.
H13.40 - 3.55Triplet2H~5.5Methylene protons adjacent to the carbamate nitrogen.
H42.90 - 3.10Singlet3H-Methyl protons on the nitrogen atom.
OHVariableBroad Singlet1H-Hydroxyl proton, chemical shift is concentration and solvent dependent.

Table 2: Predicted ¹³C NMR Data

Atom Number(s)Predicted Chemical Shift (δ, ppm)Rationale
C3 (C=O)156.0 - 157.0Carbonyl carbon of the carbamate functional group.
C4a', C4b'143.5 - 144.5Quaternary aromatic carbons at the fluorenyl ring fusion.
C8a', C9a'141.0 - 142.0Quaternary aromatic carbons at the fluorenyl ring fusion.
C1'-C8' (CH)120.0 - 128.0Aromatic carbons of the fluorenyl group.[2]
C1067.0 - 68.0Methylene carbon attached to the carbamate oxygen.
C260.0 - 62.0Methylene carbon bearing the hydroxyl group.
C150.0 - 52.0Methylene carbon attached to the carbamate nitrogen.
C9'47.0 - 48.0Methine carbon of the fluorenyl group.
C435.0 - 37.0Methyl carbon attached to the nitrogen.
Experimental Protocol for NMR Data Acquisition

This protocol outlines a robust procedure for acquiring high-quality 1D and 2D NMR spectra, ensuring reliable data for structural confirmation.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules.

    • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • For quantitative analysis, a known amount of an internal standard like tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.

  • Instrument Setup and 1D Spectra Acquisition:

    • The instrument should be a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • ¹H NMR: Acquire a standard proton spectrum using a 30-degree pulse angle. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR Spectra Acquisition for Unambiguous Assignment:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2-3 bonds. It is essential for mapping out the spin systems of the ethyl group.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, confirming the C-H connections.

    • HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment shows couplings between protons and carbons over 2-3 bonds. It is crucial for connecting different fragments of the molecule, for instance, linking the N-methyl protons to the carbamate carbonyl carbon.

Visualization of NMR Structural Analysis Workflow

The following diagram illustrates the logical flow of information from various NMR experiments to a complete structural assignment.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_info Derived Information H1_NMR ¹H NMR Proton_Env Proton Environments & Splitting Patterns H1_NMR->Proton_Env C13_NMR ¹³C NMR Carbon_Types Carbon Environments (CH, CH₂, CH₃, Cq) C13_NMR->Carbon_Types COSY COSY H_H_Connectivity ¹H-¹H Connectivity COSY->H_H_Connectivity HSQC HSQC C_H_Connectivity Direct ¹H-¹³C Bonds HSQC->C_H_Connectivity HMBC HMBC Long_Range_Connectivity Long-Range ¹H-¹³C Bonds HMBC->Long_Range_Connectivity Final_Structure Complete 3D Structure Confirmation Proton_Env->Final_Structure Carbon_Types->Final_Structure H_H_Connectivity->Final_Structure C_H_Connectivity->Final_Structure Long_Range_Connectivity->Final_Structure

Caption: Logical workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural confirmation of a synthesized compound, it is indispensable for determining the molecular weight and providing evidence of the molecular formula through fragmentation patterns.

Predicted Mass Spectrum and Fragmentation

For a molecule like this compound, Electrospray Ionization (ESI) is the preferred "soft" ionization technique as it minimizes premature fragmentation and typically allows for the clear observation of the protonated molecular ion [M+H]⁺.

  • Molecular Formula: C₁₈H₁₉NO₃

  • Molecular Weight: 297.35 g/mol [3]

  • Predicted [M+H]⁺: m/z 298.14

Upon collision-induced dissociation (CID) in a tandem MS (MS/MS) experiment, the [M+H]⁺ ion is expected to fragment in predictable ways, providing further structural confirmation.

Table 3: Predicted Major Mass Fragments

Predicted m/zIon Structure/LossRationale for Fragmentation
298.14[M+H]⁺Protonated molecular ion.
179.08[C₁₃H₉]⁺Loss of the (2-hydroxyethyl)(methyl)carbamate side chain, resulting in the stable fluorenyl cation.
120.08[M - C₁₄H₁₁O₂ + H]⁺Cleavage of the bond between the fluorenyl group and the carbamate oxygen, retaining the side chain.
74.06[C₃H₈NO]⁺Cleavage resulting in the protonated N-methyl-ethanolamine fragment.
Experimental Protocol for Mass Spectrometry Data Acquisition

This protocol details the steps for obtaining a high-resolution mass spectrum using ESI-MS.

  • Sample Preparation:

    • Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Perform a serial dilution to create a final sample concentration of 1-10 µg/mL in a solvent mixture compatible with ESI, typically 50:50 acetonitrile:water with 0.1% formic acid. The addition of formic acid aids in the protonation of the analyte to form [M+H]⁺ ions.

    • Ensure the final solution is free of any precipitates or particulate matter by filtering or centrifugation if necessary.

  • Instrument Setup and Data Acquisition:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements.

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 Da).

    • Optimize key ESI source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature to maximize the signal of the [M+H]⁺ ion.

    • For fragmentation analysis, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion at m/z 298.14 as the precursor and applying collision energy to induce fragmentation.

Visualization of Predicted Mass Spectrometry Fragmentation

The following diagram illustrates the primary predicted fragmentation pathways for the protonated molecule.

MS_Fragmentation cluster_frags Major Fragments Parent [M+H]⁺ m/z = 298.14 Frag1 Fluorenyl Cation [C₁₄H₁₁]⁺ m/z = 179.08 Parent->Frag1 Loss of C₄H₈NO₂ Frag2 Side Chain Fragment [C₄H₁₀NO₂]⁺ m/z = 120.08 Parent->Frag2 Loss of C₁₄H₉ Frag3 N-methyl-ethanolamine Fragment [C₃H₈NO]⁺ m/z = 74.06 Frag2->Frag3 Loss of CO₂

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

Conclusion

The structural confirmation of this compound requires an integrated analytical approach. The combination of 1D and 2D NMR spectroscopy provides an unambiguous map of the molecular skeleton and proton/carbon environments. High-resolution mass spectrometry confirms the elemental composition and offers further structural proof through predictable fragmentation patterns. The methodologies and predictive data outlined in this guide provide a robust framework for researchers to confidently verify the identity and purity of this important synthetic building block, ensuring the integrity of their subsequent research and development efforts.

References

  • Fondchem. Acrotein ChemBio-Products-Amino Alcohols. Retrieved from Fondchem website.[4]

  • Sigma-Aldrich. 9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate. Retrieved from Sigma-Aldrich website.[5]

  • Santa Cruz Biotechnology. Fmoc-Sarcosinol. Retrieved from Santa Cruz Biotechnology website.[6]

  • BLDpharm. 147687-15-8|this compound. Retrieved from BLDpharm website.[3]

  • Modern Peptide Synthesis. The Role of Fmoc-Sar-OH in Modern Peptide Synthesis. Retrieved from a peptide synthesis resource.[1]

  • Chemical Supplier. (9H-fluoren-9-yl)methyl N-({2-[(2-hydroxyethyl)(methyl)sulfamoyl]phenyl}methyl)carbamate. Retrieved from a chemical supplier website.[7]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[8]

  • Sigma-Aldrich. CAS 147687-15-8. Retrieved from Sigma-Aldrich website.

  • PubChem. 9H-Fluoren-9-ylmethyl N-(2-hydroxyethyl)-N-methylcarbamate. National Center for Biotechnology Information. Retrieved from PubChem database.

  • PubChem. (9H-fluoren-9-yl)methyl N-(2-hydroxyethyl)carbamate. National Center for Biotechnology Information. Retrieved from PubChem database.[9]

  • ChemBK. 9H-fluoren-9-ylmethyl (2-hydroxyethyl)carbamate. Retrieved from ChemBK website.[10]

  • MedChemExpress. Fmoc-Sar-Sar-Sar-OH. Retrieved from MedChemExpress website.[11]

  • ChemicalBook. (9H-fluoren-9-yl)methyl 2-hydroxyethyl(methyl)carbamate. Retrieved from ChemicalBook website.[12]

  • Gable, K. 13C NMR Chemical Shifts. Oregon State University. Retrieved from OSU Chemistry Department website.[2]

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Methodological & Application

Application Notes and Protocols: The Strategic Use of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

The modification of peptides to enhance their therapeutic properties is a cornerstone of modern drug discovery. The incorporation of N-methylated amino acids and their derivatives offers a powerful strategy to improve metabolic stability, cell permeability, and conformational rigidity.[1][2][3] This technical guide provides an in-depth exploration of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate , commonly known as Fmoc-sarcosinol (Fmoc-Sar-OL) , a versatile building block for the introduction of an N-methylated amino alcohol moiety into synthetic peptides. These application notes detail the synthesis of this valuable reagent and provide comprehensive, field-proven protocols for its successful incorporation in solid-phase peptide synthesis (SPPS), with a special focus on overcoming the challenges posed by steric hindrance.

Introduction: The Significance of Fmoc-Sarcosinol in Peptide Modification

Fmoc-sarcosinol is an Fmoc-protected form of N-methylaminoethanol. Its structure combines the base-labile Fmoc protecting group, essential for orthogonal peptide synthesis strategies, with an N-methylated secondary amine and a primary alcohol.[4] This unique combination makes it a valuable tool for several key applications in peptide chemistry:

  • Synthesis of Peptide Alcohols: The primary alcohol functionality allows for the synthesis of peptides with a C-terminal alcohol, which can mimic the C-terminus of certain natural products and influence biological activity.[5][6]

  • Introduction of N-Methylation: The N-methyl group provides steric hindrance that can protect the adjacent peptide bond from enzymatic degradation, thereby increasing the in vivo half-life of the peptide.[1][2]

  • Development of Linkers and Bioconjugates: The hydroxyl group can serve as a handle for the attachment of other molecules, such as drugs, imaging agents, or polyethylene glycol (PEG) chains, making it a useful linker for creating complex bioconjugates.[4]

  • Conformational Constraint: The N-methyl group restricts the conformational freedom of the peptide backbone, which can help to stabilize a desired secondary structure and enhance binding affinity to biological targets.

The primary challenge in the use of Fmoc-sarcosinol, and N-methylated amino acids in general, is the steric hindrance imparted by the N-methyl group, which can lead to slow and incomplete coupling reactions.[7][8] The protocols detailed herein are designed to address these challenges and ensure high-yield synthesis of the desired modified peptides.

Synthesis of Fmoc-Sarcosinol: A General Protocol

While Fmoc-sarcosinol is commercially available, an in-house synthesis may be desirable for certain research applications. The following protocol is a general method adapted from established procedures for the N-methylation and Fmoc protection of amino derivatives.

Protocol 1: Synthesis of this compound (Fmoc-Sar-OL)

This two-step procedure involves the N-methylation of 2-aminoethanol followed by Fmoc protection.

Step 1: Synthesis of 2-(Methylamino)ethanol

A variety of methods can be employed for the N-methylation of 2-aminoethanol. A common laboratory-scale approach involves reductive amination.

  • Materials:

    • 2-Aminoethanol

    • Formaldehyde (37% solution in water)

    • Sodium borohydride (NaBH₄)

    • Methanol (MeOH)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 2-aminoethanol (1 equivalent) in methanol.

    • Slowly add formaldehyde solution (1.1 equivalents) to the stirred solution.

    • After stirring for 30 minutes at 0 °C, add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-(methylamino)ethanol. The product should be characterized by NMR and mass spectrometry.

Step 2: Fmoc Protection of 2-(Methylamino)ethanol

  • Materials:

    • 2-(Methylamino)ethanol

    • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

    • Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

    • Dioxane and water or Dichloromethane (DCM)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 2-(methylamino)ethanol (1 equivalent) in a mixture of dioxane and water (1:1) or DCM.

    • Add NaHCO₃ (2.5 equivalents) or DIPEA (1.5 equivalents) and stir until dissolved.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of Fmoc-Cl or Fmoc-OSu (1.05 equivalents) in dioxane or DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, add water and extract with ethyl acetate (3 x).

    • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain Fmoc-sarcosinol as a white solid. Characterize the final product by NMR and mass spectrometry.

Application in Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of Fmoc-sarcosinol into a peptide sequence requires careful optimization of the coupling conditions to overcome the steric hindrance of the N-methyl group.

General Workflow for Fmoc-SPPS

The following diagram illustrates the general cycle for Fmoc-based solid-phase peptide synthesis.

SPPS_Workflow Resin Resin Support Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Start Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Activated Fmoc-AA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Cycle Repeat Cycle Wash2->Cycle Cycle->Deprotection Next Amino Acid Coupling_Workflow Start Peptide-Resin with N-terminal Sarcosinol Deprotection Fmoc Deprotection (if applicable) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple to Sarcosinol (Extended time) Wash1->Coupling Activation Activate next Fmoc-AA (HATU/HOAt/DIPEA) Activation->Coupling Monitoring Monitor with Bromophenol Blue Test Coupling->Monitoring Decision Coupling Complete? Monitoring->Decision Recouple Recouple Decision->Recouple No (Blue/Green) Wash2 DMF Wash Decision->Wash2 Yes (Yellow) Recouple->Coupling Next_Cycle Proceed to Next Cycle Wash2->Next_Cycle

Sources

Application Notes & Protocols: Utilizing (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate as a Versatile PROTAC Linker Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Linker in Targeted Protein Degradation

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address protein targets previously considered "undruggable" by conventional small-molecule inhibitors.[1][] At the forefront of this field are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's own ubiquitin-proteasome system (UPS) for the selective elimination of disease-causing proteins.[3][]

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two elements.[5][6] Initially perceived as a simple spacer, the linker is now recognized as a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[7][8] It is an active modulator that dictates the spatial orientation and proximity between the POI and the E3 ligase, which is fundamental for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase)—the cornerstone of PROTAC-mediated protein degradation.[7][9]

This guide focuses on the application of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate , a specialized building block for the synthesis of PROTAC linkers. We will explore its chemical properties, strategic advantages in PROTAC design, and provide detailed protocols for its incorporation into a final PROTAC molecule.

Core Concepts: The PROTAC Catalytic Cycle

PROTACs leverage the cell's natural protein disposal machinery through a catalytic mechanism.[10] A single PROTAC molecule can induce the degradation of multiple target protein molecules, making them potent at sub-stoichiometric concentrations.[8][10] The process unfolds in a series of coordinated steps, as illustrated below.

  • Binding Events: The PROTAC, circulating within the cell, can independently and reversibly bind to both the target Protein of Interest (POI) and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)).[1][10]

  • Ternary Complex Formation: The PROTAC acts as a molecular bridge, bringing the POI and the E3 ligase into close proximity to form a key ternary complex.[1][9] The stability and geometry of this complex, heavily influenced by the linker, are critical for the subsequent step.[5][7]

  • Ubiquitination: Within the productive ternary complex, the E3 ligase facilitates the transfer of ubiquitin (Ub) from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.[1][11] This process is repeated to form a polyubiquitin chain.

  • Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, a cellular machinery responsible for degrading tagged proteins.[3][6] The proteasome unfolds and degrades the POI into small peptides.

  • Recycling: After the POI is degraded, the PROTAC is released and can initiate another cycle of degradation, highlighting its catalytic nature.[1][9]

PROTAC_Mechanism PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI & E3 POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Poly-ubiquitination Ub Ubiquitin (from E1/E2) Ub->Ternary Catalyzes Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

Application Focus: this compound

This linker building block, also known as Fmoc-N-methyl-2-aminoethanol or Fmoc-Sar-OL, offers a unique combination of features that make it a valuable tool for the rational design and synthesis of PROTACs.

Chemical Properties and Structural Significance
PropertyValueSource
IUPAC Name (9H-fluoren-9-yl)methyl 2-hydroxyethyl(methyl)carbamate
CAS Number 147687-15-8[12]
Molecular Formula C₁₈H₁₉NO₃
Molecular Weight 297.35 g/mol

The strategic utility of this molecule arises from its distinct functional components:

  • Fmoc-Protected Amine: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group. Its key advantage is its stability under acidic conditions, providing orthogonality with acid-labile protecting groups like tert-butyloxycarbonyl (Boc).[13][14] This allows for selective deprotection and stepwise construction of complex molecules, which is fundamental in modern PROTAC synthesis.

  • Free Hydroxyl Group: The primary alcohol (-OH) serves as a versatile chemical handle. It is the primary point for conjugation, typically via esterification or etherification, to a carboxylic acid or other electrophilic site on either the POI ligand or the E3 ligase ligand.

  • N-methyl Group: The presence of a methyl group on the nitrogen atom is a critical design element. N-methylation can enhance the metabolic stability of the resulting PROTAC by preventing enzymatic degradation at the amide bond.[15] Furthermore, it can improve cell permeability and favorably influence the conformational rigidity of the linker, which can reduce the entropic penalty of forming the ternary complex.[15]

Strategic Advantages in PROTAC Linker Design
  • Modularity and Control: This building block enables a modular or "stepwise" approach to PROTAC synthesis. One can first couple it to an E3 ligase ligand, then deprotect the amine, and finally couple the POI ligand. This controlled sequence simplifies synthesis and purification compared to a one-pot approach.

  • Orthogonal Chemistry: The use of the Fmoc group allows chemists to employ acid-labile protecting groups elsewhere in the POI or E3 ligands without fear of inadvertent cleavage during linker manipulation.

  • Improved Drug-like Properties: The N-methyl group can disrupt the hydrogen-bond donating capacity of the amide bond that will be formed, which can lead to improved solubility and cell permeability—key challenges in PROTAC development.[15][16]

Experimental Protocols

The following protocols provide a generalized workflow for incorporating this compound into a PROTAC. Note: These are representative protocols. Reaction conditions, stoichiometry, and purification methods must be optimized for specific substrates.

Protocol 1: Stepwise Synthesis of a PROTAC Molecule

This protocol describes the synthesis of a PROTAC by first attaching the linker building block to a VHL ligand, followed by deprotection and attachment to a POI ligand.

Synthesis_Workflow start VHL Ligand (with -COOH) step1 Step A: Esterification (HATU, DIPEA, DMF) start->step1 linker (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate linker->step1 intermediate Fmoc-Protected Intermediate (VHL-Linker-Fmoc) step1->intermediate step2 Step B: Fmoc Deprotection (20% Piperidine in DMF) intermediate->step2 amine_intermediate Amine Intermediate (VHL-Linker-NHMe) step2->amine_intermediate step3 Step C: Amide Coupling (HATU, DIPEA, DMF) amine_intermediate->step3 poi POI Ligand (with -COOH) poi->step3 final_protac Final PROTAC Molecule (VHL-Linker-POI) step3->final_protac

Figure 2: Synthetic workflow for PROTAC assembly.

Step A: Coupling to the E3 Ligase Ligand (Esterification)

  • Rationale: This step forms an ester bond between the carboxylic acid of a VHL ligand and the hydroxyl group of the linker building block. HATU is a highly efficient coupling reagent that minimizes side reactions, and DIPEA is a non-nucleophilic base used to activate the carboxylic acid and neutralize the reaction.

  • To a solution of the VHL ligand (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.2 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.

  • Upon completion, dilute the reaction mixture with Ethyl Acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the Fmoc-protected intermediate.

Step B: Fmoc-Deprotection to Reveal the Secondary Amine

  • Rationale: The Fmoc group is cleaved via a β-elimination mechanism in the presence of a weak base, typically a secondary amine like piperidine.[17] The liberated dibenzofulvene byproduct is scavenged by the excess piperidine.[17][18]

  • Dissolve the purified Fmoc-protected intermediate (1.0 eq) from Step A in DMF.

  • Add a solution of 20% piperidine in DMF (v/v). A typical volume is 10 times the weight of the substrate (e.g., 10 mL for 1 g).

  • Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under high vacuum to remove DMF and piperidine.

  • Co-evaporate the residue with toluene or another suitable solvent to ensure complete removal of piperidine.

  • The resulting crude amine intermediate can often be used directly in the next step or purified by chromatography if necessary.

Step C: Coupling to the Protein of Interest (POI) Ligand (Amide Bond Formation)

  • Rationale: This final step forms a stable amide bond between the newly exposed secondary amine of the VHL-linker intermediate and the carboxylic acid of the POI ligand, using the same robust coupling chemistry as in Step A.

  • To a solution of the POI ligand (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes for pre-activation.

  • Add a solution of the crude or purified amine intermediate from Step B (1.0 eq) in anhydrous DMF.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by LC-MS.

  • Perform an aqueous workup as described in Step A.5.

  • Dry the organic layer, concentrate, and purify the final PROTAC molecule by preparative HPLC or flash column chromatography.

Protocol 2: Characterization of the Final PROTAC
  • Rationale: Rigorous analytical characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC before its use in biological assays.

TechniquePurpose
LC-MS Liquid Chromatography-Mass Spectrometry; used to assess purity and confirm the molecular weight of the final compound and intermediates.
¹H and ¹³C NMR Nuclear Magnetic Resonance; used to confirm the chemical structure and stereochemistry of the final product.
HRMS High-Resolution Mass Spectrometry; provides an exact mass measurement to confirm the elemental composition.

Troubleshooting and Key Considerations

IssuePotential CauseSuggested Solution
Incomplete Coupling Insufficient activation; steric hindrance; low reagent purity.Increase reaction time or temperature; use a different coupling reagent (e.g., COMU); ensure all reagents and solvents are anhydrous.
Incomplete Fmoc Removal Insufficient piperidine or reaction time.Increase the concentration of piperidine (e.g., to 30%) or extend the reaction time; ensure the reaction is at room temperature.
Difficult Purification Similar polarity of starting material and product; byproduct formation.Optimize the chromatography gradient; consider reverse-phase HPLC for final purification; ensure workup is thorough to remove reagents.
Low Biological Activity Incorrect linker length or geometry; poor cell permeability.This building block is a starting point. Synthesize a small library of analogs with different linker lengths (e.g., using PEG-based analogs) to find the optimal distance for the specific POI-E3 pair.[8][19]

Conclusion

This compound is a highly valuable and strategically designed building block for the synthesis of PROTACs. Its key features—an orthogonal Fmoc protecting group, a versatile hydroxyl handle, and a property-enhancing N-methyl group—facilitate a modular and controlled synthetic approach. By enabling the rational construction of linkers, this reagent empowers researchers to systematically optimize the critical linker component, accelerating the development of novel and effective protein degraders for research and therapeutic applications.

References

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Application Note: A Researcher's Guide to the Immobilization of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate on Solid Supports

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract

The covalent attachment of functionalized building blocks to solid supports is a cornerstone of modern chemical synthesis, particularly in the fields of peptide and small molecule library development. This application note provides a comprehensive guide for the efficient coupling of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate—an N-methylated, Fmoc-protected amino alcohol—to carboxylated solid supports. N-methylation is a critical modification for enhancing the proteolytic stability and bioavailability of peptide-based therapeutics, making robust protocols for the immobilization of N-methylated building blocks highly valuable.[1][2][3] We present two field-proven protocols: a carbodiimide-mediated esterification and a Mitsunobu reaction, detailing the underlying chemistry, step-by-step methodologies, and critical validation techniques to ensure successful and quantifiable immobilization.

Introduction: The Strategic Importance of Immobilization

This compound serves as a valuable precursor in solid-phase synthesis (SPS). Its structure incorporates three key features:

  • The Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the amine, central to modern orthogonal peptide synthesis strategies.[4][5][6]

  • The N-methyl amine: This modification blocks hydrogen bond donation, which can disrupt secondary structures like β-sheets that lead to aggregation during synthesis and can confer enhanced resistance to enzymatic degradation in the final product.[3][7][8]

  • The primary hydroxyl (-OH) group: The reactive handle for covalent attachment to a solid support.

By immobilizing this molecule via its hydroxyl group, researchers can utilize it as a foundational element or as a linker to construct complex molecular architectures on a solid phase, streamlining purification and enabling high-throughput synthesis. The choice of coupling chemistry is paramount and depends on the desired efficiency, the nature of the solid support, and the stability of the molecule to the reaction conditions. This guide focuses on coupling to carboxylated resins, a common and versatile starting point for creating a stable ester linkage.

Foundational Chemistry: Selecting Your Coupling Strategy

The esterification of a primary alcohol to a resin-bound carboxylic acid can be achieved through several methods. We will detail the two most reliable and widely adopted strategies in the context of solid-phase synthesis.

Carbodiimide-Mediated Esterification

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), are powerful dehydrating agents that activate carboxylic acids to facilitate nucleophilic attack.[9][10][11] The carboxyl group on the solid support reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then readily displaced by the primary alcohol of the Fmoc-protected amino alcohol to form the desired ester bond.

Causality Behind the Choice: This method is often preferred for its operational simplicity and the wide availability of reagents. The reaction is typically catalyzed by an acylation catalyst like 4-(dimethylamino)pyridine (DMAP), which enhances the rate and yield by forming an even more reactive acylpyridinium intermediate.

The Mitsunobu Reaction

The Mitsunobu reaction provides an alternative, powerful method for converting a primary alcohol into an ester.[12][13][14] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The PPh₃ and DEAD combine to form a phosphonium salt that activates the alcohol, converting the hydroxyl group into an excellent leaving group.[15] The carboxylate on the solid support then acts as the nucleophile, displacing the activated hydroxyl group to form the ester linkage with clean inversion of stereochemistry (though inversion is moot for a primary alcohol).

Causality Behind the Choice: The Mitsunobu reaction proceeds under very mild, neutral conditions, which is advantageous for sensitive substrates. It is known for its high efficiency and reliability, especially when other methods may fail due to steric hindrance or low nucleophilicity of the alcohol. However, it requires careful handling of reagents and thorough purification to remove byproducts like triphenylphosphine oxide and the reduced hydrazide.

Materials and Reagents

Proper preparation and reagent quality are critical for reproducible results. All reagents should be of high purity (≥98%), and anhydrous solvents should be used where specified.

Reagent / Material Grade Supplier Example Purpose
Carboxypolystyrene Resin (1% DVB, 100-200 mesh)Synthesis GradeSigma-Aldrich, NovabiochemSolid Support
This compoundSynthesis GradeChemPep, Alfa AesarBuilding Block
N,N'-Diisopropylcarbodiimide (DIC)Synthesis GradeSigma-AldrichCoupling Agent
4-(Dimethylamino)pyridine (DMAP)Synthesis GradeAcros OrganicsCatalyst
Triphenylphosphine (PPh₃)Synthesis GradeSigma-AldrichMitsunobu Reagent
Diisopropyl azodicarboxylate (DIAD)Synthesis GradeSigma-AldrichMitsunobu Reagent
Dichloromethane (DCM)AnhydrousFisher ScientificSolvent
N,N-Dimethylformamide (DMF)AnhydrousFisher ScientificSolvent
Tetrahydrofuran (THF)AnhydrousFisher ScientificSolvent
PiperidineReagent GradeSigma-AldrichFmoc Deprotection
Acetic AnhydrideReagent GradeJ.T. BakerCapping Agent
PyridineAnhydrousSigma-AldrichBase / Solvent

Experimental Protocols

The following protocols assume a starting resin loading of 1.0 mmol/g. Adjust reagent equivalents based on the specific loading of your resin.

Protocol A: Carbodiimide-Mediated Coupling (DIC/DMAP)

This protocol is a robust and cost-effective method for achieving high-loading esterification.

Step-by-Step Methodology:

  • Resin Swelling: Place the carboxylated resin (1.0 g, 1.0 mmol) in a suitable reaction vessel. Add anhydrous DCM (10 mL) and allow the resin to swell for 30 minutes with gentle agitation. Drain the solvent.

  • Reagent Preparation: In a separate vial, dissolve this compound (3.0 eq, 3.0 mmol, 934 mg) and DMAP (0.2 eq, 0.2 mmol, 24 mg) in anhydrous DCM (8 mL).

  • Activation and Coupling: Add the solution from Step 2 to the swollen resin. Then, add DIC (3.0 eq, 3.0 mmol, 468 µL) to the slurry. Seal the vessel and agitate at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL). Perform a qualitative test (e.g., Kaiser test on a cleaved sample) if desired, although it is not directly informative for this specific coupling.

  • Capping (Crucial for Quality Control): To block any unreacted carboxylic acid sites, add a solution of acetic anhydride/pyridine/DCM (1:2:7 v/v/v, 10 mL) to the resin. Agitate for 1 hour.

  • Final Wash and Drying: Drain the capping solution. Wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin in vacuo to a constant weight.

G cluster_prep Preparation cluster_reaction Reaction cluster_finish Finishing & QC Swell 1. Swell Resin in DCM Couple 3. Add Reagents & DIC to Resin (Agitate 12-16h) Swell->Couple Reagents 2. Prepare Reagent Solution (Fmoc-N-Me-Amino-Ethanol + DMAP) Reagents->Couple Wash1 4. Wash Resin (DCM, DMF) Couple->Wash1 Cap 5. Cap Unreacted Sites (Acetic Anhydride/Pyridine) Wash1->Cap Wash2 6. Final Wash & Dry Cap->Wash2 Validate Proceed to Validation Wash2->Validate

Workflow for Carbodiimide-Mediated Coupling.
Protocol B: Mitsunobu Reaction Coupling

This protocol is ideal for achieving high efficiency under neutral conditions, minimizing the risk of acid- or base-catalyzed side reactions.

Step-by-Step Methodology:

  • Resin Swelling: Place the carboxylated resin (1.0 g, 1.0 mmol) in a reaction vessel. Add anhydrous THF (10 mL), swell for 30 minutes, and drain.

  • Reagent Preparation: In a separate, dry flask, dissolve this compound (2.5 eq, 2.5 mmol, 778 mg) and PPh₃ (2.5 eq, 2.5 mmol, 656 mg) in anhydrous THF (10 mL).

  • Reaction Setup: Add the solution from Step 2 to the swollen resin. Agitate gently to create a uniform slurry. Cool the vessel to 0°C in an ice bath.

  • Coupling: Slowly add DIAD (2.5 eq, 2.5 mmol, 490 µL) dropwise to the cold slurry over 15-20 minutes. Rationale: Slow addition is critical to control the exothermic reaction and prevent the formation of side products.[16] After the addition is complete, allow the reaction to warm to room temperature and agitate for 6-8 hours.

  • Washing: Drain the reaction mixture. Wash the resin thoroughly to remove the triphenylphosphine oxide and hydrazide byproducts. Use sequential washes of THF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Final Wash and Drying: Perform a final series of washes with DCM (3 x 10 mL) and dry the resin in vacuo to a constant weight. Capping is generally not required as the Mitsunobu reaction is highly efficient, but can be performed as in Protocol A for assurance.

G cluster_prep Preparation cluster_reaction Reaction cluster_finish Finishing Swell 1. Swell Resin in THF Cool 3. Add Reagents to Resin & Cool to 0°C Swell->Cool Reagents 2. Prepare Reagent Solution (Fmoc-N-Me-Amino-Ethanol + PPh3) Reagents->Cool Couple 4. Add DIAD Dropwise (Warm to RT, Agitate 6-8h) Cool->Couple Wash 5. Thorough Washing (THF, DCM, DMF) Couple->Wash Dry 6. Final Wash & Dry Wash->Dry Validate Proceed to Validation Dry->Validate

Workflow for Mitsunobu Reaction Coupling.

Validation: Quantifying Immobilization Success

A protocol is only as good as its validation. The most reliable method for quantifying the loading of an Fmoc-protected molecule on a solid support is the UV-spectrophotometric determination of the fluorenyl moiety cleaved by a base.

Fmoc Quantification Protocol
  • Sample Preparation: Accurately weigh a small amount of the dry, functionalized resin (approx. 5-10 mg) into a small glass vial.

  • Fmoc Cleavage: Add a 20% (v/v) solution of piperidine in DMF (2.0 mL) to the resin. Seal the vial and agitate for 30 minutes to ensure complete cleavage of the Fmoc group.

  • Dilution: After cleavage, carefully take a known aliquot of the supernatant (e.g., 100 µL) and dilute it with a known volume of fresh 20% piperidine in DMF (e.g., to a final volume of 10 mL). The dilution factor must be recorded accurately.

  • UV Measurement: Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer. Use the 20% piperidine/DMF solution as the blank.

  • Calculation: Calculate the resin loading (L) in mmol/g using the Beer-Lambert law:

    L (mmol/g) = (Absorbance × Dilution Volume [mL]) / (ε × Path Length [cm] × Resin Weight [g])

    • ε (Molar extinction coefficient): 7800 L mol⁻¹ cm⁻¹ for the dibenzofulvene-piperidine adduct at 301 nm.

    • Path Length: Typically 1 cm.

G Weigh 1. Accurately Weigh ~5-10 mg of Resin Cleave 2. Add 20% Piperidine/DMF Agitate 30 min Weigh->Cleave Dilute 3. Dilute Supernatant with Known Volume Cleave->Dilute Measure 4. Measure Absorbance at 301 nm Dilute->Measure Calculate 5. Calculate Loading (mmol/g) Measure->Calculate

Workflow for Fmoc-Based Loading Quantification.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Loading 1. Incomplete resin swelling. 2. Deactivated coupling reagents (hydrolyzed DIC/DIAD). 3. Insufficient reaction time or temperature. 4. Steric hindrance.1. Ensure resin swells for at least 30-60 min in an appropriate solvent. 2. Use fresh, high-quality reagents and anhydrous solvents. 3. Extend reaction time to 24h or gently warm to 30-40°C (monitor for side reactions). 4. If using Protocol A, increase equivalents of DIC and the alcohol. If problems persist, switch to Protocol B (Mitsunobu).
Inconsistent Results 1. Inaccurate weighing of resin or reagents. 2. Non-homogenous resin sample. 3. Inconsistent reaction conditions (temperature, agitation).1. Use a calibrated analytical balance. 2. Gently mix the entire batch of resin before taking a sample. 3. Standardize all parameters; use a shaker with controlled temperature.
Resin Discoloration (Yellow/Brown) 1. Side reactions involving the Fmoc group. 2. Impurities in solvents or reagents. 3. Degradation during prolonged reaction at elevated temperatures.1. Ensure the reaction environment is free of primary/secondary amines. 2. Use high-purity, anhydrous solvents. 3. Avoid excessive heat; if heating is necessary, perform a time-course study to find the optimal duration.

Conclusion

The successful immobilization of this compound is a critical enabling step for the synthesis of N-methylated peptides and other complex molecules. Both the carbodiimide-mediated and Mitsunobu coupling protocols offer reliable pathways to achieve this goal. The choice between them depends on reagent availability, cost considerations, and the specific requirements of the synthetic project. Of paramount importance is the subsequent validation of loading via Fmoc quantification, which establishes the quality of the functionalized support and ensures the accuracy and reproducibility of all downstream synthetic endeavors.

References

  • Biron, E., Kessler, A. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Mergler, M., et al. (2003). Peptide synthesis using Nα-Fmoc-N(in)-Trt-histidine: suppression of racemization and side-chain alkylation. Journal of Peptide Science, 9(1), 36-46. [Link]

  • Chemistry Steps. (n.d.). The Mitsunobu Reaction. [Link]

  • Wikipedia. (n.d.). Carbodiimide. [Link]

  • Mortensen, K. K., & Meldal, M. (2001). Properties of solid supports. Methods in enzymology, 335, 380–401. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

Sources

Fmoc deprotection methods for (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Methodologies for Fmoc Deprotection of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate

Abstract

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a paramount amine-protecting group in modern organic synthesis, prized for its lability under mild basic conditions, which enables orthogonal strategies in complex molecular assembly.[1][2] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the deprotection of a specific substrate, this compound. We will explore the fundamental E1cB elimination mechanism, detail the standard piperidine-based protocol, evaluate alternative methodologies using reagents such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and provide robust protocols and troubleshooting insights to ensure efficient and complete deprotection.

The Core Principle: Mechanism of Fmoc Cleavage

The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination (E1cB) reaction.[1][3] The process is initiated by the abstraction of the relatively acidic proton at the C9 position of the fluorenyl ring system by a base, typically a secondary amine like piperidine.[2][4][5] This deprotonation forms a stabilized carbanion (a cyclopentadienyl anion derivative), which rapidly undergoes elimination to release the highly reactive electrophile, dibenzofulvene (DBF), along with carbon dioxide and the desired free secondary amine.[3][6]

A critical feature of using secondary amines like piperidine is their dual function. After acting as a base, a second molecule of piperidine serves as a nucleophilic scavenger, trapping the DBF intermediate to form a stable, soluble adduct.[2][6] This scavenging step is vital as it prevents the highly reactive DBF from engaging in deleterious side reactions, such as polymerization or alkylation of the newly liberated amine, thereby driving the equilibrium towards the deprotected product.[3][6]

Fmoc_Deprotection_Mechanism Figure 1: Fmoc Deprotection via E1cB Mechanism sub Fmoc-N(Me)CH2CH2OH (Substrate) intermediate Fluorenyl Anion Intermediate sub->intermediate Proton Abstraction base1 Piperidine (Base) base1->intermediate dbf Dibenzofulvene (DBF) + CO2 intermediate->dbf β-Elimination amine Free Amine HN(Me)CH2CH2OH intermediate->amine adduct DBF-Piperidine Adduct (Stable) dbf->adduct Michael Addition base2 Piperidine (Scavenger) base2->adduct

Caption: Figure 1: Fmoc Deprotection via E1cB Mechanism.

The Gold Standard: Deprotection with Piperidine

For most applications, a solution of 20% piperidine in N,N-dimethylformamide (DMF) is the reagent of choice for its high efficiency and reliability.[7][8] The polar aprotic nature of DMF effectively solvates the reactants and facilitates the ionic mechanism.[4]

Protocol 2.1: Standard Solution-Phase Fmoc Deprotection

This protocol is designed for the deprotection of this compound in a standard laboratory setting.

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF), anhydrous

  • Piperidine, reagent grade

  • Diethyl ether, anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: Dissolve the Fmoc-protected substrate (1.0 eq) in anhydrous DMF to a concentration of approximately 0.1 M in an appropriately sized round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add piperidine (to a final concentration of 20% v/v) to the stirred solution at room temperature. For example, to 8 mL of the substrate solution in DMF, add 2 mL of piperidine.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 Hexanes:EtOAc mobile phase). The protected starting material will have a higher Rf value than the polar, deprotected product. A complete reaction is typically observed within 30-60 minutes.

  • Work-up: a. Once the reaction is complete, dilute the mixture with ethyl acetate (approx. 10-20 times the volume of DMF). b. Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), and brine (1x). This removes the DBF-piperidine adduct and residual DMF. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, N-methyl-2-aminoethanol.

  • Purification (if necessary): The resulting free amine is highly polar. If further purification is required, silica gel chromatography can be challenging. Alternative methods such as distillation or crystallization of a salt derivative may be more suitable.

ParameterRecommended ConditionRationale
Solvent DMF or NMPPolar aprotic solvents that facilitate the ionic mechanism.[4]
Base PiperidineActs as both the deprotection base and a scavenger for the DBF byproduct.[2][6]
Concentration 20% (v/v)Ensures a sufficient excess of base to drive the reaction to completion quickly.[7]
Temperature Room Temperature (~25 °C)Sufficient for rapid deprotection without promoting side reactions.[9]
Reaction Time 30 - 60 minutesTypically sufficient for complete deprotection in solution phase.[10]

Table 1: Summary of Standard Fmoc Deprotection Conditions.

Alternative Deprotection Strategies

While the piperidine/DMF system is robust, certain circumstances may necessitate alternative methods. These include regulatory restrictions on piperidine, the need for accelerated deprotection of sterically hindered substrates, or the mitigation of specific side reactions.[11]

Piperidine Analogs: 4-Methylpiperidine

4-Methylpiperidine is an excellent, non-controlled substitute for piperidine.[12] It exhibits virtually identical reaction kinetics and efficiency for Fmoc removal, making it a simple drop-in replacement in most protocols.[11][13]

Protocol 3.1: Deprotection with 4-Methylpiperidine

  • Follow Protocol 2.1 exactly, substituting piperidine with an equal volume of 4-methylpiperidine. Reaction times and work-up procedures remain the same.[7]

Strong Base Catalysis: DBU-Based Cocktails

For challenging or sterically hindered substrates where deprotection with piperidine is sluggish, the use of a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is highly effective.[14][15] DBU dramatically accelerates the initial proton abstraction.[8] However, because DBU is non-nucleophilic, it cannot act as a scavenger for the liberated DBF. Therefore, it must be used in a cocktail with a nucleophilic scavenger, which is often piperidine itself.[15][16]

Protocol 3.2: Rapid Deprotection with a DBU/Piperidine Cocktail

  • Reagent Preparation: Prepare a fresh deprotection solution of 2% DBU (v/v) and 2% piperidine (v/v) in anhydrous DMF.

  • Reaction: Dissolve the Fmoc-protected substrate in the DBU/piperidine cocktail.

  • Monitoring: The reaction is typically complete in under 5-10 minutes. Monitor closely via TLC.

  • Work-up: Proceed with the extractive work-up as described in Protocol 2.1 .

Other Amine-Based Systems: Piperazine

Piperazine is another effective secondary amine for Fmoc removal.[4] It is sometimes favored in specific applications to reduce the formation of certain side products like diketopiperazines in peptide synthesis.[17] For general deprotection, it can be used alone or in combination with DBU for faster reactions.[18][19]

Reagent SystemTypical ConditionsAdvantagesDisadvantages
20% Piperidine/DMF 20% (v/v), RT, 30-60 minHighly effective, well-documented, reliable.[7]Piperidine is a controlled substance in some jurisdictions.[12]
20% 4-Me-Piperidine/DMF 20% (v/v), RT, 30-60 minIdentical performance to piperidine, not a controlled substance.[11][12]Slightly higher cost.
2% DBU / 2% Piperidine/DMF 2% / 2% (v/v), RT, <10 minExtremely fast, ideal for sterically hindered substrates.[8][16]DBU is a very strong base and may not be suitable for base-sensitive substrates.[15]
5% Piperazine/DMF 5% (w/v), RT, 30-60 minCan reduce specific side reactions (e.g., DKP formation).[17]May form insoluble byproducts with DBF under certain conditions.[17]

Table 2: Comparative Analysis of Fmoc Deprotection Reagents.

Reaction Monitoring and Validation

Ensuring complete deprotection is critical for the success of subsequent synthetic steps.

  • Chromatography (TLC/LC-MS): For solution-phase synthesis, Thin Layer Chromatography (TLC) is the most convenient method to monitor the reaction's progress by observing the disappearance of the UV-active Fmoc-protected starting material and the appearance of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide definitive confirmation of the product's identity.

  • Colorimetric Tests: It is crucial to select the correct qualitative test. The widely used Kaiser test detects primary amines and will give a negative result (yellow/colorless) with the secondary amine product (N-methyl-2-aminoethanol).[14][16] For secondary amines, the Chloranil test or a similar method should be used, which typically yields a green or blue-green color in the presence of a secondary amine.

Troubleshooting and Method Selection

Even with robust protocols, challenges can arise. A logical approach to troubleshooting and method selection is key.

Deprotection_Workflow start Start: Deprotect Fmoc Group q1 Is piperidine a regulatory concern? start->q1 use_4mp Use Protocol 3.1: 20% 4-Methylpiperidine/DMF q1->use_4mp Yes use_pip Use Protocol 2.1: 20% Piperidine/DMF q1->use_pip No q2 Is reaction sluggish or substrate sterically hindered? use_4mp->q2 use_pip->q2 use_dbu Use Protocol 3.2: 2% DBU / 2% Piperidine/DMF q2->use_dbu Yes monitor Monitor reaction via TLC/ LC-MS until completion q2->monitor No use_dbu->monitor end End: Proceed to Work-up monitor->end

Caption: Figure 2: Workflow for Selecting an Fmoc Deprotection Method.

Common Problems & Solutions:

  • Problem: Incomplete or slow deprotection observed on TLC.

    • Cause: Degraded piperidine, insufficient reaction time, or steric hindrance.[14]

    • Solution: Use freshly opened piperidine. Extend the reaction time and monitor. If the issue persists, switch to the more potent DBU/piperidine cocktail (Protocol 3.2 ).[16]

  • Problem: Streaking or unexpected spots on TLC after work-up.

    • Cause: Incomplete removal of the DBF-adduct or DBF polymers.

    • Solution: Ensure thorough washing with an aqueous base (e.g., NaHCO₃) during the extractive work-up. The adduct is basic and will be removed into the aqueous layer.

Conclusion

The deprotection of this compound is readily achieved using standard base-labile conditions. The 20% piperidine in DMF method remains the benchmark for reliability and effectiveness. However, a clear understanding of the underlying E1cB mechanism empowers the modern scientist to intelligently select from a suite of alternative reagents, such as 4-methylpiperidine or DBU-based cocktails, to address specific challenges ranging from regulatory compliance to overcoming difficult steric environments. By employing the detailed protocols and troubleshooting logic presented in this guide, researchers can confidently and efficiently execute this critical synthetic transformation.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Ralhan, K., & Kumar, A. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(128), 105947-105953.
  • BenchChem. (2025). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. BenchChem Technical Library.
  • BenchChem. (2025). Application Notes and Protocols for Fmoc-D-Val-OH Deprotection with Piperidine. BenchChem Technical Library.
  • BenchChem. (2025). A Comparative Guide to Fmoc Deprotection: 3-Methylpiperidine vs. 4-Methylpiperidine. BenchChem Technical Library.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Aapptec.
  • BenchChem. (2025). Troubleshooting incomplete Fmoc deprotection of His(Boc) residues. BenchChem Technical Library.
  • Guryanov, I., et al. (2020). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 22(21), 7354-7362.
  • Ueki, M., et al. (1995). One-pot Deprotection and Coupling of Peptides by the Fmoc Strategy.
  • Hlebowicz, E., et al. (2002). Alternative to piperidine in Fmoc solid-phase synthesis. Combinatorial Chemistry & High Throughput Screening, 5(8), 639-641.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec.
  • Ralhan, K., & Kumar, A. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. SciSpace.
  • Fields, G. B. (1997). Methods for Removing the Fmoc Group.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis Website.
  • Cruz, L. J., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México.
  • Hartrampf, N., et al. (2020). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. PubMed Central.
  • Cruz, L. J., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Redalyc.
  • ResearchGate. (n.d.). Calibration curves. dibenzofulvene-base adduct (µM) vs. Absorbance,...
  • Wierzbicka, M., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Semantic Scholar.
  • Dou, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PubMed Central.
  • ResearchGate. (2014). Why am I not getting the coupled peptide after fmoc deprotection and cleavage?
  • BenchChem. (2025). Standardized Protocol for Fmoc Deprotection in Solid-Phase Peptide Synthesis. BenchChem Technical Library.
  • Subirós-Funosas, R., et al. (2020).

Sources

Application Notes for (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate, hereafter referred to as Fmoc-N-Me-EA-OH, in solid-phase organic synthesis (SPOS). This versatile building block, featuring a base-labile Fmoc protecting group, a secondary amine, and a primary hydroxyl group, is an invaluable tool for introducing N-methylated, flexible linker structures. Its application is particularly relevant in the synthesis of peptide mimetics, peptoids, and as a linker component in complex molecules such as Proteolysis Targeting Chimeras (PROTACs). This guide details the underlying chemical principles, provides step-by-step, validated protocols for its immobilization and subsequent use, and offers insights into reaction monitoring and troubleshooting.

Introduction and Scientific Principles

Fmoc-N-Me-EA-OH is a bifunctional molecule designed for seamless integration into Fmoc-based solid-phase synthesis workflows. Its structure offers three key functionalities:

  • The Fmoc Protecting Group: The N-α-9-fluorenylmethoxycarbonyl (Fmoc) group provides temporary protection of the secondary amine. It is stable to acidic conditions but can be selectively and rapidly cleaved under mild basic conditions, typically with a piperidine solution. This orthogonality is the cornerstone of modern solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of the α-amine while acid-labile side-chain protecting groups remain intact.

  • The Primary Hydroxyl Group: The terminal hydroxyl (-OH) group serves as the primary attachment point to a solid support. This functionality allows the molecule to act as a stable linker, initiating the solid-phase synthesis. Resins like the 2-chlorotrityl chloride (2-CTC) resin are ideal for this purpose, as they allow for the attachment of alcohols under mild conditions and subsequent cleavage of the final product with minimal side reactions.

  • The N-Methylated Backbone: The presence of a methyl group on the nitrogen atom imparts unique conformational properties to the final molecule. N-methylation disrupts the hydrogen-bonding network typical of peptide backbones, which can increase proteolytic stability, enhance cell permeability, and improve oral bioavailability. This makes Fmoc-N-Me-EA-OH an excellent building block for creating peptide mimetics and peptoids with enhanced therapeutic properties.

Physicochemical Properties and Handling

Proper handling and storage are crucial for maintaining the integrity of the reagent.

PropertyValueReference
Chemical Name This compoundN/A
CAS Number 147687-15-8N/A
Molecular Formula C₁₈H₁₉NO₃N/A
Molecular Weight 297.35 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in DMF, NMP, DCMN/A
Storage Store at 2-8°C, desiccated, protected from lightN/A

Safety Note: The compound may be irritating to the eyes, respiratory system, and skin. Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.

The Chemistry of Application: Fmoc Deprotection Mechanism

The core of the Fmoc SPPS strategy is the selective removal of the Fmoc group. This proceeds via a base-catalyzed β-elimination mechanism (E1cB).

  • A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 carbon of the fluorene ring.

  • This abstraction generates a resonance-stabilized carbanion.

  • The molecule then undergoes elimination, cleaving the C-O bond to release the free amine, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF).

  • The excess piperidine in the reaction mixture acts as a scavenger, trapping the DBF to form a stable, UV-active adduct.

This process is highly efficient and can be monitored spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct.

reaction conditions for amine modification with (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Bifunctional Building Block

(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate, hereafter referred to as N-Fmoc-N-methyl-ethanolamine, is a valuable synthetic intermediate for researchers in organic chemistry and drug development. This compound incorporates the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on a secondary amine, while presenting a free primary hydroxyl group for further chemical modification.[1][2] This bifunctional nature makes it an ideal building block in multi-step syntheses, particularly in the construction of complex molecules such as modified peptides and Proteolysis Targeting Chimeras (PROTACs), where it can serve as a flexible linker.[2]

The Fmoc group is a cornerstone of modern peptide synthesis due to its remarkable stability under acidic conditions and its facile removal with mild bases, such as piperidine.[3][4] This orthogonality allows for selective deprotection without disturbing acid-labile protecting groups commonly found on amino acid side chains.[4] This guide provides a detailed examination of the reaction conditions for both the synthesis (Fmoc-protection) and cleavage (Fmoc-deprotection) of N-Fmoc-N-methyl-ethanolamine, grounded in established chemical principles.

PART 1: Synthesis of N-Fmoc-N-methyl-ethanolamine via Amine Modification

The synthesis of N-Fmoc-N-methyl-ethanolamine is a classic example of amine protection, where the nucleophilic secondary amine of N-methyl-ethanolamine attacks an electrophilic Fmoc-donating reagent.

Reaction Principle and Mechanism

The most common reagents for introducing the Fmoc group are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[4] The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of N-methyl-ethanolamine attacks the electrophilic carbonyl carbon of the Fmoc reagent.

  • Leaving Group Departure: A leaving group (chloride from Fmoc-Cl or N-hydroxysuccinimide from Fmoc-OSu) is expelled.

  • Neutralization: When using Fmoc-Cl, an acid (HCl) is generated as a byproduct, which must be neutralized by a base to prevent the protonation of the starting amine and drive the reaction to completion.[5]

While Fmoc-Cl is highly reactive, it is sensitive to moisture and heat.[5] Consequently, Fmoc-OSu is often preferred due to its greater stability and ease of handling, which can lead to cleaner reactions and simpler purification.[3][5]

Fmoc_Protection cluster_reactants Reactants Amine N-Methyl-ethanolamine (H-N(Me)CH₂CH₂OH) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Fmoc_reagent Fmoc-X (X = Cl or OSu) Fmoc_reagent->Intermediate Base Base (e.g., NaHCO₃, Pyridine) Product N-Fmoc-N-methyl-ethanolamine (Fmoc-N(Me)CH₂CH₂OH) Intermediate->Product Leaving Group Expulsion Byproduct H-Base⁺ + X⁻ Intermediate->Byproduct

Caption: Workflow for Fmoc protection of N-methyl-ethanolamine.

Detailed Experimental Protocol for Synthesis

This protocol describes a general procedure for the Fmoc protection of N-methyl-ethanolamine in solution.

Materials and Reagents:

  • N-methyl-ethanolamine (CH₃NHCH₂CH₂OH)[6]

  • N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)[3]

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Dissolve Amine: In a round-bottom flask, dissolve N-methyl-ethanolamine (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate solution. Stir the solution at room temperature.

  • Add Fmoc Reagent: In a separate container, dissolve Fmoc-OSu (1.05 equivalents) in 1,4-dioxane. Add this solution dropwise to the stirring amine solution over 15-20 minutes. Expert Tip: Using a slight excess of the Fmoc reagent ensures complete consumption of the starting amine, which can simplify purification.[7]

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting amine.

  • Quenching and Extraction: Once the reaction is complete, transfer the mixture to a separatory funnel. Dilute with deionized water and extract the product with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove any unreacted base), deionized water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure N-Fmoc-N-methyl-ethanolamine as a white solid.

PART 2: Deprotection of N-Fmoc-N-methyl-ethanolamine

The removal of the Fmoc group is essential to unmask the secondary amine for subsequent coupling reactions. This process is typically rapid and performed under mild basic conditions.

Reaction Principle and Mechanism

Fmoc cleavage proceeds via a base-catalyzed β-elimination (E1cb mechanism).[5]

  • Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[8] This step is favored because the resulting carbanion is stabilized by the aromatic system.

  • Elimination: The stabilized carbanion undergoes elimination, breaking the C-O bond of the carbamate and liberating the free amine (as a carbamic acid intermediate) and dibenzofulvene (DBF).

  • Decarboxylation: The carbamic acid intermediate is unstable and rapidly decarboxylates to yield the free secondary amine.

  • Scavenging: The highly reactive dibenzofulvene byproduct can undergo side reactions. Piperidine effectively traps DBF by forming a stable adduct, preventing its polymerization or reaction with other nucleophiles in the mixture.[3][5]

Fmoc_Deprotection Fmoc_Amine N-Fmoc-N-methyl-ethanolamine Carbanion Fluorenyl Carbanion Fmoc_Amine->Carbanion Proton Abstraction Piperidine Piperidine (Base) Piperidine->Carbanion DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct DBF Dibenzofulvene (DBF) Carbanion->DBF Elimination Free_Amine N-Methyl-ethanolamine Carbanion->Free_Amine DBF->DBF_Adduct Scavenging

Caption: Mechanism of Fmoc deprotection using piperidine.

Detailed Experimental Protocol for Deprotection

This protocol provides a standard method for Fmoc cleavage in solution.

Materials and Reagents:

  • N-Fmoc-N-methyl-ethanolamine

  • Piperidine

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diethyl ether or Hexanes (for precipitation)

Procedure:

  • Dissolve Substrate: Dissolve the N-Fmoc-N-methyl-ethanolamine (1.0 equivalent) in a suitable solvent such as DMF or DCM.

  • Add Base: Add piperidine to the solution to a final concentration of 20% (v/v). A typical deprotection solution is 20% piperidine in DMF.[3][8]

  • Reaction: Stir the mixture at room temperature. The reaction is usually very fast, often completing in under 30 minutes. Monitor the disappearance of the starting material by TLC.

  • Work-up (Solution Phase): If the deprotection is performed in solution, the product isolation can be achieved by removing the solvent and excess piperidine under high vacuum.[7]

  • Purification: The resulting crude amine can often be used directly in the next step. If purification is necessary, an aqueous workup or precipitation can be employed. For precipitation, concentrate the reaction mixture and triturate the residue with cold diethyl ether or hexanes to precipitate the DBF-piperidine adduct, allowing the desired amine to be isolated from the filtrate.

Data Summary and Best Practices

ParameterSynthesis (Fmoc Protection)Deprotection (Fmoc Cleavage)
Reagent Fmoc-OSu (1.05 eq.) or Fmoc-Cl (1.05 eq.)20% Piperidine in DMF
Base NaHCO₃ or other non-nucleophilic basePiperidine (acts as base and scavenger)
Solvent Dioxane/Water, DMF, DCM[5]DMF, NMP, DCM[8]
Temperature Room Temperature (0 °C to RT)Room Temperature
Reaction Time 2 - 12 hours5 - 30 minutes
Work-up Aqueous extractionSolvent evaporation, precipitation
Key Insight Fmoc-OSu is more stable and often gives cleaner reactions than Fmoc-Cl.[5]The use of a secondary amine like piperidine is crucial for scavenging the DBF byproduct.[3]

Authoritative Grounding & Trustworthiness:

The protocols and mechanisms described are based on well-established principles of organic chemistry, particularly in the field of peptide synthesis where Fmoc chemistry is a foundational technique.[9][10][11] The choice of reagents and conditions, such as using piperidine for deprotection and the preference for Fmoc-OSu over Fmoc-Cl for stability, reflects field-proven best practices designed to maximize yield and purity while minimizing side reactions.[4][5][7] Every step is designed to be self-validating through standard analytical techniques like TLC or HPLC to ensure reaction completion and product purity.

References

  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Peptide Port. Fmoc: Fluorenylmethyloxycarbonyl Protection. [Link]

  • Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. ResearchGate. [Link]

  • Lokey Lab Protocols, UC Santa Cruz. Fmoc. [Link]

  • National Institutes of Health (NIH). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

  • Google Patents. Methods for the synthesis of fmoc protected amines.
  • Gawande, M. B., & Branco, P. S. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. ResearchGate. [Link]

  • ChemBK. 9H-fluoren-9-ylmethyl (2-hydroxyethyl)carbamate - Introduction. [Link]

  • Science of Synthesis. Cleavage of the 9-Fluorenylmethoxycarbonyl Group. [Link]

  • Google Patents. Method for the fmoc group cleavage.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Fmoc-His(Fmoc)-OH in Advancing Peptide Synthesis. [Link]

  • ResearchGate. Can we remove the fmoc group after peptide cleavage?. [Link]

  • Springer Nature Experiments. Methods for Removing the Fmoc Group. [Link]

  • National Institutes of Health (NIH). Advances in Fmoc solid-phase peptide synthesis. [Link]

  • Acadechem. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. [Link]

  • Pharmaffiliates. (9H-Fluoren-9-yl)methyl (2-(2-hydroxyethoxy)ethyl)carbamate. [Link]

  • Google Patents.
  • ChemBK. 9H-fluoren-9-ylmethyl (2-hydroxyethyl)carbamate. [Link]

  • PubChem. 9H-fluoren-9-ylmethyl N-(2-aminoethyl)carbamate. [Link]

  • ACS Figshare. Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. [Link]

  • PubMed. Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. [Link]

  • Wikipedia. N-Methylethanolamine. [Link]

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Application Note: Analytical Techniques for Monitoring Reactions with (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate is a chemical compound that incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group is a cornerstone in solid-phase peptide synthesis (SPPS) due to its base-lability, which allows for the stepwise addition of amino acids to a growing peptide chain under mild conditions.[1][2] Accurate and reliable monitoring of reactions involving this and similar Fmoc-containing compounds is critical to ensure high yields and purity of the final product, particularly in the context of drug development and manufacturing where process control is paramount.[3][4]

This application note provides a comprehensive guide to the most effective analytical techniques for monitoring reactions involving this compound, whether it is being synthesized, used as a protecting agent, or is a component in a larger synthetic scheme. We will delve into the principles, provide detailed protocols, and discuss the rationale behind the experimental choices for techniques including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

The Importance of Reaction Monitoring

Real-time or frequent offline analysis of a chemical reaction provides invaluable insights into its progress.[5] It allows for the determination of reaction kinetics, the identification of intermediates, and the detection of side products or degradation.[6] For reactions involving Fmoc-protected compounds, monitoring is crucial for:

  • Confirming the completion of the Fmoc protection step: Ensuring that the target molecule has been successfully functionalized with the Fmoc group.

  • Tracking the deprotection (cleavage) of the Fmoc group: This is a critical step in SPPS, and its completion must be verified before proceeding to the next coupling step.[1]

  • Quantifying reactants, products, and impurities: Essential for calculating reaction yield and assessing the purity of the product.[7]

  • Optimizing reaction conditions: By understanding how parameters like temperature, concentration, and catalyst loading affect the reaction, the process can be made more efficient and robust.

The following diagram illustrates a generalized workflow for a chemical reaction and the key junctures where analytical monitoring is applied.

Reaction Monitoring Workflow Generalized Reaction Monitoring Workflow cluster_0 Reaction Setup cluster_1 Monitoring & Analysis cluster_2 Decision & Outcome Start Starting Materials ((9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate, Reactants, Solvents) Reaction Reaction in Progress Start->Reaction Initiation Sampling Time-point Sampling Reaction->Sampling Analysis Analytical Technique (HPLC, LC-MS, NMR, FTIR) Sampling->Analysis Data Data Interpretation (Purity, Conversion %) Analysis->Data Decision Continue, Quench, or Adjust? Data->Decision Decision->Reaction Adjust Conditions Workup Reaction Work-up & Purification Decision->Workup Reaction Complete Product Final Product Workup->Product

Caption: A generalized workflow for monitoring a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it an indispensable tool for monitoring reactions. For Fmoc-containing compounds, Reverse-Phase HPLC (RP-HPLC) is particularly well-suited. The fluorenyl group of the Fmoc moiety is highly hydrophobic and possesses a strong UV chromophore, which facilitates sensitive detection.

Principle of Operation

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). Compounds are separated based on their hydrophobicity. More hydrophobic compounds, like this compound, will have a stronger affinity for the stationary phase and thus elute later than more polar reactants or byproducts. A UV detector is typically used to monitor the column effluent, with detection wavelengths around 265 nm or 301 nm being optimal for the Fmoc group.[7][8]

Application: Monitoring the Synthesis of this compound

Let's consider the synthesis of the title compound from N-methyl-2-hydroxyethylamine and Fmoc-Cl. By taking small aliquots from the reaction mixture at different time points, the consumption of the starting materials and the formation of the product can be tracked.

Protocol: RP-HPLC Monitoring
  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction in the aliquot by diluting it significantly with the mobile phase (e.g., 1:1000 dilution in 50% acetonitrile/water). This prevents further reaction and prepares the sample for injection.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient is typically effective. For example, starting at 30% B, increasing to 95% B over 15 minutes.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 265 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peaks corresponding to the starting materials and the product based on their retention times (determined by injecting standards of each compound).

    • The peak area of each component is proportional to its concentration.

    • Calculate the percent conversion by monitoring the decrease in the starting material peak area and the increase in the product peak area over time.

ParameterConditionRationale
ColumnC18, 4.6 x 150 mm, 5 µmStandard for separating moderately hydrophobic organic molecules.
Mobile PhaseWater/Acetonitrile with 0.1% TFAAcetonitrile provides good peak shape. TFA acts as an ion-pairing agent to sharpen acidic/basic peaks.
Gradient Elution30% to 95% AcetonitrileEffectively elutes compounds with a range of polarities.
Flow Rate1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
DetectionUV at 265 nmThe Fmoc group has a strong absorbance at this wavelength, ensuring high sensitivity.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.[10] This technique is particularly useful for confirming the identity of reactants, products, and any intermediates or byproducts by providing molecular weight information.

Principle of Operation

The eluent from the HPLC column is directed into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI), where molecules are ionized. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). This allows for the unambiguous identification of the compounds eluting from the HPLC.

Application: Identifying Byproducts in a Reaction

During the synthesis or use of this compound, side reactions can occur. For instance, in peptide synthesis, the Fmoc group can be prematurely cleaved.[2] LC-MS can be used to identify the resulting deprotected species alongside the desired product.

Protocol: LC-MS Analysis

The HPLC conditions for LC-MS are similar to those for standard HPLC, with the key difference being the use of volatile mobile phase additives (e.g., formic acid instead of TFA, as TFA can suppress the MS signal).

  • LC Conditions:

    • Use the same column and a similar gradient as described for HPLC.

    • Replace TFA with 0.1% formic acid in both mobile phases A and B.

  • MS Conditions:

    • Ionization Mode: ESI, positive ion mode is often suitable for carbamates.

    • Scan Range: A range that covers the expected molecular weights of all components (e.g., 100-1000 m/z).

    • Data Analysis: Extract ion chromatograms for the expected m/z values of the starting materials, product, and any potential byproducts to monitor their presence and relative abundance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules.[11] It can be used to monitor reactions in real-time (in situ) or by analyzing samples taken at various time points.[6] ¹H NMR is most commonly used for this purpose.

Principle of Operation

NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the local chemical environment, providing detailed information about the molecular structure.

Application: Monitoring Fmoc Deprotection

The deprotection of an Fmoc-protected compound with a base like piperidine is a common reaction in peptide synthesis.[1] ¹H NMR can be used to follow this reaction by observing the disappearance of the characteristic signals of the Fmoc group and the appearance of signals from the deprotected product and the dibenzofulvene-piperidine adduct.[8]

Protocol: ¹H NMR Monitoring
  • Sample Preparation:

    • Withdraw an aliquot from the reaction mixture.

    • If the reaction solvent is not deuterated, the solvent must be removed under reduced pressure.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Identify the characteristic proton signals for the Fmoc group (typically in the aromatic region, ~7.3-7.8 ppm) and the methylene and methine protons of the fluorenyl group (~4.2-4.5 ppm).[12]

    • Monitor the decrease in the integration of these signals relative to an internal standard or a signal from the core molecule that remains unchanged.

    • Observe the appearance of new signals corresponding to the deprotected product.

Proton EnvironmentTypical Chemical Shift (ppm)Change During Deprotection
Fmoc Aromatic Protons7.3 - 7.8Disappear
Fmoc CH and CH₂ Protons4.2 - 4.5Disappear
Product-specific ProtonsVariesAppear or shift

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[13] It is particularly useful for monitoring the formation or disappearance of key functional groups, such as the carbamate carbonyl group.

Principle of Operation

FTIR spectroscopy measures the absorption of infrared radiation by a sample. Different functional groups absorb at characteristic frequencies, resulting in a unique spectral fingerprint for each molecule.

Application: Confirming Carbamate Formation

During the synthesis of this compound, the formation of the carbamate linkage can be monitored by the appearance of a strong absorption band corresponding to the carbonyl (C=O) stretch.

Protocol: FTIR Monitoring
  • Sample Preparation:

    • A small aliquot of the reaction mixture can be analyzed directly using an Attenuated Total Reflectance (ATR) probe for in situ monitoring.[14]

    • Alternatively, a drop of the reaction mixture can be placed on a salt plate (e.g., NaCl or KBr), the solvent evaporated, and the spectrum of the resulting film recorded.

  • Data Acquisition:

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Monitor the appearance or increase in intensity of the carbamate carbonyl stretching vibration, which typically appears in the region of 1700-1680 cm⁻¹.[15]

    • The disappearance of the N-H stretch of the starting amine may also be observed.

AnalyticalTechniques cluster_hplc HPLC cluster_lcms LC-MS cluster_nmr NMR cluster_ftir FTIR main (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate Reaction hplc_node Separation & Quantification main->hplc_node lcms_node Identification main->lcms_node nmr_node Structural Elucidation main->nmr_node ftir_node Functional Group Analysis main->ftir_node hplc_info Monitors: Reactants, Product, Purity Detects: UV-active Fmoc group hplc_node->hplc_info lcms_info Confirms: Molecular Weight Identifies: Byproducts, Intermediates lcms_node->lcms_info nmr_info Tracks: Fmoc group signals Confirms: Product Structure nmr_node->nmr_info ftir_info Monitors: Carbamate C=O stretch Confirms: Formation of Linkage ftir_node->ftir_info

Caption: Overview of analytical techniques for reaction monitoring.

Conclusion

The selection of an appropriate analytical technique for monitoring reactions with this compound depends on the specific information required. HPLC is ideal for quantitative analysis of reaction progress and purity assessment. LC-MS provides invaluable confirmation of molecular identity. NMR offers detailed structural information, while FTIR is a quick method for monitoring key functional group transformations. In many cases, a combination of these techniques will provide the most comprehensive understanding of the reaction, ensuring the development of a robust and efficient synthetic process. All analytical methods employed in a pharmaceutical setting should be properly validated to ensure they are suitable for their intended purpose.[3][16]

References

  • BenchChem. (2025). A Comparative Guide to the Stability of Fmoc-Protected Peptides. BenchChem.
  • Peptide Port. (n.d.). Fmoc: Fluorenylmethyloxycarbonyl Protection. Peptide Port.
  • Waters Corporation. (n.d.). Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Waters Corporation.
  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline.
  • BenchChem. (2025). A Comparative Guide to Analytical Techniques for Confirming Fmoc Group Attachment. BenchChem.
  • BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. BenchChem.
  • ResearchGate. (n.d.). FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +.... ResearchGate.
  • Springer Nature Experiments. (n.d.). Fmoc Test Protocols and Methods. Springer Nature Experiments.
  • ResearchGate. (n.d.). Deep learning predicts near-accurate UV−vis Fmoc deprotection traces.... ResearchGate.
  • Washington State University. (n.d.). Monitoring Reactions by TLC. WSU.
  • BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. BOC Sciences.
  • NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. NHS.
  • University of California, Irvine. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • ResearchGate. (n.d.). FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). ResearchGate.
  • Proclinical. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Proclinical.
  • Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. Pharmuni.
  • ACS Publications. (2019). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry.
  • Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Analytical method validation: A brief review.
  • NIH. (n.d.). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. National Institutes of Health.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. The Royal Society of Chemistry.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Int J Pept Res Ther.
  • University of Windsor. (n.d.). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids.
  • ACS Publications. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega.
  • Vapourtec. (2022). Vapourtec quantifies unexpected reactions in peptide synthesis using the Variable Bed Flow Reactor. Vapourtec.
  • Cole-Parmer. (2024). Organic Synthesis and Reaction Monitoring Process. Cole-Parmer.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Methods for Purity Assessment of Fmoc-Amino Acids. BenchChem.
  • NIH. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. National Institutes of Health.
  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry.
  • MDPI. (1989). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis: Application to Screening of Arabidopsis thaliana Mutants.
  • ResearchGate. (n.d.). Fmoc cleavage in different solvents after 15 min at 120 °C. ResearchGate.
  • Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology.
  • Magritek. (n.d.). Reaction Monitoring. Magritek.
  • Sigma-Aldrich. (n.d.). 9H-Fluoren-9-ylmethyl carbamate. Sigma-Aldrich.
  • NIH. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. National Institutes of Health.
  • NIH. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. National Institutes of Health.
  • Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. Separation Science.
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  • MedchemExpress.com. (n.d.). (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)carbamate. MedchemExpress.com.
  • ResearchGate. (2025). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. ResearchGate.
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Application Note & Protocol: Leveraging (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate for the Synthesis of Labeled Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Labeled Compounds in Modern Research

In the landscape of pharmaceutical development, metabolic studies, and mechanistic biochemistry, isotopically labeled compounds are indispensable tools.[1] These molecules, in which one or more atoms have been replaced by an isotope (e.g., ²H, ³H, ¹³C, ¹⁴C, ¹⁵N), serve as powerful tracers to elucidate the metabolic fate of drug candidates, quantify analyte concentrations via isotopic dilution mass spectrometry, and probe complex biological pathways. The strategic introduction of an isotopic label must be metabolically stable and not alter the compound's biological activity.[1]

The choice of the labeling precursor is paramount to a successful synthesis campaign. An ideal reagent should be versatile, allowing for its incorporation into a wide array of target molecules, and compatible with established synthetic methodologies. This guide focuses on the application of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate as a strategic building block for introducing isotopic labels. The fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its base lability and stability to acidic conditions.[2][3][] These properties make Fmoc-protected reagents highly valuable for complex multi-step syntheses.

This document provides a comprehensive overview of the synthesis and application of this compound, with a specific focus on its utility in preparing isotopically labeled compounds for advanced research applications.

The Strategic Advantage of this compound in Labeling Synthesis

This compound, also known as Fmoc-N-methyl-2-aminoethanol, offers a unique combination of features that make it an excellent choice for labeling strategies:

  • Bifunctional Nature: The molecule possesses a free hydroxyl group for further chemical modification and a stable Fmoc-protected secondary amine. This allows for its covalent attachment to a target molecule via the hydroxyl end, while the Fmoc group protects the amine during intermediate synthetic steps.

  • Fmoc Protection: The Fmoc group is readily cleaved under mild basic conditions (e.g., with piperidine), which are orthogonal to many acid-labile protecting groups used in complex molecule synthesis.[3][5] This orthogonality is crucial for selective deprotection and subsequent elaboration of the molecule.

  • Versatility in Labeling: The structure of this compound allows for the introduction of isotopic labels at several key positions, which will be explored in the subsequent sections. This flexibility enables researchers to choose a labeling pattern that is best suited for their specific analytical needs.

  • PROTAC and Linker Applications: This molecule has been identified as a useful linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[6] PROTACs are bifunctional molecules that induce the degradation of target proteins, and labeled versions are essential for studying their mechanism of action and pharmacokinetics.

Synthesis of Labeled this compound

The key to preparing a labeled version of the title compound is to introduce the isotopic label in one of the commercially available starting materials. A straightforward approach involves the use of isotopically labeled 2-(methylamino)ethanol.

Workflow for the Synthesis of Labeled this compound

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Labeled_Precursor Labeled 2-(methylamino)ethanol (e.g., with ¹³C, ¹⁴C, ²H) Reaction_Vessel Reaction in an inert solvent (e.g., Dichloromethane) with a non-nucleophilic base (e.g., DIEA) Labeled_Precursor->Reaction_Vessel Fmoc_Cl 9-Fluorenylmethyl chloroformate (Fmoc-Cl) Fmoc_Cl->Reaction_Vessel Labeled_Product Labeled (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate Reaction_Vessel->Labeled_Product Fmoc Protection

Caption: Synthetic workflow for labeled this compound.

Detailed Protocol for the Synthesis of [¹³C₂]-(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate

This protocol describes the synthesis using 2-(methylamino)ethanol-¹³C₂ as the labeled precursor. The same procedure can be adapted for other isotopically labeled versions of 2-(methylamino)ethanol.

Materials:

ReagentCAS NumberMolecular WeightQuantityMoles
2-(Methylamino)ethanol-¹³C₂(Varies)77.11 (for ¹³C₂)1.0 g12.97 mmol
9-Fluorenylmethyl chloroformate (Fmoc-Cl)28920-43-6258.693.5 g13.53 mmol
N,N-Diisopropylethylamine (DIEA)7087-68-5129.242.7 mL15.56 mmol
Dichloromethane (DCM), anhydrous75-09-284.9350 mL-
Saturated Sodium Bicarbonate Solution--30 mL-
Brine--30 mL-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(methylamino)ethanol-¹³C₂ (1.0 g, 12.97 mmol).

  • Dissolution: Dissolve the labeled precursor in anhydrous dichloromethane (25 mL). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (2.7 mL, 15.56 mmol) dropwise to the stirred solution.

  • Fmoc-Cl Addition: In a separate flask, dissolve 9-fluorenylmethyl chloroformate (Fmoc-Cl) (3.5 g, 13.53 mmol) in anhydrous dichloromethane (25 mL). Add this solution dropwise to the reaction mixture at 0 °C over 15 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding saturated sodium bicarbonate solution (30 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure labeled product.

Application in the Synthesis of a Labeled Target Molecule

Once the labeled this compound is synthesized, it can be incorporated into a larger target molecule. The free hydroxyl group serves as a handle for attachment. A common strategy is to activate the hydroxyl group or the corresponding functional group on the target molecule to form an ether, ester, or other stable linkage.

General Workflow for Labeling a Target Molecule

Labeling_Workflow cluster_reagents Reagents cluster_coupling Coupling Reaction cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_final Final Product Labeled_Building_Block Labeled Fmoc-(2-hydroxyethyl) (methyl)carbamate Coupling Coupling Reaction (e.g., Esterification, Etherification) Labeled_Building_Block->Coupling Target_Molecule Target Molecule with reactive site (e.g., -COOH, -OH) Target_Molecule->Coupling Labeled_Intermediate Fmoc-Protected Labeled Target Molecule Coupling->Labeled_Intermediate Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Labeled_Intermediate->Deprotection Final_Labeled_Product Final Labeled Target Molecule with free amine Deprotection->Final_Labeled_Product

Caption: General workflow for labeling a target molecule.

Protocol: Esterification of a Carboxylic Acid-Containing Target Molecule

This protocol provides a general method for coupling the labeled building block to a target molecule that contains a carboxylic acid functionality.

Materials:

ReagentExamplePurpose
Labeled Fmoc-reagent[¹³C₂]-(9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamateLabeling building block
Target MoleculeA drug candidate with a -COOH groupMolecule to be labeled
Coupling ReagentDCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)Activates the carboxylic acid
CatalystDMAP (4-Dimethylaminopyridine)Catalyzes the esterification
SolventAnhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)Reaction medium
Deprotection Reagent20% Piperidine in DMFRemoves the Fmoc group

Procedure:

  • Activation of Target Molecule:

    • Dissolve the target molecule (1.0 eq) in anhydrous DCM.

    • Add the coupling reagent (e.g., EDC, 1.2 eq) and catalyst (e.g., DMAP, 0.1 eq).

    • Stir the mixture at room temperature for 15-20 minutes.

  • Coupling Reaction:

    • Add a solution of the labeled this compound (1.1 eq) in anhydrous DCM to the activated target molecule solution.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, filter the reaction mixture to remove any urea byproducts (if DCC or EDC is used).

    • Wash the filtrate with appropriate aqueous solutions (e.g., dilute acid, bicarbonate solution, brine).

    • Dry the organic layer, concentrate, and purify the Fmoc-protected labeled target molecule by flash chromatography.

  • Fmoc Deprotection:

    • Dissolve the purified intermediate in a solution of 20% piperidine in DMF.[3]

    • Stir at room temperature for 30-60 minutes.

    • Remove the solvent under reduced pressure. Co-evaporate with toluene to remove residual piperidine.

    • Purify the final labeled target molecule, now containing a free secondary amine, by an appropriate method (e.g., chromatography or crystallization).

Conclusion

This compound is a valuable and versatile reagent for the synthesis of isotopically labeled compounds. Its bifunctional nature, combined with the well-established and mild chemistry of the Fmoc protecting group, provides a robust platform for introducing labels into a wide range of complex molecules, including peptides, small molecule drugs, and PROTACs. The protocols outlined in this application note offer a reliable foundation for researchers and drug development professionals to leverage this reagent in their labeling campaigns, ultimately facilitating a deeper understanding of the biological systems they investigate.

References

  • Wikipedia. (2023, November 13). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link][3]

  • Román, T., Cárdenas, C., Guzmán, F., & Albericio, F. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molbank, 2023(4), M1739. [Link][7][8][9]

  • ChemBK. (2024, April 9). 9H-fluoren-9-ylmethyl (2-hydroxyethyl)carbamate. Retrieved from [Link][10]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link][11]

  • Moravek. (n.d.). How Do You Synthesize Radiolabeled Compounds?. Retrieved from [Link][1]

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cleavage of molecules from (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate linker

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Base-Mediated Cleavage of Molecules from the (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate Linker

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of a Cleavable Linker

In the sophisticated landscape of modern therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a covalent tether but a critical determinant of efficacy, stability, and safety. The this compound linker, also known as Fmoc-Sar-ol or N-Fmoc-N-methyl-ethanolamine, is an advanced chemical tool designed for the conditional release of molecular payloads.[1][2] Its architecture uniquely combines the well-established, base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group with a self-immolative N-methyl-ethanolamine backbone. This design facilitates a two-stage, controlled release mechanism, making it highly valuable for applications where the payload must be liberated in its native, unmodified form.[3][4]

This guide provides a comprehensive overview of the cleavage mechanism, detailed protocols for its execution and monitoring, and expert insights into the critical parameters that ensure a successful and reproducible release of your target molecule.

Pillar 1: The Chemistry of Cleavage - A Two-Stage Release Mechanism

The cleavage of a payload from the Fmoc-(2-hydroxyethyl)(methyl)carbamate linker is not a single event but a sophisticated, sequential process. Understanding this mechanism is paramount to optimizing reaction conditions and troubleshooting potential issues. The process is initiated by a base-catalyzed β-elimination, a cornerstone of solid-phase peptide synthesis (SPPS), followed by an intramolecular cyclization that constitutes the self-immolative step.[5]

Stage 1: Base-Catalyzed E1cB Elimination of the Fmoc Group

The process begins with the introduction of a weak base, most commonly a secondary amine like piperidine.[6] The fluorenyl ring system of the Fmoc group renders the proton at the C9 position acidic.

  • Proton Abstraction: The base abstracts the acidic proton from the 9-position of the fluorene ring. This is the rate-determining step of the E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[7]

  • β-Elimination: The resulting carbanion is stabilized by the aromatic system and initiates an elimination cascade. This leads to the cleavage of the C-O bond of the carbamate, releasing the now-deprotected linker-payload conjugate, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF).[5][8]

  • DBF Scavenging: The excess amine base in the reaction mixture acts as a nucleophile, rapidly trapping the dibenzofulvene to form a stable, soluble adduct, thereby preventing side reactions with the desired product.[6][9]

Stage 2: Self-Immolation via Intramolecular Cyclization

The removal of the Fmoc group is the trigger for the second, payload-releasing event.

  • Exposure of Nucleophile: The initial cleavage unmasks a secondary amine on the linker backbone.

  • Intramolecular Attack: The proximate hydroxyl group on the ethyl chain now acts as an internal nucleophile, attacking the carbamate carbonyl carbon.

  • Cyclization and Payload Release: This intramolecular cyclization is thermodynamically favorable, driven by the formation of a stable five-membered ring (an N-methyl-oxazolidinone). This ring formation cleaves the carbamate bond, liberating the payload (Drug-X) in its free, unaltered form. This type of cyclization-driven release is a powerful strategy in linker design.[10][11]

The beauty of this self-immolative design is that the cleavage is spontaneous once the triggering event (Fmoc removal) occurs, ensuring a clean and complete release without leaving behind linker fragments on the payload.[12][13]

Diagram of the Two-Stage Cleavage Mechanism

Cleavage Mechanism cluster_stage1 Stage 1: Fmoc Cleavage (E1cB) cluster_stage2 Stage 2: Self-Immolation Fmoc_Linker Fmoc-Linker-Drug Deprotected_Linker Deprotected Linker-Drug + DBF Fmoc_Linker->Deprotected_Linker + Piperidine (Proton Abstraction) DBF_Adduct DBF-Piperidine Adduct Deprotected_Linker->DBF_Adduct + Piperidine (Scavenging) Free_Drug Free Drug-X Deprotected_Linker_Node->Free_Drug Intramolecular Cyclization Cyclized_Linker Cyclized Linker (N-methyl-oxazolidinone) Deprotected_Linker_Node->Cyclized_Linker

Caption: Sequential cleavage mechanism initiated by base-mediated Fmoc removal, followed by self-immolative cyclization to release the free drug.

Pillar 2: Experimental Protocols and Workflow

Executing the cleavage reaction requires careful attention to reagent purity, concentrations, and reaction monitoring. The following protocols are designed to be self-validating, incorporating steps for confirming reaction completion.

Materials and Reagents
  • Substrate: Fmoc-(2-hydroxyethyl)(methyl)carbamate-linked molecule (e.g., PROTAC, peptide, or small molecule drug).

  • Cleavage Reagent: 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF). Prepare fresh.

  • Alternative Cleavage Reagent: 5% (v/v) 4-Methylpiperidine (4-MP) in DMF.

  • Solvents: High-purity DMF, Dichloromethane (DCM), Acetonitrile (ACN), Water (HPLC-grade).

  • Quenching/Workup: 0.1% (v/v) Trifluoroacetic acid (TFA) in Water.

  • Analytical Equipment: High-Performance Liquid Chromatography (HPLC) with a C18 column, Liquid Chromatography-Mass Spectrometry (LC-MS).

Safety Precautions
  • Piperidine: Flammable, toxic, and corrosive. Handle exclusively in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[14][15]

  • Trifluoroacetic Acid (TFA): Highly corrosive and causes severe burns. Always handle in a fume hood with appropriate PPE. Have an appropriate acid spill kit readily available.[1][16]

  • Solvents: DMF is a reproductive toxin. Avoid inhalation and skin contact.

Protocol 1: Standard Cleavage of the Linker

This protocol is suitable for most applications where the released molecule is stable under mildly basic conditions.

  • Preparation:

    • Dissolve the Fmoc-linker-payload conjugate in a minimal amount of DMF to a final concentration of approximately 1-10 mg/mL in a clean glass vial.

    • Prepare the cleavage solution by adding 1 part piperidine to 4 parts DMF (v/v). Ensure the solution is homogenous.

  • Cleavage Reaction:

    • Add the 20% piperidine/DMF solution to the substrate solution. A typical ratio is 1:1 (v/v) substrate solution to cleavage solution, ensuring a large molar excess of piperidine.

    • Gently agitate the reaction mixture at room temperature.

  • Reaction Monitoring:

    • The kinetics of Fmoc deprotection are typically rapid, with a half-life of seconds.[7] A total reaction time of 15-30 minutes is usually sufficient for complete Fmoc removal and subsequent self-immolation.

    • To monitor progress, withdraw a small aliquot (e.g., 5 µL) at various time points (e.g., 5, 15, 30 minutes).

    • Immediately quench the aliquot in a prepared solution of 0.1% TFA in 50:50 ACN:Water (e.g., 5 µL aliquot into 200 µL quench solution).

    • Analyze the quenched sample by LC-MS to observe the disappearance of the starting material and the appearance of the final released payload.

  • Workup and Isolation:

    • Once the reaction is complete (as determined by LC-MS), dilute the reaction mixture with 10 volumes of 0.1% TFA in water.

    • Lyophilize the diluted mixture to remove the majority of the volatile components (piperidine, DMF, water, TFA).

    • The resulting crude material can be purified by preparative reverse-phase HPLC to isolate the pure payload.

Data Summary: Cleavage Conditions
ParameterStandard ConditionRationale & Expert Notes
Cleavage Reagent 20% Piperidine in DMFProvides a sufficiently basic environment for rapid E1cB reaction and effectively scavenges DBF.[5]
Alternative Reagent 5% 4-Methylpiperidine in DMFCan be used if the payload shows sensitivity to piperidine. Reaction kinetics may be slightly slower.[17]
Temperature Room Temperature (20-25 °C)The reaction is typically fast enough at ambient temperature. Elevated temperatures are unnecessary and may risk side reactions.
Reaction Time 15 - 30 minutesSufficient for both the rapid Fmoc cleavage and the subsequent self-immolative cyclization. Monitor for completion.[9]
Monitoring LC-MSEssential for confirming the disappearance of starting material (M+H) and the appearance of the final product (M+H).
Purification Reverse-Phase HPLCThe standard method for purifying the released payload from the cyclized linker and DBF-adduct.

Experimental Workflow Diagram

Experimental Workflow start Start: Fmoc-Linker-Drug in DMF prep_reagent Prepare 20% Piperidine/DMF reaction Combine & React (15-30 min, RT) start->reaction prep_reagent->reaction monitoring Monitor by LC-MS (Quench Aliquots) reaction->monitoring completion_check Reaction Complete? monitoring->completion_check completion_check->reaction No workup Quench with 0.1% TFA/H2O & Lyophilize completion_check->workup Yes purify Purify by Prep-HPLC workup->purify end End: Pure Released Drug purify->end

Caption: A streamlined workflow for the cleavage, monitoring, and purification of the target molecule.

Pillar 3: Trustworthiness and Validation

The reliability of this cleavage strategy hinges on its two-stage nature. The initial Fmoc cleavage is a highly predictable and efficient reaction borrowed from decades of peptide chemistry. The subsequent self-immolation is an intramolecular process, which is kinetically favored over potential intermolecular side reactions.

Self-Validation Checklist:

  • Confirm Starting Material: Before starting, verify the identity and purity of your Fmoc-linker-payload conjugate by LC-MS.

  • Monitor Kinetically: A time-course analysis is the best validation. You should observe a clean, sequential conversion from starting material to the final product. The absence of stable intermediates confirms the self-immolative process is efficient.

  • Mass Spectrometry is Key: Use high-resolution mass spectrometry to confirm the exact mass of your final, released payload. This ensures no linker fragments remain attached.

  • Purity Analysis: After purification, assess the final product's purity by analytical HPLC. A clean peak corresponding to the expected product validates the entire workflow.

By adhering to these protocols and validation checks, researchers can confidently and reproducibly liberate their target molecules, advancing their work in drug discovery and development.

References

  • Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (n.d.). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances. Retrieved from .

  • Fields, G. B. (1994). Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Methods in Molecular Biology, 35, 17-29.
  • Yamamoto, T., et al. (2020). Trimethyl-Substituted Carbamate as a Versatile Self-Immolative Linker for Fluorescence Detection of Enzyme Reactions. Molecules, 25(9), 2149.
  • SigutLabs. (2025, May 15). Exploring Self-Immolative Linkers in ADCs: Beyond the Classics. Retrieved from [Link]

  • Zinieris, N., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 62(3).
  • Amos, C., et al. (2020). Controlling rates and reversibilities of elimination reactions of hydroxybenzylammoniums by tuning dearomatization energies. Chemical Science, 11(23), 5955-5963.
  • ChemRxiv. (2023). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. Retrieved from [Link]

  • Li, W., et al. (2022). One-step synthesis of site-specific antibody–drug conjugates by reprograming IgG glycoengineering with LacNAc-based substrates.
  • Bull, J. A., et al. (2013). Investigation of self-immolative linkers in the design of hydrogen peroxide activated metalloprotein inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(23), 6398-6402.
  • ResearchGate. (2025, August 10). (PDF) Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]

  • N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. (n.d.). Retrieved from [Link]

  • University of Connecticut. (n.d.). Lab-Specific Standard Operating Procedure (LSOP) for Trifluoroacetic Acid (TFA). Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, and Evaluation of Camptothecin-Based Antibody–Drug Conjugates with High Hydrophilicity and Structural Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Tabular representation of carbamate bond cleavage of Fmoc‐Gly by.... Retrieved from [Link]

  • MedChemExpress. (n.d.). (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)carbamate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Small Molecule Drug Conjugates Harnessing Thioester-Linked Maytansinoids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Undesired vs. Designed Enzymatic Cleavage of Linkers for Liver Targeting. Retrieved from [Link]

  • Google Patents. (n.d.). EP4011901A1 - Method for the fmoc group cleavage.
  • National Center for Biotechnology Information. (2023, February 20). Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity. Retrieved from [Link]

  • MCE. (n.d.). (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)carbamate. Retrieved from [Link]

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Applications in Medicinal Chemistry and Drug Discovery: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Symbiotic Dance of Chemistry and Biology in Modern Drug Discovery

Medicinal chemistry serves as the foundational pillar in the intricate process of drug discovery, seamlessly integrating the principles of synthetic organic chemistry with a deep understanding of biological systems.[1] Its central role is to design and synthesize novel compounds with therapeutic potential, a journey that begins with the identification of a biological target and culminates in a clinically viable drug candidate.[1][2] This discipline is not merely about creating new molecules; it is a dynamic interplay of innovation and rigorous scientific validation, where chemists and biologists collaborate to address unmet medical needs.[3] The modern medicinal chemist is a versatile innovator, leveraging a vast arsenal of techniques to propose and pursue new drug targets, ultimately driving projects from the laboratory bench to the patient's bedside.[3][4]

This guide provides an in-depth exploration of key applications within medicinal chemistry, offering detailed protocols and the scientific rationale behind them. It is designed for researchers, scientists, and drug development professionals seeking to navigate the multifaceted landscape of drug discovery with precision and expertise.

I. High-Throughput Screening (HTS): Casting a Wide Net for Promising Hits

High-Throughput Screening (HTS) has revolutionized the initial stages of drug discovery by enabling the rapid and automated testing of vast compound libraries against a specific biological target.[5][6] This powerful methodology utilizes robotics, sophisticated data processing, and sensitive detection systems to conduct millions of pharmacological tests in a remarkably short timeframe.[7] The primary objective of HTS is to identify "hits"—compounds that exhibit the desired activity against the target—which then serve as the starting point for further optimization.[6]

The efficiency of HTS is a significant advantage over traditional screening methods, allowing researchers to screen tens of thousands to over a hundred thousand compounds per day, compared to the mere handful that could be tested weekly using conventional techniques.[5][8] This acceleration of the screening process significantly increases the probability of discovering novel and potent lead compounds.[5]

The HTS Workflow: A Step-by-Step Protocol

The successful execution of an HTS campaign hinges on a meticulously planned and executed workflow.

  • Assay Development and Miniaturization:

    • Causality: The first critical step is the development of a robust and reliable assay that is amenable to automation and miniaturization. The assay must be sensitive enough to detect the activity of interest and stable under the screening conditions. Miniaturization into microtiter plates (commonly 96, 384, or 1536 wells) is essential to reduce reagent consumption and increase throughput.[7]

    • Protocol:

      • Select an appropriate assay format (e.g., biochemical assays using enzymes or cell-based assays).[9]

      • Optimize assay parameters such as reagent concentrations, incubation times, and temperature to achieve a stable and reproducible signal.

      • Validate the assay's performance by determining its Z'-factor, a statistical measure of assay quality. A Z'-factor above 0.5 is generally considered excellent for HTS.[8]

  • Compound Library Preparation and Management:

    • Causality: The diversity and quality of the compound library are paramount to the success of an HTS campaign. Libraries can consist of synthetic small molecules, natural products, or previously approved drugs.[8] Proper storage and handling are crucial to maintain compound integrity.

    • Protocol:

      • Select a diverse chemical library to maximize the chances of finding hits.

      • Prepare stock solutions of each compound, typically in dimethyl sulfoxide (DMSO), and store them in an automated compound management system.

      • Use robotic liquid handlers to accurately dispense nanoliter volumes of the compounds into the assay plates.[7][8]

  • Automated Screening and Data Acquisition:

    • Causality: Automation is the cornerstone of HTS, enabling the processing of thousands of plates with high precision and reproducibility.[7] Integrated robotic systems transport plates between different stations for reagent addition, incubation, and signal detection.[7]

    • Protocol:

      • Configure the robotic system to perform the entire assay workflow.

      • Initiate the automated screening run, where the compound library is tested against the biological target.

      • Utilize sensitive detectors, such as multi-mode microplate readers, to measure the assay signal (e.g., fluorescence, luminescence, or absorbance).[6]

  • Data Analysis and Hit Identification:

    • Causality: The vast amount of data generated during an HTS campaign requires sophisticated data analysis software to identify genuine "hits" from false positives and experimental noise.

    • Protocol:

      • Normalize the raw data to account for plate-to-plate variability.

      • Apply statistical methods to identify compounds that produce a significant and reproducible effect on the target.

      • Prioritize hits for follow-up studies based on their potency, selectivity, and drug-like properties.[6]

HTS_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis AssayDev Assay Development & Miniaturization LibPrep Compound Library Preparation AssayDev->LibPrep Screening Automated Screening LibPrep->Screening DataAcq Data Acquisition Screening->DataAcq DataAnalysis Data Analysis DataAcq->DataAnalysis HitID Hit Identification DataAnalysis->HitID

Caption: High-Throughput Screening (HTS) Workflow.

II. Structure-Activity Relationship (SAR) Studies: Decoding the Language of Molecular Interactions

Once initial hits are identified, the next crucial phase is to understand the relationship between a molecule's chemical structure and its biological activity, a concept known as the Structure-Activity Relationship (SAR).[1][10] SAR studies are fundamental to medicinal chemistry, providing a roadmap for optimizing lead compounds into potent and selective drug candidates.[11][12] By systematically modifying the chemical structure of a hit compound and evaluating the impact on its activity, medicinal chemists can identify the key structural features, or pharmacophores, responsible for its therapeutic effect.[13][14]

The core principle of SAR is that the specific arrangement of atoms and functional groups within a molecule dictates its interaction with a biological target.[11] This understanding allows for the rational design of new analogs with improved properties.[13]

Protocol for a Systematic SAR Study

A successful SAR campaign involves an iterative cycle of design, synthesis, and biological testing.

  • Hit Confirmation and Initial Analog Design:

    • Causality: The first step is to confirm the activity of the initial hits and re-synthesize them to ensure purity. Initial analog design focuses on simple modifications to probe the initial SAR landscape.

    • Protocol:

      • Re-synthesize the confirmed hit compound to ensure it is the source of the observed activity.

      • Design a small set of initial analogs by making simple modifications to the hit structure, such as changing functional groups, altering stereochemistry, or modifying ring systems.

      • Synthesize these analogs using established organic chemistry techniques.

  • Biological Evaluation and Data Analysis:

    • Causality: The newly synthesized analogs are then tested in the same biological assay used for the initial HTS to determine their potency and efficacy.

    • Protocol:

      • Determine the concentration-response curve for each analog to calculate its potency (e.g., IC50 or EC50).

      • Compare the activity of the analogs to the original hit compound.

      • Analyze the data to identify trends in how structural changes affect biological activity.

  • Iterative Optimization and SAR Refinement:

    • Causality: Based on the initial SAR data, a more focused set of analogs is designed to further explore promising structural modifications and refine the SAR model. This iterative process continues until a lead compound with the desired potency and selectivity is identified.

    • Protocol:

      • Use the initial SAR data to guide the design of the next generation of analogs.

      • Employ computational tools such as Quantitative Structure-Activity Relationship (QSAR) modeling to predict the activity of new designs.[12][13]

      • Synthesize and test the new analogs, continually refining the SAR understanding.

SAR_Cycle Design Design Analogs Synthesize Synthesize Design->Synthesize Test Biological Testing Synthesize->Test Analyze Analyze SAR Test->Analyze Analyze->Design Iterate

Caption: The Iterative Cycle of SAR Studies.

III. Lead Optimization: Sculpting a Promising Candidate

Lead optimization is the intricate process of transforming a promising lead compound into a preclinical drug candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties.[15][16] This phase of drug discovery is a multidisciplinary effort, blending synthetic chemistry, computational modeling, and pharmacology to refine the lead molecule.[17] The primary goal is to enhance the therapeutic potential while minimizing potential adverse effects.[15]

A key aspect of lead optimization is improving the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the compound to ensure it can reach its target in the body at an effective concentration and be cleared in a timely manner.[1][15]

Key Strategies and Protocols in Lead Optimization
  • Improving Potency and Selectivity:

    • Causality: This involves fine-tuning the interactions between the lead compound and its biological target to increase binding affinity (potency) and minimize interactions with other targets (selectivity).

    • Protocol:

      • Utilize SAR data and structure-based drug design (if a 3D structure of the target is available) to guide modifications.

      • Employ bioisosteric replacement strategies, where one functional group is swapped for another with similar physical or chemical properties, to enhance potency and selectivity.[18][19]

      • Synthesize and test analogs in both on-target and off-target assays to assess improvements.

  • Optimizing Pharmacokinetic Properties (ADME):

    • Causality: A drug's efficacy is critically dependent on its ADME properties. Modifications are made to improve solubility, permeability, metabolic stability, and clearance.[15]

    • Protocol:

      • Solubility: Introduce polar functional groups or use formulation strategies to enhance aqueous solubility.

      • Permeability: Modify lipophilicity to improve passage across biological membranes.

      • Metabolic Stability: Identify and block sites of metabolic breakdown by, for example, introducing fluorine atoms or other metabolically robust groups.

      • In Vitro ADME Assays: Conduct a panel of in vitro assays (e.g., Caco-2 for permeability, liver microsome stability for metabolism) to assess the ADME profile of analogs.

  • Reducing Toxicity:

    • Causality: Early identification and mitigation of potential toxicity are crucial to avoid late-stage failures in drug development.

    • Protocol:

      • Conduct in vitro cytotoxicity assays to assess the general toxicity of the compounds.

      • Use computational models to predict potential toxic liabilities (e.g., hERG inhibition, mutagenicity).

      • Modify the chemical structure to remove or mask toxicophores (structural motifs associated with toxicity).

Parameter Goal Medicinal Chemistry Strategy
Potency (IC50/EC50) DecreaseOptimize binding interactions with the target.
Selectivity IncreaseMaximize interactions with the target while minimizing off-target binding.
Solubility IncreaseIntroduce polar groups, reduce molecular weight.
Permeability OptimizeBalance lipophilicity and polarity.
Metabolic Stability IncreaseBlock metabolic hotspots.
Toxicity DecreaseRemove or mask toxicophores.
Table 1: Key Parameters and Strategies in Lead Optimization.

IV. Advanced and Emerging Applications

The field of medicinal chemistry is continually evolving, with new technologies and strategies constantly emerging to tackle increasingly complex biological targets and diseases.

A. Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is an alternative approach to hit identification that involves screening small, low-molecular-weight molecules ("fragments") that bind weakly to the target.[20][21] These fragments are then grown or linked together to create a more potent lead compound.[22] FBDD offers several advantages over traditional HTS, including a higher hit rate and more efficient exploration of chemical space.[22]

The "Rule of Three" is often used to guide the selection of fragments for screening libraries:

  • Molecular weight < 300 Da

  • cLogP < 3

  • Number of hydrogen bond donors and acceptors < 3

  • Number of rotatable bonds < 3[20]

FBDD_Process cluster_screen Screening cluster_optimize Optimization FragScreen Fragment Screening HitVal Hit Validation (NMR, SPR, X-ray) FragScreen->HitVal FragEvolve Fragment Evolution HitVal->FragEvolve LeadOpt Lead Optimization FragEvolve->LeadOpt

Caption: The Fragment-Based Drug Discovery (FBDD) Process.

B. In Silico Drug Design

In silico or computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry.[23][24] These computational methods are used to predict and simulate the interactions between drug candidates and their biological targets, thereby accelerating the drug discovery process and reducing costs.[25]

Key in silico techniques include:

  • Molecular Docking: Predicts the preferred orientation of a ligand when bound to a receptor.[25]

  • Molecular Dynamics (MD) Simulations: Simulates the movement of atoms and molecules over time to understand the dynamic nature of drug-target interactions.[25]

  • Quantitative Structure-Activity Relationship (QSAR): Develops mathematical models to predict the biological activity of compounds based on their structural features.[25]

C. Pharmacokinetics and Pharmacodynamics (PK/PD) Modeling

Understanding the relationship between a drug's concentration in the body (pharmacokinetics, PK) and its therapeutic effect (pharmacodynamics, PD) is crucial for successful drug development.[26][27] PK/PD modeling integrates these two concepts to predict the optimal dosing regimen for a drug, maximizing its efficacy while minimizing toxicity.[28][29]

  • Pharmacokinetics (PK): What the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME).[26]

  • Pharmacodynamics (PD): What the drug does to the body (the biochemical and physiological effects).[26]

By establishing a clear PK/PD relationship, researchers can make more informed decisions throughout the drug development process, from preclinical studies to clinical trials.[27][30]

Conclusion: The Enduring Impact of Medicinal Chemistry

Medicinal chemistry remains at the heart of the drug discovery enterprise, continually adapting and innovating to meet the challenges of modern medicine.[1][4] From the high-throughput screening of vast compound libraries to the rational design of highly optimized drug candidates, the principles and applications of medicinal chemistry are indispensable for bringing new and effective therapies to patients. The integration of traditional synthetic chemistry with cutting-edge technologies such as FBDD, in silico modeling, and PK/PD analysis will undoubtedly continue to drive the discovery of the next generation of life-saving medicines.

References

  • The Difference Between Pharmacokinetics and Pharmacodynamics - BioAgilytix Labs. (URL: [Link])

  • Fragment-based lead discovery - Wikipedia. (URL: [Link])

  • What is High-Throughput Screening in Drug Discovery - Aragen Life Sciences. (URL: [Link])

  • What is Medicinal Chemistry in Drug Discovery? - Aragen Life Sciences. (URL: [Link])

  • In Silico Drug Design- Definition, Methods, Types, Uses - Microbe Notes. (URL: [Link])

  • Lead discovery and optimization | Medicinal Chemistry Class Notes - Fiveable. (URL: [Link])

  • Pharmacokinetics/pharmacodynamics in drug development: an industrial perspective - PubMed. (URL: [Link])

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research | One Nucleus. (URL: [Link])

  • Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI. (URL: [Link])

  • The role of bioisosterism in modern drug design: Current applications and challenges. (URL: [Link])

  • Pharmacometrics, PK & PD: Key Drug Development Tools - Allucent. (URL: [Link])

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (URL: [Link])

  • In Silico Drug Design Methods - AZoLifeSciences. (URL: [Link])

  • In Silico Drug Design: Where Science Meets Simulation - MedReport Foundation. (URL: [Link])

  • High-throughput screening (HTS) | BMG LABTECH. (URL: [Link])

  • Fragment-Based Drug Discovery - Proteopedia, life in 3D. (URL: [Link])

  • What is in silico drug discovery? - Patsnap Synapse. (URL: [Link])

  • Bioisosteric Replacement Strategies - SpiroChem. (URL: [Link])

  • High-Throughput Screening in Drug Discovery Explained - Technology Networks. (URL: [Link])

  • High-throughput screening - Wikipedia. (URL: [Link])

  • Pharmacokinetics and Pharmacodynamics (PK/PD) Studies in Drug Development. (URL: [Link])

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (URL: [Link])

  • What are the methods of lead optimization in drug discovery? - Patsnap Synapse. (URL: [Link])

  • Lead Optimization in Drug Discovery: Process, Strategies & Tools | Chemspace. (URL: [Link])

  • An Introduction to Fragment-Based Drug Discovery (FBDD) - Drug Hunter. (URL: [Link])

  • The Quest for Bioisosteric Replacements | Journal of Chemical Information and Modeling. (URL: [Link])

  • Bioisosterism | Medicinal Chemistry Class Notes - Fiveable. (URL: [Link])

  • What is Medicinal Chemistry? - Michigan Technological University. (URL: [Link])

  • Success Stories in Drug Discovery - Drug Design Org. (URL: [Link])

  • Role of Medicinal Chemist in the Modern Drug Discovery and Develo - Longdom Publishing. (URL: [Link])

  • (PDF) Lead Optimization: Research Pathways in Medicinal Chemistry - ResearchGate. (URL: [Link])

  • Medicinal Chemistry In The Path Of Drug Discovery - Journal of Pharmaceutical Negative Results. (URL: [Link])

  • CASE STUDIES IN MODERN DRUG DISCOVERY AND DEVELOPMENT. (URL: [Link])

  • Structure-Activity Relationship (SAR) Studies - Oncodesign Services. (URL: [Link])

  • Full article: Drug Discovery and the Medicinal Chemist - Taylor & Francis Online. (URL: [Link])

  • Top 12 Most Popular Drug Hunter Case Studies of 2024. (URL: [Link])

  • Course - Drug Discovery Case Studies. (URL: [Link])

  • Structure-Activity Relationship (SAR) - Solubility of Things. (URL: [Link])

  • Case Studies in Modern Drug Discovery and Development - ResearchGate. (URL: [Link])

  • Structure-activity relationship (SAR) - GARDP Revive. (URL: [Link])

  • What is the structure-activity relationship SAR in drug design? - Patsnap Synapse. (URL: [Link])

  • Structure-Activity Relationship (SAR) - Pharmacology Mentor. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate, a key intermediate in various research and development applications, including as a PROTAC linker.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, ensuring higher yields and purity.

Introduction

The synthesis of this compound involves the N-protection of 2-(methylamino)ethanol with 9-fluorenylmethyl chloroformate (Fmoc-Cl). While seemingly straightforward, this reaction is prone to several issues that can lead to significantly lower than expected yields. This guide provides a structured approach to troubleshooting these problems, grounded in the fundamental principles of carbamate chemistry.

Troubleshooting Guide: Low Yield Diagnosis

Low yield is the most frequently reported issue in this synthesis. The following section is structured to help you diagnose and resolve the root cause of this problem.

Q1: My reaction resulted in a very low yield of the desired product. What are the most common initial checks I should perform?

When troubleshooting a low-yield reaction, a systematic evaluation of your reagents and setup is the critical first step. Often, the issue lies in one of the following areas:

  • Reagent Quality and Stoichiometry:

    • Fmoc-Cl Integrity: Fmoc-Cl is highly sensitive to moisture and can hydrolyze over time to 9-fluorenylmethanol.[2][3] Always use a fresh bottle or a properly stored (desiccated, sealed) reagent. A simple visual inspection for clumping can indicate moisture contamination.

    • N-methylethanolamine Purity: Ensure the purity of your N-methylethanolamine. Impurities can compete in the reaction. As it is hygroscopic, use a freshly opened bottle or a properly stored aliquot.

    • Base Quality: If using a solid base like sodium bicarbonate or potassium carbonate, ensure it is anhydrous. These bases can absorb atmospheric moisture, which will hydrolyze the Fmoc-Cl.[4] For liquid bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), use a fresh, dry grade.

    • Solvent Anhydrousness: The presence of water is detrimental as it leads to the rapid hydrolysis of Fmoc-Cl.[5] Use anhydrous solvents for the reaction.

  • Reaction Conditions:

    • Temperature Control: The reaction is typically initiated at a low temperature (0-5 °C) to control the initial exothermic reaction and minimize side product formation. Allowing the reaction to proceed at too high a temperature can accelerate the degradation of Fmoc-Cl.[6]

    • Inefficient Stirring: A heterogeneous reaction mixture (e.g., with a solid base) requires vigorous stirring to ensure proper mixing and complete reaction.

Q2: I've confirmed my reagents and conditions are optimal, but the yield is still low. What are the likely side reactions occurring?

Several competing reactions can consume your starting materials and reduce the yield of the target carbamate.

  • Hydrolysis of Fmoc-Cl: This is the most common side reaction. In the presence of any moisture, Fmoc-Cl will react with water to form 9-fluorenylmethanol, which is unreactive towards the amine.[2][3]

  • Formation of a Di-Fmoc Adduct: While less common with a secondary amine, there is a possibility of the hydroxyl group of N-methylethanolamine reacting with a second molecule of Fmoc-Cl to form a di-protected species, especially if a large excess of Fmoc-Cl is used.

  • Formation of "Fmoc-dimer": Unreacted Fmoc-Cl can react with the 9-fluorenylmethanol byproduct to form a carbonate "dimer."

  • Reaction with Carbon Dioxide: If the reaction is not performed under an inert atmosphere, atmospheric CO2 can react with the amine to form a carbamic acid salt, which can interfere with the desired reaction.[7]

Q3: How can I minimize the formation of side products?

Minimizing side products is key to maximizing your yield. Consider the following strategies:

  • Strict Anhydrous Conditions: This cannot be overstated. Dry your glassware in an oven and cool it under a stream of inert gas (nitrogen or argon). Use anhydrous solvents and ensure your reagents are dry.[5]

  • Controlled Reagent Addition: Add the Fmoc-Cl solution slowly to the cooled solution of N-methylethanolamine and base.[6] This helps to maintain a low concentration of Fmoc-Cl at any given time, favoring the reaction with the more nucleophilic amine over side reactions.

  • Choice of Base: A non-nucleophilic, hindered base like DIPEA is often preferred over TEA for secondary amines to avoid potential N-alkylation side reactions, although this is less of a concern in this specific synthesis. For heterogeneous reactions, a fine powder of anhydrous potassium carbonate can be effective.[4]

  • Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere will prevent the interference of atmospheric CO2 and moisture.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting low yields in the synthesis of this compound.

G start Low Yield of Fmoc-N-methyl-ethanolamine reagent_check Step 1: Verify Reagent Quality & Stoichiometry start->reagent_check fmoc_cl_quality Is Fmoc-Cl fresh and anhydrous? reagent_check->fmoc_cl_quality amine_quality Is N-methylethanolamine pure and dry? reagent_check->amine_quality base_quality Is the base anhydrous? reagent_check->base_quality solvent_quality Are solvents anhydrous? reagent_check->solvent_quality condition_check Step 2: Evaluate Reaction Conditions temp_control Was the temperature controlled (0-5°C initially)? condition_check->temp_control stirring Was stirring efficient? condition_check->stirring side_reaction_check Step 3: Investigate Potential Side Reactions hydrolysis Analyze crude for 9-fluorenylmethanol (hydrolysis byproduct). side_reaction_check->hydrolysis over_reaction Check for di-Fmoc adduct by MS. side_reaction_check->over_reaction purification_check Step 4: Assess Purification Protocol extraction_loss Are there losses during aqueous workup? purification_check->extraction_loss chromatography_issue Is the product co-eluting or degrading on silica? purification_check->chromatography_issue solution Optimized Yield fmoc_cl_quality->amine_quality Yes use_fresh_fmoc Use fresh, properly stored Fmoc-Cl. fmoc_cl_quality->use_fresh_fmoc No amine_quality->base_quality Yes use_pure_amine Use pure, dry N-methylethanolamine. amine_quality->use_pure_amine No base_quality->solvent_quality Yes dry_base Use anhydrous base. base_quality->dry_base No solvent_quality->condition_check Yes use_anhydrous_solvent Use anhydrous solvents. solvent_quality->use_anhydrous_solvent No use_fresh_fmoc->condition_check use_pure_amine->condition_check dry_base->condition_check use_anhydrous_solvent->condition_check temp_control->stirring Yes optimize_temp Maintain low temperature during addition. temp_control->optimize_temp No stirring->side_reaction_check Yes improve_stirring Ensure vigorous stirring. stirring->improve_stirring No optimize_temp->side_reaction_check improve_stirring->side_reaction_check hydrolysis->over_reaction Absent implement_anhydrous Implement stricter anhydrous techniques. hydrolysis->implement_anhydrous Present over_reaction->purification_check Absent adjust_stoichiometry Reduce Fmoc-Cl equivalents. over_reaction->adjust_stoichiometry Present implement_anhydrous->purification_check adjust_stoichiometry->purification_check extraction_loss->chromatography_issue No optimize_workup Optimize pH and extraction solvent. extraction_loss->optimize_workup Yes chromatography_issue->solution No optimize_chromatography Optimize solvent system for chromatography. chromatography_issue->optimize_chromatography Yes optimize_workup->solution optimize_chromatography->solution

Sources

Technical Support Center: Purification Strategies for (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of these valuable compounds. Our goal is to equip you with the knowledge to optimize your purification strategies, ensuring high purity and yield for your downstream applications.

Introduction to Purification Challenges

This compound and its derivatives are important building blocks in medicinal chemistry and peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is prized for its stability in acidic conditions and its lability under mild basic conditions, a cornerstone of orthogonal synthesis strategies.[1] However, the unique properties of both the Fmoc group and the N-methylated amino alcohol core can present specific purification challenges. Common issues include the removal of synthesis-related impurities, handling the hydrophobic nature of the molecule, and preventing premature deprotection.

This guide provides a structured approach to troubleshooting these challenges, grounded in the fundamental chemistry of the molecules and purification techniques.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Common Impurities and Their Removal

Q1: What are the most common impurities I should expect after the synthesis of my Fmoc-(2-hydroxyethyl)(methyl)carbamate derivative?

A1: Impurities in Fmoc-protected amino alcohols often stem from the starting materials and side reactions during synthesis. Key impurities to look out for include:

  • Unreacted Starting Materials: Such as Fmoc-Cl or Fmoc-OSu, and the parent (2-hydroxyethyl)(methyl)amine derivative.

  • Dipeptide-like Impurities: Formed if the Fmoc attachment reagent reacts with an already formed Fmoc-amino alcohol.[2]

  • β-Alanine Impurities: Can arise from the rearrangement of Fmoc-OSu during the protection step.

  • Dibenzofulvene (DBF) and its Adducts: Premature cleavage of the Fmoc group can lead to the formation of DBF, which can react with nucleophiles in the reaction mixture.[3][4]

  • Residual Solvents and Reagents: Such as dimethylformamide (DMF), dichloromethane (DCM), and bases like triethylamine (TEA) or diisopropylethylamine (DIEA).

Troubleshooting Workflow for Impurity Identification and Removal:

cluster_0 Impurity Identification cluster_1 Purification Strategy TLC 1. TLC Analysis (Initial Assessment) LCMS 2. LC-MS Analysis (Mass Identification) TLC->LCMS Polarity & Presence NMR 3. NMR Spectroscopy (Structural Confirmation) LCMS->NMR Mass of Impurities Flash 4. Flash Chromatography (Primary Purification) NMR->Flash Structure-guided separation Recrystallization 5. Recrystallization (High Purity Polish) Flash->Recrystallization If crystalline HPLC 6. Preparative HPLC (For Difficult Separations) Flash->HPLC If non-crystalline or complex cluster_workup During Workup cluster_chromatography During Chromatography cluster_storage During Storage Workup Aqueous Workup Chromatography Chromatography Workup->Chromatography AvoidStrongBases Avoid strong bases (NaOH, K2CO3) Storage Storage Chromatography->Storage UseTertiaryAmines Use only tertiary amines (e.g., 0.5% TEA) as additives StoreCold Store cold and dry UseWeakBases Use weak, hindered bases (e.g., NaHCO3) if necessary KeepCold Keep extractions cold and brief AvoidPrimarySecondary Avoid primary/secondary amine additives AvoidBasicResidues Ensure solvents are evaporated completely to remove basic residues

Sources

Technical Support Center: Addressing Solubility Issues of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate, a key intermediate often utilized in chemical synthesis, including as a linker in Proteolysis Targeting Chimeras (PROTACs)[1]. The unique structure of this molecule, combining a large, nonpolar 9-fluorenylmethyloxycarbonyl (Fmoc) group with a smaller, polar hydroxyethyl methylcarbamate chain, presents specific solubility challenges. This guide provides in-depth, field-proven insights and troubleshooting protocols to help researchers and drug development professionals achieve successful dissolution and maintain solution stability during their experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and properties of this compound.

Q1: What is the general solubility profile of this compound? A: Due to the dominant hydrophobic nature of the Fmoc group, the compound is generally insoluble in aqueous solutions. It exhibits good solubility in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and moderate to good solubility in certain polar protic solvents like alcohols and ketones[2].

Q2: What are the recommended starting solvents for initial dissolution attempts? A: For preparing concentrated stock solutions, we strongly recommend starting with high-purity, anhydrous DMSO or DMF. For less concentrated solutions or as part of a co-solvent system, acetonitrile, ethanol, methanol, or acetone can be effective.

Q3: How does the Fmoc protecting group influence the compound's behavior? A: The Fmoc group is a large, rigid, and highly aromatic moiety. It significantly decreases the compound's polarity, preventing dissolution in water. In solid-phase peptide synthesis (SPPS), where the Fmoc group is common, its presence can sometimes promote interchain aggregation, which can also hinder dissolution[3]. While this compound is not a peptide, strong intermolecular interactions can still occur in the solid state, making dissolution kinetically slow.

Q4: Are there any stability concerns I should be aware of when handling this compound in solution? A: Yes. The Fmoc group is notoriously labile to basic conditions and is typically removed using secondary amines like piperidine[3][4]. Therefore, dissolving or storing the compound in basic solutions (pH > 8) should be strictly avoided to prevent premature deprotection. Carbamate linkages can also be susceptible to hydrolysis under strongly acidic or basic conditions over extended periods[5].

Q5: What are the ideal storage conditions for the solid compound and its stock solutions? A:

  • Solid Form: The compound should be stored as a solid in a tightly sealed container, protected from light and moisture. Storage in a desiccator at room temperature or refrigerated (2-8°C) is recommended.

  • Stock Solutions: Prepare stock solutions in high-purity anhydrous DMSO or DMF. For short-term storage (1-2 weeks), these can be kept at 2-8°C. For long-term storage, aliquot the stock solution into single-use vials to avoid freeze-thaw cycles and store at -20°C or -80°C.

Part 2: Troubleshooting Guide for Common Solubility Issues

This guide provides a systematic, question-and-answer approach to resolving specific experimental problems.

Issue 1: My compound is not dissolving in my aqueous experimental buffer.

  • Underlying Cause: This is the expected behavior. The large, nonpolar Fmoc group renders the molecule hydrophobic, preventing direct dissolution in polar aqueous systems.

  • Solution: The Co-Solvent Dilution Method The standard and most effective technique is to first dissolve the compound in a minimal amount of a water-miscible organic solvent to create a concentrated stock, and then carefully dilute this stock into the aqueous buffer.

    See Protocol 1: Preparation of a Concentrated Stock Solution and Protocol 2: Dilution into an Aqueous Medium for detailed steps.

Issue 2: The solubility is poor or the dissolution rate is very slow, even in recommended organic solvents.

  • Underlying Cause: The compound may exist as a highly stable crystal lattice or as an amorphous solid with strong intermolecular forces. This increases the activation energy required for the solvent to break apart the solid-state structure.

  • Troubleshooting Steps:

    • Increase Mechanical Energy: Vigorously vortex the solution for 1-2 minutes. If particles remain, proceed to sonication. A brief (5-15 minute) treatment in an ultrasonic bath can provide the energy needed to break up solid aggregates and accelerate dissolution.

    • Apply Gentle Heat: Warm the solution to 30-40°C while stirring. This can significantly improve both the rate of dissolution and the solubility limit. Caution: Do not overheat, as it may risk thermal degradation of the compound. Always monitor for any color change.

    • Use a Stronger Solvent: If solubility remains poor in solvents like ethanol or acetonitrile, switch to a more powerful polar aprotic solvent. We recommend progressing in the following order: Dichloromethane (DCM) -> Acetonitrile (ACN) -> N,N-Dimethylformamide (DMF) -> Dimethyl Sulfoxide (DMSO). DMSO is an exceptionally strong solvent for a wide range of organic molecules.

Issue 3: My compound dissolved perfectly in the organic stock solvent, but it precipitated immediately upon dilution into my aqueous buffer.

  • Underlying Cause: This indicates that the final concentration of the compound in the aqueous/organic mixture exceeds its thermodynamic solubility limit. The initial clear solution was supersaturated and kinetically trapped; the addition to the aqueous "anti-solvent" triggered rapid precipitation.

  • Troubleshooting Steps:

    • Reduce the Final Concentration: The most straightforward solution is to lower the target concentration in the final aqueous medium. Prepare a more dilute stock solution or add a smaller volume of the concentrated stock to the buffer.

    • Increase the Co-Solvent Percentage: If your experimental design permits, increase the final percentage of the organic co-solvent (e.g., from 1% DMSO to 5% DMSO). This will increase the overall solvating power of the final medium. Be sure to prepare a corresponding "vehicle control" with the same final solvent concentration for your experiment.

    • Optimize the Dilution Process: Ensure you are adding the organic stock solution to the vigorously stirring aqueous buffer, not the other way around. Add the stock dropwise and slowly to allow for rapid dispersion, which minimizes localized areas of high concentration that can nucleate precipitation.

Part 3: Key Experimental Protocols & Data

Data Presentation: Solvent Selection Guide

The following table summarizes recommended solvents and key considerations for dissolving this compound.

SolventTypeQualitative SolubilityKey Considerations
Dimethyl Sulfoxide (DMSO) Polar AproticHigh Excellent for high-concentration stock solutions. Hygroscopic; use anhydrous grade.
N,N-Dimethylformamide (DMF) Polar AproticHigh Good alternative to DMSO. Can be slightly more volatile.
Acetonitrile (ACN) Polar AproticModerateUseful for analytical applications (e.g., HPLC). Less viscous than DMSO/DMF.
Ethanol / Methanol Polar ProticModerateGood for applications where aprotic solvents must be avoided. Lower solvating power.
Acetone Polar AproticModerateCan be effective but is highly volatile.
Dichloromethane (DCM) Nonpolar AproticModerate to LowMay be useful in specific organic synthesis steps but is not water-miscible.
Water / Aqueous Buffers Polar ProticInsoluble Not suitable for direct dissolution. Use as the final diluted medium only.[2]
Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 50 mM in DMSO)
  • Pre-Weigh Compound: Accurately weigh the required amount of this compound (MW = 297.34 g/mol ) in a suitable vial (e.g., for 1 mL of a 50 mM stock, weigh 14.87 mg).

  • Add Solvent: Add the calculated volume of anhydrous DMSO (or DMF) to the vial.

  • Promote Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Inspect and Assist: Visually inspect for any remaining solid particles. If present, sonicate the vial in a water bath for 10-15 minutes. Gentle warming (to 37°C) can be applied if necessary.

  • Confirm Clarity: The final stock solution should be a clear, particle-free liquid.

Protocol 2: Dilution into an Aqueous Medium
  • Prepare Buffer: Place the desired final volume of your aqueous buffer into a beaker or flask equipped with a magnetic stir bar.

  • Stir Vigorously: Begin stirring the buffer at a speed sufficient to create a vortex. This ensures rapid mixing.

  • Add Stock Dropwise: Using a calibrated micropipette, slowly add the required volume of the concentrated organic stock solution drop-by-drop into the side of the vortex.

  • Continue Stirring: Allow the final solution to stir for an additional 5-10 minutes to ensure complete homogenization.

  • Final Inspection: Visually inspect the final solution against a dark background to check for any signs of precipitation (haziness, Tyndall effect, or visible particles). If the solution is not clear, the final concentration is too high and must be reduced.

Part 4: Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

G start Start: Dissolve Compound in Chosen Solvent check1 Is the solution clear? start->check1 assist Apply Energy: 1. Vortex Vigorously 2. Sonicate (15 min) 3. Warm Gently (37°C) check1->assist No success2 Success: Stock Solution is Ready for Dilution check1->success2 Yes (if organic solvent) check2 Is the solution clear? assist->check2 stronger_solvent Switch to Stronger Solvent (e.g., ACN -> DMF -> DMSO) check2->stronger_solvent No check2->success2 Yes check3 Is the solution clear? stronger_solvent->check3 check3->success2 Yes fail Consult Senior Scientist: Consider alternative formulation (e.g., excipients, different salt form) check3->fail No dilute Dilute into Aqueous Buffer (Protocol 2) check4 Did it precipitate? dilute->check4 success1 Success: Solution is Ready for Experiment check4->success1 No reduce_conc Troubleshoot Precipitation: 1. Lower final concentration 2. Increase % co-solvent 3. Re-check dilution technique check4->reduce_conc Yes success2->dilute reduce_conc->dilute

Caption: A decision-making workflow for systematically addressing solubility challenges.

References

  • Solubility of Things.
  • Solubility of Things. Carbamic acid.
  • PubChem. (9H-fluoren-9-yl)methyl N-(2-hydroxyethyl)
  • ChemBK. 9H-fluoren-9-ylmethyl (2-hydroxyethyl)
  • ResearchGate. Key parameters for carbamate stability in dilute aqueous–organic solution.
  • LifeTein®. How to dissolve, handle and store synthetic peptides.
  • ResearchGate. Methods for Removing the Fmoc Group.
  • PMC, National Institutes of Health.
  • MedChemExpress. (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)

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how to improve the stability of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate Conjugates

Welcome to the technical support center for this compound (Fmoc-HEMC) conjugates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the stability of these important molecules. Our goal is to equip you with the foundational knowledge and practical solutions needed to ensure the integrity and performance of your conjugates throughout your experimental workflows.

Troubleshooting Guide: Enhancing Conjugate Stability

This section addresses specific stability issues you may encounter during the synthesis, purification, and storage of your Fmoc-HEMC conjugates. Each problem is analyzed by outlining potential causes and providing actionable solutions grounded in chemical principles.

Problem 1: Premature Cleavage of the Fmoc Group During Synthesis or Conjugation

You observe a significant loss of the Fmoc protecting group during your conjugation reaction, confirmed by HPLC or Mass Spectrometry showing the deprotected conjugate.

Root Cause Analysis:

The Fmoc group is notoriously sensitive to basic conditions, undergoing a base-catalyzed β-elimination to yield dibenzofulvene and the deprotected amine.[1][2][3] While this lability is essential for its role as a protecting group in solid-phase peptide synthesis (SPPS), it can be a major liability during the synthesis of conjugates in solution if not properly controlled.[4]

Causality Diagram: Fmoc Deprotection Mechanism

Fmoc_Conjugate Fmoc-N(R)-Conjugate Proton_Abstraction Proton Abstraction at C9 of Fluorenyl Ring Fmoc_Conjugate->Proton_Abstraction Base Base (e.g., Piperidine, trace amines) Base->Proton_Abstraction Initiates Adduct DBF-Base Adduct Base->Adduct Traps Carbanion_Intermediate Carbanion Intermediate Proton_Abstraction->Carbanion_Intermediate Elimination β-Elimination Carbanion_Intermediate->Elimination DBF Dibenzofulvene (DBF) Elimination->DBF Deprotected_Conjugate Free Amine Conjugate H₂N(R)-Conjugate Elimination->Deprotected_Conjugate DBF->Adduct

Caption: Base-catalyzed β-elimination mechanism of Fmoc group cleavage.

Solutions & Preventative Measures:

  • Strict pH Control:

    • Action: Maintain the reaction pH in a slightly acidic to neutral range (pH 6.0-7.0). Avoid basic buffers (e.g., carbonate, borate) or the addition of strong bases.

    • Rationale: The rate of Fmoc cleavage is directly dependent on base concentration.[4] By keeping the pH below 7.5, the elimination reaction is significantly suppressed.

  • Solvent Purity and Selection:

    • Action: Use high-purity, amine-free solvents. N,N-Dimethylformamide (DMF) is a common solvent but can degrade to form dimethylamine, a base that can cleave the Fmoc group.[5] Consider using freshly opened or distilled DMF. Alternatively, N-methyl-2-pyrrolidone (NMP) can be a more stable solvent for difficult sequences.[5]

    • Rationale: Eliminating trace basic impurities from solvents is critical to preventing unintended deprotection over the course of a multi-hour reaction.[6]

  • Control of Nucleophiles:

    • Action: If your conjugation partner contains primary or secondary amine groups that are not the intended reaction site, they must be protected with an orthogonal protecting group (e.g., Boc, which is acid-labile).

    • Rationale: Unprotected amines can act as bases, initiating Fmoc cleavage, or as nucleophiles that can react with dibenzofulvene, leading to side products.[4]

  • Reaction Temperature:

    • Action: Perform the conjugation at room temperature or below (e.g., 4 °C).

    • Rationale: Like most chemical reactions, the rate of Fmoc cleavage is temperature-dependent. Lowering the temperature can slow the degradation rate without significantly impacting many common conjugation reactions.[7]

Problem 2: Conjugate Degradation During Purification by HPLC

Your crude product appears intact, but the purified fractions show significant degradation or complete loss of the Fmoc group.

Root Cause Analysis:

While the Fmoc group itself is generally stable to the acidic conditions of typical reversed-phase HPLC (e.g., 0.1% TFA), the overall stability of the conjugate can be compromised.[3] The issue may not be the Fmoc group but rather other acid-labile functionalities on your molecule or linker. However, prolonged exposure to any non-optimal condition can be detrimental.

Solutions & Preventative Measures:

  • Optimize Mobile Phase:

    • Action: Stick to standard, well-vetted mobile phases like Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA). Avoid using amine-based buffers (e.g., triethylamine) in your mobile phase.

    • Rationale: TFA provides sharp peaks and is volatile, making it easy to remove. Its acidity is generally well-tolerated by the Fmoc group and many conjugates for the duration of a typical HPLC run.[8]

  • Minimize Purification Time:

    • Action: Develop an efficient HPLC gradient that elutes your target compound as quickly as possible without sacrificing resolution. Process samples immediately after the reaction is complete.

    • Rationale: Reducing the time the conjugate spends in the acidic mobile phase minimizes the risk of acid-catalyzed hydrolysis or other side reactions.[9]

  • Immediate Post-Purification Handling:

    • Action: Immediately freeze and lyophilize the collected fractions containing your purified conjugate. Do not allow fractions to sit at room temperature for extended periods.

    • Rationale: Lyophilization rapidly removes the aqueous/organic solvent and the volatile acid (TFA), yielding a stable solid powder and preventing further degradation in solution.[10]

Problem 3: Long-Term Instability and Degradation During Storage

Your conjugate, which was pure post-lyophilization, shows signs of degradation after being stored for several weeks or months.

Root Cause Analysis:

Instability during storage is often due to hydrolysis (from atmospheric moisture), exposure to light, or elevated temperatures. Fmoc-protected compounds, in general, require specific storage conditions to maintain their integrity.[11][12]

Solutions & Preventative Measures:

The optimal storage strategy is crucial for maintaining the long-term viability of your conjugate.

Storage Format Temperature Conditions Rationale & Best Practices
Lyophilized Solid -20°C to -80°CIn an airtight, amber vial inside a desiccator.This is the recommended method for long-term storage. The absence of water minimizes hydrolysis, low temperature slows kinetic degradation, and protection from light prevents photochemical reactions.[6][12]
In Anhydrous Solvent -80°CUse high-purity, anhydrous DMF or DMSO. Aliquot to avoid freeze-thaw cycles.Suitable for short-term storage (up to 1 month).[6] However, the risk of degradation is significantly higher than in solid form. Avoid repeated exposure to atmospheric moisture when opening.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and analysis of Fmoc-HEMC conjugates.

Q1: What analytical techniques are best for assessing the stability and purity of my conjugate?

A comprehensive analytical approach is essential. No single technique tells the whole story. A combination of chromatography and mass spectrometry is the gold standard.

Technique Information Provided Key Considerations
Reversed-Phase HPLC (RP-HPLC) Purity assessment, detection of degradation products (e.g., deprotected conjugate), and quantification.[13]Use a C18 column with a standard Water/Acetonitrile + 0.1% TFA gradient. The deprotected product will typically have a shorter retention time.[6]
Liquid Chromatography-Mass Spectrometry (LC-MS) Confirms the molecular weight of the intact conjugate and identifies the mass of impurities or degradation products.[14]Essential for definitively identifying premature Fmoc cleavage versus other side reactions.
UV-Vis Spectrophotometry Can be used to quantify Fmoc cleavage by measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm if a deprotection test is performed.[7][15]This is an indirect method best used for quantifying loading on a solid support or monitoring deprotection reactions, not for direct stability assessment of a purified conjugate.[16]

Q2: My conjugation reaction requires a basic pH. What are my options?

This is a challenging but common scenario. The core principle is to use a base that is strong enough to facilitate your desired reaction but not so strong or nucleophilic that it rapidly cleaves the Fmoc group.

  • Use a Milder Base: Instead of strong inorganic bases, consider hindered tertiary amines like N,N-Diisopropylethylamine (DIPEA) at low concentrations. The stability of the Fmoc group is dependent on base concentration and type.[4]

  • Shorten Reaction Time: If a higher pH is unavoidable, optimize the reaction to proceed as quickly as possible to minimize the exposure time of the conjugate to basic conditions.

  • Change Protecting Group Strategy: If the required conditions are fundamentally incompatible with the Fmoc group, you may need to redesign your synthesis to use a different, more robust N-terminal protecting group, such as the acid-labile Boc group or the hydrogenolysis-cleavable Cbz group.[3]

Q3: How do I perform a small-scale stability test on my conjugate?

A forced degradation study is a valuable tool to understand the limits of your conjugate's stability.

Workflow: Forced Degradation Study

Start Prepare Stock Solution of Purified Conjugate A1 Aliquot into 4 Vials: 1. Control (pH 7, 4°C) 2. Acidic (pH 3) 3. Basic (pH 9) 4. Elevated Temp (40°C) Start->A1 A2 Incubate for Defined Time Points (e.g., 1h, 4h, 24h) A1->A2 A3 Quench Reaction (if necessary) A2->A3 Analysis Analyze by LC-MS A3->Analysis Result Compare Degradation Profile vs. Control Analysis->Result

Caption: Experimental workflow for a forced degradation study.

Experimental Protocol: Forced Degradation Study

  • Preparation: Prepare a stock solution of your purified, lyophilized conjugate in a suitable solvent (e.g., 50% Acetonitrile/Water) at a known concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot the stock solution into separate vials. Adjust the conditions in each vial:

    • Control: Store at 4°C.

    • Acidic Stress: Adjust to pH ~3 with dilute HCl.

    • Basic Stress: Adjust to pH ~9 with dilute NaOH or ammonium hydroxide.

    • Thermal Stress: Incubate at 40-50°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 12, 24 hours), take a sample from each vial.

  • Analysis: Immediately analyze each sample by RP-HPLC and LC-MS to determine the percentage of intact conjugate remaining compared to the t=0 sample.

  • Interpretation: This data will provide a clear picture of the conditions under which your conjugate is least stable, guiding your future handling and formulation decisions.

References

  • BenchChem. (2025). Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. BenchChem Technical Support.
  • Peptide Port. (n.d.). Fmoc: Fluorenylmethyloxycarbonyl Protection. Peptide Port.
  • BenchChem. (2025). A Comparative Analysis of Carbamate Linker Stability in Drug Delivery Systems. BenchChem Technical Support.
  • BenchChem. (2025). The Secret To Safely Handling FMOC-L-ALA-OH: MSDS Guidelines You Can't Ignore. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Best practices for storage and handling of Fmoc-His(Fmoc)-OH to maintain purity. BenchChem Technical Support.
  • BenchChem. (2025).
  • Al-Gharabli, S., et al. (2025). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. GenScript.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
  • Božić, B., et al. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central.
  • Poudel, Y. B., et al. (n.d.).
  • AAPPTec. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd.
  • Biotage. (2023). What do you do when your peptide synthesis fails?. Biotage.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Wawrzyniak, R., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine.
  • Pharma Focus America. (n.d.).
  • Beck, A., et al. (n.d.). Analytical methods for physicochemical characterization of antibody drug conjugates.
  • LGC Standards. (n.d.). Focus on FMOC chemistry. LGC Standards.

Sources

Navigating the Nuances of Fmoc-Based Linkers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

Welcome to the Technical Support Center for Fmoc-based solid-phase peptide synthesis (SPPS). As Senior Application Scientists, we understand that while Fmoc chemistry is a cornerstone of modern peptide and drug development, its application is not without challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with direct, actionable solutions to common pitfalls encountered when using Fmoc-based linkers. We will move beyond simple procedural lists to delve into the chemical rationale behind these issues and their resolutions.

Section 1: Frequently Asked Questions (FAQs) - The First Line of Defense

This section addresses the most common queries and issues that arise during the use of Fmoc-based linkers.

Q1: I'm observing incomplete Fmoc deprotection. What are the likely causes and how can I troubleshoot this?

A1: Incomplete Fmoc deprotection is a frequent hurdle that can lead to truncated or deleted peptide sequences. The primary culprits are often related to reagent integrity, reaction conditions, or inherent properties of the growing peptide chain.

  • Reagent Quality: The standard deprotection reagent, 20% piperidine in DMF, can degrade over time. Always use freshly prepared solution from a high-quality source.

  • Reaction Conditions: Standard room temperature and reaction times (10-20 minutes) may be insufficient for "difficult" sequences. Factors like peptide aggregation can hinder reagent access to the Fmoc group.

  • Steric Hindrance: Bulky side chains on adjacent amino acids or the linker itself can physically block the piperidine base from accessing the Fmoc group.

Troubleshooting Workflow for Incomplete Fmoc Deprotection:

G cluster_diagnosis Diagnosis cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Suspected Incomplete Fmoc Deprotection kaiser Perform Kaiser Test start->kaiser uv Monitor Dibenzofulvene-Piperidine Adduct via UV-Vis (301 nm) start->uv reagent Check Reagent Quality (Fresh 20% Piperidine/DMF) kaiser->reagent Negative/Weak Result uv->reagent Low/No Adduct Signal conditions Optimize Reaction Conditions reagent->conditions Issue Persists base Consider Stronger Base conditions->base Issue Persists extend_time Extend Deprotection Time (Double Deprotection) conditions->extend_time increase_temp Increase Temperature (e.g., 40-50°C) conditions->increase_temp dbu Use 2% DBU in DMF base->dbu end Successful Deprotection extend_time->end increase_temp->end dbu->end

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Q2: My peptide is cleaving from the resin prematurely, especially at the dipeptide stage. What is happening and how can I prevent it?

A2: This is a classic case of diketopiperazine (DKP) formation. It is an intramolecular side reaction that is particularly prevalent when proline or glycine are among the first two amino acids coupled to the linker. The free N-terminal amine of the dipeptide attacks the ester linkage to the resin, forming a stable six-membered ring and cleaving the peptide from the solid support.

Strategies to Mitigate Diketopiperazine Formation:

StrategyDescriptionRationaleKey Considerations
Use of 2-Chlorotrityl Chloride (2-CTC) Resin This bulky resin sterically hinders the intramolecular cyclization required for DKP formation.The steric bulk of the trityl group makes it difficult for the N-terminal amine to approach the ester linkage.Highly recommended for sequences with Pro or Gly at the C-terminus.
Coupling of Pre-formed Dipeptides Instead of sequential coupling of the first two amino acids, a pre-synthesized dipeptide is coupled to the resin.This strategy bypasses the vulnerable dipeptide-resin intermediate stage where DKP formation occurs.Limited by the commercial availability of the required dipeptides.
Use of Stronger, Non-Nucleophilic Bases for Deprotection Employing a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can sometimes be beneficial.While piperidine can catalyze DKP formation, DBU is a non-nucleophilic base that primarily facilitates Fmoc removal.Careful optimization is required as DBU is a much stronger base.

Q3: I'm observing racemization of amino acids, particularly at the C-terminus. What linker properties contribute to this and how can it be minimized?

A3: Racemization, the loss of stereochemical integrity, is a significant concern, especially for amino acids prone to epimerization like cysteine and histidine. The conditions used to attach the first Fmoc-amino acid to the resin are often the critical step. Linkers that require strong activation of the amino acid's carboxyl group can exacerbate this issue.

Minimizing Racemization:

  • Linker Selection: Trityl-based linkers, such as 2-chlorotrityl chloride (2-CTC) resin, are highly recommended. The attachment of the first amino acid to these resins does not require carboxyl group activation, thereby minimizing the risk of racemization.

  • Coupling Reagents: The choice of coupling reagent and base can significantly impact racemization. For instance, using a less hindered base like 2,4,6-collidine instead of N-methylmorpholine has been shown to suppress cysteine racemization.

  • Additives: The addition of agents like 1-hydroxybenzotriazole (HOBt) or its analogs to the coupling reaction can help to suppress racemization.

Section 2: In-Depth Troubleshooting Guides

This section provides detailed protocols for common issues encountered with Fmoc-based linkers.

Guide 1: Diagnosing and Overcoming Aspartimide Formation

Aspartimide formation is a base-catalyzed side reaction that is particularly problematic for sequences containing Asp-Gly, Asp-Ala, or Asp-Ser. The side-chain carboxyl group of aspartic acid can cyclize onto the peptide backbone, and subsequent ring-opening can lead to a mixture of α- and β-peptides, as well as piperidide adducts when piperidine is used for Fmoc deprotection.

Experimental Protocol: Mitigation of Aspartimide Formation

  • Reagent Modification: Add 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution. A concentration of 0.1 M HOBt in 20% piperidine/DMF is a good starting point. This has been shown to reduce the rate of aspartimide formation.

  • Use of a Stronger, Non-nucleophilic Base: For particularly sensitive sequences, consider replacing piperidine with 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF for Fmoc deprotection.

  • Protecting Group Strategy: Employing a more sterically hindered protecting group on the aspartic acid side chain, such as 3-methyl-pent-3-yl (OMpe) or 3-ethyl-pent-3-yl (O Epe), can also disfavor the cyclization reaction.

Guide 2: Addressing Side Reactions During Final Cleavage from the Linker

The final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA) can generate reactive cationic species from the linker and side-chain protecting groups. These can lead to unwanted modifications of sensitive residues like tryptophan, tyrosine, and methionine.

Cleavage Cocktail Optimization:

The composition of the cleavage cocktail is critical for minimizing side reactions. The choice of scavengers should be tailored to the peptide sequence.

ScavengerTarget Residue(s)Typical ConcentrationRationale
Triisopropylsilane (TIS) Trp, Tyr, Met, Cys2.5 - 5%An effective scavenger for the trityl cations generated from linkers and side-chain protecting groups.
Water General2.5 - 5%Helps to hydrolyze t-butyl cations and other reactive species.
1,2-Ethanedithiol (EDT) Trp, Cys2.5%Particularly effective at preventing the acid-catalyzed oxidation of tryptophan and the re-attachment of cations to cysteine.
Thioanisole Arg(Mtr/Pmc/Pbf)5%Helps to suppress the sulfonation of tryptophan that can occur during the cleavage of certain arginine protecting groups.

Standard Cleavage Protocol:

  • Resin Preparation: Thoroughly wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage: Treat the resin with the appropriate cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 1.5 to 4 hours at room temperature. The optimal time should be determined empirically for each peptide.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding it to a 10-fold volume of cold diethyl ether.

  • Washing and Drying: Centrifuge to pellet the peptide, wash several times with cold ether, and dry under vacuum.

Section 3: Advanced Considerations and Linker Selection

The Impact of Linker Choice on Synthesis Success:

The choice of linker is not merely a matter of anchoring the peptide to the solid support; it has profound implications for the entire synthesis strategy.

monitoring the completeness of reactions involving (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for monitoring the completeness of reactions involving (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate. As a molecule possessing two key reactive sites—the base-labile Fmoc-protected amine and a primary alcohol—a robust analytical strategy is crucial for successful synthetic outcomes. This guide is structured to address the unique challenges presented by each functionality.

Section 1: Monitoring Fmoc-Group Deprotection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used amine protecting group, revered for its stability in acidic conditions and clean removal with mild base, typically a secondary amine like piperidine.[1][2] Incomplete deprotection can lead to the formation of deletion impurities in multi-step syntheses, which are often difficult to remove.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Fmoc deprotection?

A1: Fmoc removal proceeds via a base-mediated β-elimination mechanism. A base, such as piperidine, abstracts the acidic proton on the 9-position of the fluorene ring. This is followed by elimination to release the free amine, carbon dioxide, and dibenzofulvene. The dibenzofulvene byproduct is then trapped by excess piperidine to form a stable adduct.[2][3]

Q2: Why is monitoring Fmoc deprotection so critical?

A2: In sequential synthetic processes, such as in the development of PROTACs or other complex molecules where this linker might be used, failure to completely remove the Fmoc group before the next coupling step results in a "deletion sequence."[4] This means a portion of your material will be missing the subsequent building block, leading to a complex mixture of impurities and a lower yield of the desired product.

Q3: Can I use UV-Vis spectrophotometry to quantify the completion of the deprotection?

A3: Yes, this is a common and quantitative method, particularly in solid-phase synthesis. The dibenzofulvene-piperidine adduct formed during deprotection has a strong UV absorbance around 301 nm.[5] By collecting the deprotection solution and measuring its absorbance, you can quantify the amount of Fmoc group removed. The reaction is considered complete when subsequent deprotection solutions show no further increase in absorbance at this wavelength.

Troubleshooting Guide: Incomplete Fmoc Deprotection

This guide will help you diagnose and resolve issues related to incomplete Fmoc removal.

Issue: A qualitative test (like a Kaiser test if a primary amine is expected after deprotection) is negative, or analytical monitoring (TLC, HPLC) shows the presence of starting material after the standard deprotection time.

Workflow for Troubleshooting Incomplete Fmoc Deprotection

start Incomplete Deprotection Detected reagent_check Check Deprotection Reagent (e.g., 20% Piperidine in DMF) start->reagent_check reagent_check->start Reagent is old or incorrectly prepared time_temp Extend Reaction Time or Slightly Increase Temperature reagent_check->time_temp Reagent is fresh and correct concentration stronger_base Consider a Stronger Base (e.g., DBU) time_temp->stronger_base Still incomplete complete Reaction Complete time_temp->complete Complete re_evaluate Re-evaluate Synthetic Strategy stronger_base->re_evaluate Still incomplete or significant side products stronger_base->complete Complete start Analyze Reaction Mixture tlc_hplc TLC/HPLC Analysis start->tlc_hplc Monitor conversion nmr ¹H NMR Analysis tlc_hplc->nmr Conversion observed ms Mass Spec Analysis nmr->ms Structural changes confirmed confirm Structure Confirmed ms->confirm Correct mass observed

Sources

Technical Support Center: Scaling Up Reactions with (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate. This molecule is a valuable bifunctional building block, frequently utilized as a linker in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and other specialized bioconjugates.[1][2][3] The strategic inclusion of the N-methyl group can enhance the metabolic stability and bioavailability of the final therapeutic product.[4][5][6][7]

While bench-scale synthesis may be straightforward, scaling up reactions involving this compound presents distinct challenges related to its unique physicochemical properties—a combination of the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and a polar, flexible hydroxyethyl-methylamine chain. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to help you navigate the complexities of process scale-up, ensuring efficiency, purity, and yield.

Frequently Asked Questions (FAQs): Core Compound Properties

Q1: What are the key physicochemical properties of this compound that I should be aware of before scale-up?

A1: Understanding the compound's properties is critical for predicting its behavior in a large-scale reaction.

  • Structure and Polarity: The molecule possesses a dual nature. The large, non-polar Fmoc group dominates its character, rendering it soluble in many polar aprotic solvents.[8][] However, the free hydroxyl group and the carbamate linkage introduce significant polarity and hydrogen bonding capability, which can lead to challenging solubility behavior at high concentrations.

  • Thermal Stability: The Fmoc-carbamate linkage is generally stable at moderate temperatures. However, prolonged exposure to high temperatures (>100-120°C), especially in solvents like DMSO, can lead to thermal cleavage of the Fmoc group even without a base.[10][11] This is a critical consideration for reactions requiring heat and for distillation of solvents during work-up.

  • Chemical Stability: The Fmoc group is famously labile to basic conditions, particularly secondary amines like piperidine.[12][13] It is, however, very stable in acidic media, which allows for the use of acid-labile protecting groups elsewhere in a synthetic sequence.[13][14]

Q2: What are the standard conditions for the deprotection (removal) of the Fmoc group from this molecule?

A2: The deprotection is a base-mediated β-elimination reaction.[][15]

  • Standard Reagent: The most common method is treatment with a 20-50% solution of piperidine in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[12][15][16]

  • Mechanism & Byproducts: The base abstracts the acidic proton on the fluorenyl ring, initiating an elimination that releases CO₂, the deprotected amine, and a highly reactive byproduct, dibenzofulvene (DBF). The excess amine base (piperidine) acts as a scavenger, trapping the DBF to form a stable adduct.[12][14][15] Inadequate scavenging can lead to side reactions where DBF alkylates other nucleophiles in the reaction mixture.

Q3: Besides its use in PROTACs, what are the other potential applications of this N-methylated amino alcohol derivative?

A3: The N-methylated backbone is a key strategy in medicinal chemistry to improve drug-like properties.[4][7] Consequently, this building block is valuable for:

  • Peptide Synthesis: Incorporating N-methylated amino acids into peptides can increase their resistance to proteolytic degradation and improve cell permeability.[5][6]

  • Drug Development: It serves as a linker or building block for various complex therapeutics where conformational rigidity and enhanced stability are desired.[6]

Troubleshooting Guide: Reaction Scale-Up

Scaling a reaction from milligrams to multi-grams or kilograms introduces new variables that can dramatically affect the outcome. This section addresses the most common issues.

Q4: I'm observing poor solubility of my starting material when I increase the reaction scale and concentration. What can I do?

A4: This is a frequent issue stemming from the compound's mixed polarity. While soluble in DMF at lab scale, saturation limits can be reached quickly at higher concentrations.

Causality: At scale, you are often working closer to the solubility limit of your reagents. The large, relatively rigid Fmoc group and the polar side chain can favor aggregation or precipitation over solvation when the solvent volume is proportionally reduced.

Solutions:

  • Solvent Selection: While DMF is common, NMP often provides superior solvating power for large, Fmoc-protected molecules and growing peptide chains.[17] A mixture of solvents, such as DMF with a small amount of DMSO, can also enhance solubility, but be mindful of downstream purification challenges.[18]

  • Gentle Heating: Gently warming the mixture (e.g., to 30-40°C) can significantly improve solubility. This must be done with caution and under an inert atmosphere to prevent any potential side reactions or thermal degradation.[10]

  • Order of Addition: Instead of adding the solid compound to the solvent, consider adding the solvent to the solid with vigorous stirring to break up clumps and facilitate wetting and dissolution.

SolventPolaritySuitability for this compoundNotes
N,N-Dimethylformamide (DMF) Polar AproticHighly Suitable Most common choice, good dissolving power.[8][]
N-Methyl-2-pyrrolidone (NMP) Polar AproticHighly Suitable Often superior to DMF for large/hydrophobic Fmoc-compounds.[17]
Dimethyl Sulfoxide (DMSO) Polar AproticSuitable (with caution) Excellent solvent, but can complicate work-up and poses a risk of thermal Fmoc cleavage if heated.[10][18]
Dichloromethane (DCM) Non-polarModerately Suitable Can dissolve the compound but may be insufficient for other polar reagents.
Tetrahydrofuran (THF) Polar AproticLimited Suitability Generally lower solvating power for complex Fmoc-derivatives compared to DMF or NMP.[8]
Acetonitrile (ACN) Polar AproticLimited Suitability Often used for purification but less common as a primary reaction solvent due to lower solubility.[8]

Q5: My reaction is sluggish or incomplete at a larger scale, even though it worked perfectly on the bench. Why?

A5: This is typically a problem of mass and heat transfer. What is instantaneous at 100 mg can take hours at 100 g.

Causality:

  • Inefficient Mixing: A magnetic stir bar is ineffective in a large, thick-walled reactor. This leads to poor diffusion, localized concentration gradients (hot spots), and reagents failing to interact.

  • Heat Transfer: Exothermic or endothermic events are magnified at scale. A reaction that gently warms in a flask can create a significant exotherm in a large reactor, altering reaction kinetics and promoting side reactions.

Solutions:

  • Mechanical Stirring: Use an overhead mechanical stirrer with an appropriately sized impeller (e.g., paddle or anchor) to ensure the entire reaction volume is homogeneous.

  • Controlled Addition: Add critical reagents slowly via an addition funnel or syringe pump. This maintains a low concentration of the added reagent, controls the reaction rate, and helps manage any temperature changes.

  • Reaction Monitoring: Do not rely on the time that worked for the small-scale reaction. Track the reaction's progress using an appropriate technique (e.g., TLC, HPLC, or UPLC) until completion is confirmed.

  • Maintain Concentration: While scaling up, aim to maintain the same reactant concentrations that were successful at the small scale to preserve the reaction kinetics.[19][20]

dot

Caption: Key stages and considerations for a successful reaction scale-up.

Troubleshooting Guide: Work-up and Purification

The challenges of scale-up do not end when the reaction is complete. Isolating the product in a pure form requires a different set of strategies.

Q6: I'm struggling to remove the high-boiling polar solvent (DMF/NMP/DMSO) during the aqueous work-up. It's causing emulsions or I'm losing my product.

A6: This is a classic problem. These solvents have high water solubility and can act as phase-transfer agents, pulling your organic product into the aqueous layer.[21]

Causality: Vigorous shaking of a biphasic system containing DMF or DMSO with solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc) often results in a single phase or a persistent emulsion.

Solutions:

  • Minimize Water Initially: If possible, first quench the reaction with a minimal amount of an aqueous solution. Then, add a large volume of a less polar extraction solvent like Methyl tert-butyl ether (MTBE) or EtOAc before adding more water or brine.

  • Use Brine Washes: Wash the organic layer multiple times with a saturated NaCl solution (brine). The high salt concentration decreases the solubility of organic compounds in the aqueous layer and helps to break emulsions by increasing the density of the aqueous phase.

  • Back-Extraction: If you suspect product loss to the aqueous phase, re-extract the combined aqueous layers with fresh portions of your organic solvent.

  • The Rochester Method: For large-scale removal of DMF/DMSO, a highly effective technique involves a series of extractions where the aqueous layer is passed sequentially through several funnels containing fresh organic solvent. This liquid-liquid partition method is far more efficient than repeated individual washes.[21]

Q7: My product is proving very difficult to purify by column chromatography. It either streaks badly on silica gel or doesn't stick to my C18 reverse-phase column. What's the right strategy?

A7: Your compound's intermediate polarity makes it a challenging candidate for standard chromatography.

Causality: The polar hydroxyl group leads to strong, non-ideal interactions (streaking) with the acidic silanols of standard silica gel. Conversely, the large hydrophobic Fmoc group can prevent sufficient interaction with a C18 stationary phase if the mobile phase is too strong (high in organic solvent).

Solutions:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the ideal technique for compounds of intermediate polarity. HILIC uses a polar stationary phase (like bare silica, amine, or diol) with a mobile phase consisting of a high percentage of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water). This combination allows for the retention and effective separation of polar compounds that are not well-retained by reverse-phase.[22][23]

  • Modified Reverse-Phase: If HILIC is not an option, try a reverse-phase column with a different stationary phase, such as one with a polar-embedded or polar-endcapped ligand, which are designed to better retain polar analytes.[23]

  • Normal-Phase with Additives: If you must use normal-phase silica, consider adding a small amount of a modifier like methanol or a few drops of triethylamine (if your compound is stable to base) to your mobile phase to block the active sites on the silica and reduce streaking.

  • Crystallization/Precipitation: Given that the compound is a solid, this can be a highly effective and scalable purification method.[24] Experiment with anti-solvent precipitation on a small scale. Dissolve the crude material in a minimum amount of a good solvent (e.g., DCM or EtOAc) and then slowly add a poor solvent (e.g., hexanes or heptane) with stirring until the product precipitates.

Purification ChallengePotential CauseRecommended Strategy
Streaking on Silica Gel Strong interaction of the hydroxyl group with acidic silica surface.1. Switch to HILIC.[22][23] 2. Add a polar modifier (e.g., 1-5% MeOH) to the mobile phase.
No Retention on C18 Compound is too polar for the mobile phase; elutes in the void volume.1. Use a highly aqueous mobile phase (e.g., 95% water). 2. Switch to a polar-endcapped C18 column.[23] 3. Switch to HILIC.
Product is an Oil/Gummy Solid Impurities are preventing crystallization. The compound may have a low melting point.1. Chromatographic purification is necessary. 2. Attempt trituration with a non-polar solvent like hexanes or ether to wash away impurities.

dot

Caption: Logic diagram for troubleshooting common scale-up issues.

Experimental Protocols

Protocol 1: Scale-Up Procedure for Fmoc-Deprotection (Illustrative Example)

This protocol is a general guideline. Volumes and times should be optimized for your specific substrate and scale.

Safety: Conduct this procedure in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves. Piperidine is corrosive and flammable.

Materials:

  • Fmoc-protected substrate (e.g., 50.0 g, 1.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous grade

  • Piperidine

  • 5 L three-neck round-bottom flask equipped with an overhead mechanical stirrer, nitrogen inlet, and temperature probe.

Procedure:

  • Setup: Under a positive pressure of nitrogen, charge the flask with the Fmoc-protected substrate (50.0 g).

  • Dissolution: Add DMF (500 mL) and begin stirring to achieve a homogeneous solution or a fine slurry.

  • Reagent Addition: In a separate flask, prepare the deprotection solution by carefully adding piperidine (125 mL) to DMF (375 mL) to create a 20% (v/v) solution.

  • Reaction: Slowly add the 20% piperidine/DMF solution to the reaction flask over 15-20 minutes, monitoring the internal temperature. The reaction is typically fast.[12][15]

  • Monitoring: Stir the reaction at room temperature for 30-60 minutes. Take a small aliquot, quench it, and analyze by TLC or HPLC to confirm the complete disappearance of the starting material.

  • Work-up:

    • Concentrate the reaction mixture under high vacuum to remove the majority of the DMF and piperidine.

    • Re-dissolve the residue in a suitable organic solvent (e.g., 1 L of Ethyl Acetate or DCM).

    • Wash the organic layer sequentially with 1 M citric acid (2 x 500 mL) to remove residual piperidine, followed by water (1 x 500 mL), and finally saturated brine (1 x 500 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude deprotected product.

Protocol 2: General Method for HILIC Purification

Materials:

  • Crude product containing the polar compound.

  • HILIC silica column.

  • Mobile Phase A: Acetonitrile (ACN) with 0.1% formic acid or acetic acid (optional, for improved peak shape).

  • Mobile Phase B: Deionized Water with 0.1% formic acid or acetic acid (optional).

Procedure:

  • Sample Preparation: Dissolve the crude material in a solvent that is weak for HILIC conditions, ideally the initial mobile phase (e.g., 95:5 ACN:Water) or a solvent like DCM. If solubility is an issue, use a minimal amount of a stronger solvent like methanol.

  • Column Equilibration: Equilibrate the HILIC column with the starting mobile phase composition (e.g., 95% A) for at least 10 column volumes.

  • Injection and Elution: Inject the sample onto the column. Elute the compounds using a gradient that gradually increases the percentage of the polar solvent (Mobile Phase B). A typical gradient might be:

    • 0-5 min: 95% A

    • 5-25 min: Gradient from 95% A to 70% A

    • 25-30 min: Hold at 70% A

    • 30-35 min: Return to 95% A and re-equilibrate.

  • Fraction Collection: Collect fractions corresponding to the product peak, which will elute as the polarity of the mobile phase increases.

  • Analysis and Pooling: Analyze the collected fractions by TLC or HPLC. Pool the pure fractions and remove the solvent under reduced pressure to isolate the purified compound.

References

  • BenchChem. (2025). A Technical Guide to the Solubility of Fmoc-Ser-OMe in Common Organic Solvents. BenchChem Technical Support.
  • BenchChem. (2025). A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH. BenchChem Technical Support.
  • Biotage. (2023).
  • BenchChem. (2025). Technical Support Center: Preventing Side Reactions with Fmoc-Protected Amino Acids. BenchChem Technical Support.
  • ResearchGate. (2021). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.
  • ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C.
  • BOC Sciences. (n.d.).
  • ChemHelpASAP. (2021).
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.
  • ResearchGate. (2025). Methods for Removing the Fmoc Group.
  • ResearchGate. (2025). Thermal Cleavage of the Fmoc Protection Group.
  • ResearchGate. (n.d.). Fmoc cleavage in different solvents after 15 min at 120 °C.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage Blog.
  • Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH?. r/chemistry.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Aapptec Technical Support.
  • Tetras. (n.d.). IMPROVING PEPTIDE SYNTHESIS. Tetras White Paper.
  • University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents. University of Rochester.
  • Molecules. (2019).
  • Biotage. (2023). What do you do when your peptide synthesis fails?. Biotage Blog.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich Protocol.
  • Springer Nature Experiments. (n.d.). Methods for Removing the Fmoc Group.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Sigma-Aldrich. (n.d.). (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs.
  • BenchChem. (2025). Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds. BenchChem Technical Support.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS. AltaBioscience.
  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Organic Chemistry Portal.
  • MedChemExpress. (n.d.). (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)
  • CHIMIA. (n.d.). Thermal Cleavage of the Fmoc Protection Group.
  • Molecules. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI.
  • Academia. (n.d.).
  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry.
  • ChemBK. (2024). 9H-fluoren-9-ylmethyl (2-hydroxyethyl)
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • MedchemExpress.com. (n.d.). (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)
  • BenchChem. (2025). Case studies on the use of Fmoc-N-Me-Glu(OtBu)-OH in therapeutic peptide development. BenchChem Technical Support.
  • Oakwood Chemical. (n.d.). (9H-Fluoren-9-yl)
  • BenchChem. (2025). N-Boc-diethanolamine and Fmoc-aminoethanol as Linkers in Chemical Synthesis. BenchChem Technical Support.

Sources

Validation & Comparative

A Senior Application Scientist's Guide: Comparing (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate with Established Bioconjugation Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of targeted therapeutics, which includes Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), the linker moiety is far more than a simple bridge. It is a critical determinant of a conjugate's efficacy, safety, and pharmacokinetic profile.[1][2] The choice of linker dictates the stability of the conjugate in circulation, the mechanism of payload release, and ultimately, the therapeutic window.[]

This guide provides an in-depth comparison of a specific linker building block, (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate , against the major classes of linkers used in drug development. It is crucial to understand that this molecule is a synthetic intermediate; the (9H-Fluoren-9-yl)methyl (Fmoc) group is a protecting group for the amine, which is removed during synthesis. The core linker component is a short, hydrophilic N-methylated ethanolamine carbamate structure. We will analyze its properties and utility in the context of established linker strategies, including cleavable and non-cleavable systems, to provide researchers with a rational framework for linker selection.

Section 1: A Deep Dive into the Fmoc-(2-hydroxyethyl)(methyl)carbamate Building Block

This compound , also known as Fmoc-N-methyl-2-hydroxyethylamine or Fmoc-Sar-OL, is primarily used as a building block in the synthesis of more complex linker systems, particularly for PROTACs.[4][5]

Chemical Structure and Properties:

The structure consists of three key parts:

  • Fmoc Protecting Group: Allows for controlled, sequential chemical synthesis. It is stable under acidic conditions but is readily removed by a base, typically piperidine, a standard procedure in solid-phase peptide synthesis.

  • N-methyl Carbamate Core: The N-methylation can enhance proteolytic stability and improve the solubility of the final conjugate.

  • Terminal Hydroxyl Group (-OH): This is the reactive handle for further chemical modification, allowing for the extension of the linker or attachment to a payload or targeting moiety.

Linker_Classification cluster_MainTypes Primary Classification cluster_CleavableTypes Cleavage Mechanisms cluster_NonCleavableTypes Common Structures Start Linker Strategies in Drug Conjugates Cleavable Cleavable Linkers (Environmentally-Triggered Release) Start->Cleavable NonCleavable Non-Cleavable Linkers (Metabolic Release) Start->NonCleavable pH_Sensitive pH-Sensitive (e.g., Hydrazone) Cleavable->pH_Sensitive Enzyme_Sensitive Enzyme-Sensitive (e.g., Val-Cit) Cleavable->Enzyme_Sensitive Redox_Sensitive Redox-Sensitive (e.g., Disulfide) Cleavable->Redox_Sensitive Thioether Thioether (e.g., SMCC-based) NonCleavable->Thioether TopicCompound Our Topic Compound (Carbamate Core) NonCleavable->TopicCompound

Caption: Classification of common linkers used in bioconjugation.

Section 3: Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers are designed to be stable in systemic circulation (pH ~7.4) but break down in response to specific triggers present in the target cell or tumor microenvironment. [6][7]This strategy allows for the release of an unmodified, potent payload.

pH-Sensitive Linkers (e.g., Hydrazones)

These linkers exploit the pH difference between the bloodstream and acidic intracellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). []Hydrazone bonds are stable at neutral pH but hydrolyze rapidly under acidic conditions to release the payload. []

  • Advantages: Leverages a common feature of internalized cells.

  • Disadvantages: Can exhibit instability in plasma, leading to premature drug release and off-target toxicity. [][]The stability can be tuned by modifying the electronic properties of the linker. [10]

Redox-Sensitive Linkers (e.g., Disulfides)

Disulfide linkers are cleaved in the presence of high concentrations of reducing agents, most notably glutathione (GSH), which is significantly more abundant inside cells (1-10 mM) than in the blood (~5 µM). []

  • Advantages: Utilizes a significant intracellular vs. extracellular concentration gradient. []* Disadvantages: Can be susceptible to premature cleavage in the bloodstream due to interaction with free thiols, although steric hindrance around the disulfide bond can improve stability. [12][13]

Enzyme-Sensitive Linkers (e.g., Valine-Citrulline)

These linkers incorporate a short peptide sequence that is a substrate for a specific enzyme, such as Cathepsin B, a lysosomal protease often overexpressed in tumor cells. [7]The cleavage of the peptide bond by the enzyme initiates the release of the payload, often through a self-immolative spacer like PABC (p-aminobenzyl carbamate). [14]

  • Advantages: High specificity, as release is dependent on the presence of the target enzyme.

  • Disadvantages: Efficacy depends on the expression level of the target enzyme in the tumor cells.

Section 4: Non-Cleavable Linkers: Stability as a Priority

Non-cleavable linkers do not have a specific trigger for cleavage. Instead, the payload is released after the entire conjugate is internalized and the antibody or protein component is degraded by lysosomal proteases. [7][12]

Thioether Linkers (e.g., SMCC-based)

The most common non-cleavable linkers are formed via the reaction of a maleimide group with a thiol (e.g., from a cysteine residue on an antibody), creating a stable thioether bond. [][]The payload is released as a conjugate with the linker and the amino acid it was attached to (e.g., lysine-SMCC-DM1 for Kadcyla®). [6]

  • Advantages: High plasma stability, which can lead to a lower risk of systemic toxicity and an improved therapeutic index. [6][7]* Disadvantages: The released payload-linker-amino acid metabolite must retain activity. Generally, these linkers do not permit a "bystander effect," where the released drug kills neighboring antigen-negative cells, because the charged metabolite is less membrane-permeable. [1] The (2-hydroxyethyl)(methyl)carbamate core of our topic compound falls into the non-cleavable category. It provides a stable, short, and hydrophilic spacer that, once incorporated into a final conjugate, would rely on proteolytic degradation for payload release.

Section 5: The Role of Hydrophilic Spacers (PEG Linkers)

Polyethylene glycol (PEG) chains are frequently incorporated into linkers to enhance the properties of the final conjugate. [17][18]

  • Improved Solubility: PEG's hydrophilic nature increases the water solubility of hydrophobic payloads. [19][20]* Enhanced Stability: PEG can create a protective hydration shell, shielding the conjugate from enzymatic degradation. [17]* Reduced Immunogenicity: PEGylation can mask epitopes on the protein, reducing the potential for an immune response. [19]* Prolonged Half-Life: The increased hydrodynamic size of a PEGylated conjugate reduces renal clearance, extending its circulation time. [17] Our topic compound's -(CH2)2OH unit is essentially a single ethylene glycol unit. While it provides hydrophilicity, it does not confer the significant pharmacokinetic benefits of longer PEG chains (e.g., PEG4, PEG8). The choice between a short spacer and a longer PEG linker involves a trade-off: longer PEG linkers can improve PK but may also negatively impact binding affinity or cell permeability.

Section 6: Head-to-Head Comparison and Data Synthesis

The optimal linker choice is highly dependent on the specific application, including the target, the payload, and the desired therapeutic outcome. []

Feature (2-hydroxyethyl)(methyl)carbamate Core Hydrazone Linker Disulfide Linker Val-Cit Linker Thioether Linker
Category Non-Cleavable Building Block Cleavable (pH-Sensitive) Cleavable (Redox-Sensitive) Cleavable (Enzyme-Sensitive) Non-Cleavable
Release Mechanism Proteolytic degradation of the carrier Acid-catalyzed hydrolysis Reduction by glutathione Cleavage by Cathepsin B Proteolytic degradation of the carrier
Typical Release Site Lysosome Endosome / Lysosome Cytosol Lysosome Lysosome
Plasma Stability High Variable to Moderate (pH-dependent) [10][21] Moderate (can be improved by sterics) High Very High [1]
Bystander Effect Low / Negligible High (if payload is permeable) High (if payload is permeable) High (if payload is permeable) Low / Negligible [1]
Released Payload Payload-linker-amino acid metabolite Unmodified payload Unmodified payload Unmodified payload Payload-linker-amino acid metabolite [1]
Key Advantage Simple, hydrophilic, stable building block Targets acidic tumor environment Targets reducing intracellular environment High tumor cell specificity Excellent plasma stability

| Key Disadvantage | Relies on degradation; no bystander effect | Potential for premature release in blood | Potential for premature release in blood | Relies on high enzyme expression | Released metabolite must be active |

Section 7: Experimental Protocols for Linker Evaluation

To ensure trustworthiness and provide actionable insights, the following protocols describe how to use the topic compound and how to perform critical experiments for comparing linker stability.

Protocol 1: General Fmoc-Deprotection and Linker Elongation

This protocol illustrates the use of this compound as a synthetic intermediate.

  • Fmoc-Deprotection:

    • Dissolve the Fmoc-protected linker building block in a suitable solvent (e.g., N,N-Dimethylformamide, DMF).

    • Add 20% (v/v) piperidine in DMF to the solution.

    • Stir the reaction at room temperature for 30 minutes.

    • Monitor the deprotection by TLC or LC-MS to confirm the disappearance of the starting material and the appearance of the free amine.

    • Remove the solvent and excess piperidine under reduced pressure. The resulting amine is used directly in the next step.

  • Amide Coupling (Linker Elongation):

    • Dissolve the deprotected amine in an anhydrous aprotic solvent (e.g., DMF or DCM).

    • Add the carboxylic acid to be coupled (1.0 eq) and a coupling agent such as HATU (1.1 eq).

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIEA) (2.0 eq), to the reaction mixture.

    • Stir at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, perform an aqueous workup and purify the product by column chromatography.

Protocol 2: Comparative In Vitro Plasma Stability Assay

This assay is crucial for predicting the in vivo behavior of a linker by measuring its stability in plasma. [21]

  • Preparation:

    • Prepare stock solutions of the fully assembled test conjugates (e.g., ADCs with different linkers) in a suitable buffer like PBS.

    • Dilute the stock solutions to a final concentration (e.g., 100 µg/mL) in fresh plasma (human, mouse, or rat) and in a control PBS buffer.

  • Incubation:

    • Incubate all samples at 37°C with gentle agitation.

  • Time-Point Sampling:

    • Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 96, and 168 hours).

    • Immediately quench any reaction and prevent further degradation by freezing the samples at -80°C.

  • Analysis (LC-MS Method):

    • Isolate the conjugate from the plasma matrix using immunoaffinity capture (e.g., Protein A/G magnetic beads).

    • Elute the captured conjugate.

    • Analyze the eluate by LC-MS to determine the average drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage and payload release.

  • Data Interpretation:

    • Plot the average DAR versus time for each linker type. A linker with a flat line (no change in DAR) is considered highly stable, whereas a steep decline indicates poor stability.

cluster_prep 1. Preparation cluster_incubate 2. Incubation cluster_sample 3. Sampling cluster_analysis 4. Analysis cluster_data 5. Data Interpretation A Prepare ADC Stock in PBS B Dilute ADC in Plasma and Control Buffer (PBS) A->B C Incubate Samples at 37°C B->C D Collect Aliquots at Time Points (0-168h) C->D E Flash Freeze at -80°C D->E F Thaw & Isolate ADC (e.g., Protein A Beads) E->F G Elute ADC from Beads F->G H Analyze by LC-MS (Determine DAR) G->H I Plot DAR vs. Time H->I J Compare Stability Profiles I->J

Caption: Experimental workflow for the in vitro plasma stability assay.

Conclusion

This compound is not a direct, functional equivalent to complex linker systems like Val-Cit-PABC or disulfide linkers. Instead, it should be viewed as a valuable and versatile non-cleavable building block . Its key attributes—a short, hydrophilic nature, inherent stability of the carbamate bond, and convenient Fmoc-protected amine for modular synthesis—make it an excellent choice for constructing custom linkers, especially in the PROTAC field where precise spatial arrangement and physicochemical properties are paramount.

The ultimate selection of a linker strategy, whether it involves using this building block or opting for a pre-established cleavable system, must be a data-driven decision. [1]A thorough evaluation of the target's biology, the payload's characteristics, and the desired therapeutic outcome is essential. By understanding the fundamental properties of each linker class and employing rigorous experimental validation as outlined in this guide, researchers can rationally design and select the optimal linker to maximize the potential of their next-generation drug conjugates.

References

  • NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]

  • AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]

  • Biotech Informers. (2023, February 27). Cleavable Vs. Non-Cleavable Linkers in ADCs. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Disulfide Linkers. Retrieved from [Link]

  • PubMed Central. (n.d.). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. Retrieved from [Link]

  • WuXi Biology. (n.d.). LUMO-Assisted Design of Disulfide Linkers. Retrieved from [Link]

  • ScienceDirect. (2025, June 1). Unlocking pH-responsive dual payload release through hydrazone linkage chemistry. Retrieved from [Link]

  • PubMed Central. (n.d.). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Retrieved from [Link]

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A-Scientist's Guide to 1H NMR Validation of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible science. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing a detailed fingerprint of a molecule's atomic framework.[1][2][3] This guide offers an in-depth, experience-driven approach to the structural validation of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate using 1H NMR, comparing its efficacy against other standard analytical methods.

The First Pass: Predicting the 1H NMR Spectrum

Before stepping into the lab, a seasoned scientist analyzes the target structure to predict the expected 1H NMR spectrum. This predictive step is crucial as it transforms the analysis from a simple data collection exercise into a hypothesis-driven validation.

The structure of this compound can be dissected into two key moieties: the bulky (9H-Fluoren-9-yl)methyl (Fmoc) group and the (2-hydroxyethyl)(methyl)carbamate chain.

  • The Fmoc Group: This well-known protecting group has a highly characteristic NMR signature.[4] We expect to see a complex multiplet pattern in the aromatic region (typically δ 7.2-7.9 ppm) corresponding to the eight protons on the fluorenyl rings. Additionally, the single proton at the 9-position (CH) and the two protons of the adjacent methylene group (CH2) will appear, likely as a triplet and a doublet respectively, in the δ 4.2-4.5 ppm range.

  • The Carbamate Chain:

    • N-CH3: The methyl group attached to the nitrogen is expected to appear as a singlet. However, a key insight is that carbamates can exist as two slowly interconverting rotational isomers (rotamers) on the NMR timescale.[5][6][7] This can lead to the N-CH3 signal appearing as a single broadened peak or even two distinct singlets. This phenomenon is a critical diagnostic feature.

    • N-CH2CH2OH: The two methylene groups will form a coupled system. The N-CH2 protons, being adjacent to the nitrogen, will likely resonate around δ 3.3-3.6 ppm as a triplet. The -CH2OH protons, deshielded by the hydroxyl group, are expected slightly further downfield, around δ 3.6-3.8 ppm, also as a triplet.

    • OH: The hydroxyl proton is an exchangeable proton.[8][9] Its chemical shift is highly variable and depends on solvent, concentration, and temperature. It typically appears as a broad singlet and can be confirmed by a D2O exchange experiment.[8][10][11]

Core Protocol: Acquiring a High-Fidelity 1H NMR Spectrum

Trustworthy data is the product of a meticulous protocol. The following steps outline a self-validating system for acquiring a high-quality 1H NMR spectrum.

Experimental Protocol: 1H NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized this compound.[12][13]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3, or DMSO-d6) in a clean vial.[14] The choice of solvent is critical; DMSO-d6 can help in observing exchangeable protons due to hydrogen bonding.[9]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[14]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ 0.00 ppm).[15][16]

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.[14][17]

    • Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

    • Acquire the 1H NMR spectrum using standard parameters (e.g., 16-32 scans, 30° pulse angle, 2-5 second relaxation delay).

  • Confirmatory D2O Exchange:

    • After acquiring the initial spectrum, add one drop of deuterium oxide (D2O) to the NMR tube.[10]

    • Shake the tube gently to mix.

    • Re-acquire the 1H NMR spectrum. The signal corresponding to the -OH proton will disappear or significantly diminish, confirming its identity.[8][10][11]

Data Interpretation: A Step-by-Step Validation Workflow

The path from a raw spectrum to a validated structure is a logical progression of analysis.

Caption: Workflow for 1H NMR data interpretation and structural validation.

Table 1: Predicted vs. Hypothetical Experimental 1H NMR Data for this compound in CDCl3

Signal AssignmentPredicted δ (ppm)Hypothetical Exp. δ (ppm)MultiplicityIntegrationNotes
Fmoc-H (Aromatic)7.20 - 7.907.78, 7.62, 7.41, 7.33Multiplet8HCharacteristic pattern for fluorenyl group.
Fmoc-CH24.30 - 4.504.45Doublet2HCoupled to the Fmoc-CH proton.
Fmoc-CH4.15 - 4.354.25Triplet1HCoupled to the Fmoc-CH2 protons.
-CH2-OH3.60 - 3.803.75Triplet2HCoupled to N-CH2 protons.
N-CH2-3.30 - 3.603.45Triplet2HCoupled to -CH2OH protons.
N-CH32.80 - 3.102.95Broad Singlet3HBroadening suggests presence of rotamers.
-OHVariable (1-5)2.50Broad Singlet1HSignal disappears upon D2O addition.

Beyond the Proton: A Multi-Technique Approach to Validation

While 1H NMR is exceptionally powerful, relying on a single technique is not best practice. Corroborating data from orthogonal methods provides a robust, self-validating dataset, which is the hallmark of scientific integrity.

Caption: Complementary analytical techniques for structural validation.

Table 2: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedStrengths for this MoleculeLimitations
1H NMR Provides detailed information on the proton framework, connectivity, and stereochemistry.[18][19]Excellent for detailed structural elucidation; can reveal subtle features like rotamers.Can have overlapping signals in complex regions; requires deuterated solvents.
13C NMR Shows the number of unique carbon environments and their electronic state.Confirms the carbon backbone, including the carbamate carbonyl (~156 ppm).Lower sensitivity requires more sample or longer acquisition times.
FTIR Identifies the presence of specific functional groups based on vibrational frequencies.Clearly shows key functional groups: C=O (carbamate, ~1700 cm⁻¹), O-H (broad, ~3400 cm⁻¹), and aromatic C-H.Provides no information on the connectivity of the molecule.
Mass Spec. (MS) Determines the exact molecular weight and can provide fragmentation patterns.Unambiguously confirms the molecular formula (C20H23NO4).Provides limited information about the specific arrangement of atoms (isomerism).

By integrating data from these techniques, a researcher can build an unassailable case for the structure of the synthesized compound. The 1H NMR provides the detailed map, while 13C NMR, FTIR, and MS confirm the key landmarks and overall composition, ensuring a comprehensive and trustworthy validation.

References

  • A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry.
  • Exchangeable Protons and Deuterium Exchange. OpenOChem Learn.
  • Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind.
  • NMR Sample Prepar
  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences.
  • FT-NMR Sample Prepar
  • Proton NMR Assignment Tools - The D2O Shake. University of Ottawa NMR Facility Blog.
  • NMR Sample Prepar
  • On the Stabilization of the Syn-Rotamer of Amino Acid Carbamate Derivatives by Hydrogen Bonding. Journal of the American Chemical Society.
  • NMR Sample Prepar
  • Dynamic 1 H NMR Study of the Barrier to Rotation about the C−N Bond in Primary Carbamates and Its Solvent Dependence.
  • Video: ¹H NMR of Labile Protons: Deuterium (²H) Substitution. JoVE.
  • Substituent effects on the barrier to carbamate C–N rot
  • Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs.
  • Structural Elucidation with NMR Spectroscopy: Practical Str
  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences.
  • Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy. LibreTexts.
  • 1H NMR Chemical Shift.
  • Supporting Inform
  • Fluorenylmethyloxycarbonyl protecting group. Wikipedia.
  • NMR Chemical Shift Values Table. Chemistry Steps.

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A Comparative Guide to Cleavage Conditions for Fmoc Linkers in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the final cleavage of the synthesized peptide from its solid support is a critical and often defining step. The choice of linker, tethering the nascent peptide chain to the resin, dictates the conditions under which this release occurs. In the widely adopted Fmoc/tBu orthogonal strategy, a diverse array of linkers is available, each with distinct acid lability, enabling the synthesis of a variety of peptide forms, from C-terminal acids and amides to fully protected fragments.[1][2][3] This guide provides a comparative analysis of the cleavage conditions for commonly used Fmoc linkers, offering insights into the chemical rationale behind these protocols and providing experimental data to support their application.

The Principle of Orthogonal Protection and the Role of the Linker

Understanding the Cleavage Cocktail: The Role of TFA and Scavengers

The final cleavage is typically achieved using a "cleavage cocktail," a mixture of reagents designed to efficiently sever the peptide-resin linkage and remove side-chain protecting groups while minimizing side reactions.[9] The primary component of this cocktail is trifluoroacetic acid (TFA), a strong acid that facilitates the cleavage of most linkers and acid-labile side-chain protecting groups.[10][11]

However, the acid-mediated removal of protecting groups generates highly reactive cationic species (e.g., t-butyl cations) that can alkylate sensitive amino acid residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[12][13] To prevent these unwanted modifications, "scavengers" are added to the cleavage cocktail to trap these reactive cations.[10][14] The choice of scavengers is dictated by the amino acid composition of the peptide.[9] Common scavengers and their functions include:

  • Triisopropylsilane (TIS): A highly effective scavenger for trityl and other carbocations.[10]

  • Water: Helps to hydrolyze the bond between the peptide and the resin and can act as a scavenger.[10]

  • 1,2-Ethanedithiol (EDT): A dithiol that is particularly effective in protecting Cysteine residues from oxidation and scavenging various cations.[13]

  • Thioanisole: Used to prevent the alkylation of Tryptophan.[14]

  • Phenol: Another scavenger for carbocations, often used in combination with others.[13]

Comparative Analysis of Common Fmoc Linkers

The selection of a linker is a critical decision in SPPS, directly influencing the final form of the peptide and the conditions required for its release. The following sections detail the cleavage conditions for four widely used Fmoc linkers.

Wang Resin (for C-terminal Carboxylic Acids)

The Wang resin is a popular choice for the synthesis of peptides with a C-terminal carboxylic acid. The p-alkoxybenzyl ester linkage is cleaved by strong acidolysis.

  • Cleavage Cocktail: A standard and effective cocktail is TFA/TIS/Water (95:2.5:2.5, v/v/v).[15][16]

  • Cleavage Time: Typically 1 to 2 hours at room temperature is sufficient for complete cleavage.[17]

  • Considerations: For peptides containing sensitive residues like Arg(Pbf/Pmc), Met, or Cys, the addition of scavengers such as EDT and/or thioanisole is recommended.[12] For peptides with multiple arginine residues protected with Mtr, longer cleavage times (up to 24 hours) or stronger acid cocktails may be necessary.[12]

Rink Amide Resin (for C-terminal Amides)

The Rink Amide resin is the go-to choice for synthesizing peptides with a C-terminal amide, a common modification in biologically active peptides.[18] The linker is designed to release the peptide as a C-terminal amide upon acid cleavage.[19]

  • Cleavage Cocktail: Similar to the Wang resin, a mixture of TFA/TIS/Water (95:2.5:2.5, v/v/v) is generally effective. For peptides with sensitive residues, Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) is a robust option.[20]

  • Cleavage Time: A cleavage time of 15 to 45 minutes is often sufficient, though this can be extended to 1-2 hours for peptides containing arginine residues.[21]

  • Considerations: It is crucial to remove the N-terminal Fmoc group before initiating the cleavage procedure.[21]

Sieber Amide Resin (for Protected Peptide Amides)

The Sieber Amide resin is highly acid-sensitive, allowing for the cleavage of fully protected peptide amides under very mild acidic conditions.[22] This is particularly useful for fragment condensation strategies.

  • Cleavage Cocktail: A very mild cocktail of 1-2% TFA in dichloromethane (DCM) is used.[22][23]

  • Cleavage Time: A short reaction time of 30 minutes to 2 hours is typically sufficient.[23][24]

  • Considerations: Due to its high acid lability, care must be taken to avoid premature cleavage during synthesis. The choice of solvents for washing should also be considered, with acetic acid being avoided.[12] Greener solvent alternatives to DCM, such as p-xylene and toluene, have also been successfully employed.[24][25]

2-Chlorotrityl Chloride (2-CTC) Resin (for Protected Peptide Acids)

The 2-CTC resin is another highly acid-labile support that enables the cleavage of fully protected peptide acids under extremely mild conditions.[26][27] This makes it ideal for preparing peptide fragments for subsequent ligation.

  • Cleavage Cocktail: A mixture of acetic acid/trifluoroethanol (TFE)/DCM (1:1:8, v/v/v) is a common choice.[28][29] Alternatively, a very dilute solution of TFA in DCM (e.g., 1%) can be used.[30]

  • Cleavage Time: Cleavage is typically rapid, often complete within 15-60 minutes at room temperature.[28]

  • Considerations: The steric bulk of the trityl linker helps to minimize diketopiperazine formation during the coupling of the second amino acid.[27] The mild cleavage conditions preserve acid-sensitive side-chain protecting groups.[27]

Data Presentation: Comparative Summary of Fmoc Linker Cleavage Conditions

LinkerC-Terminal FunctionalityAcid LabilityTypical Cleavage CocktailTypical Cleavage TimeKey Applications
Wang Carboxylic AcidModerateTFA/TIS/H₂O (95:2.5:2.5)[15]1-2 hours[17]General synthesis of C-terminal peptide acids
Rink Amide AmideModerateTFA/TIS/H₂O (95:2.5:2.5) or Reagent K[20]15-60 minutes[21]Synthesis of C-terminal peptide amides
Sieber Amide Protected AmideHigh1-2% TFA in DCM[22]30-120 minutes[24]Synthesis of protected peptide amides for fragment condensation
2-Chlorotrityl Chloride Protected AcidVery HighAcOH/TFE/DCM (1:1:8) or 1% TFA in DCM[28][29]15-60 minutes[28]Synthesis of protected peptide acids for fragment condensation

Experimental Protocols

General Protocol for Peptide Cleavage from Resin

Note: This is a general procedure. Specific modifications for each linker are detailed below. Caution: TFA is a highly corrosive acid and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[11]

  • Resin Preparation:

    • If the N-terminal Fmoc group is present, remove it by treating the resin with 20% piperidine in DMF for 20-30 minutes.[12]

    • Wash the resin thoroughly with DMF, followed by DCM, and then dry the resin under vacuum.[31]

  • Cleavage Reaction:

    • Prepare the appropriate cleavage cocktail fresh.[9]

    • Add the cleavage cocktail to the dried peptide-resin in a reaction vessel (typically 10-20 mL per gram of resin).[10]

    • Agitate the mixture at room temperature for the recommended duration.[10]

  • Peptide Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.[17]

  • Peptide Precipitation:

    • Add the combined filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).[13]

    • A white precipitate of the peptide should form. If necessary, cool the mixture to enhance precipitation.[17]

  • Washing and Drying:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times to remove residual scavengers.[13]

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[13]

Linker-Specific Modifications:
  • For Wang and Rink Amide Resins: Use a standard TFA-based cleavage cocktail as described in the comparative table.

  • For Sieber Amide Resin: Use a 1-2% TFA in DCM solution. The reaction is typically performed for 30-120 minutes.

  • For 2-Chlorotrityl Chloride Resin: Use a mild cleavage cocktail such as AcOH/TFE/DCM (1:1:8) for 15-60 minutes.

Visualization of the Cleavage Process

Decision Tree for Linker Selection and Cleavage Strategy

Linker_Selection start Desired C-Terminal Functionality? acid Carboxylic Acid start->acid amide Amide start->amide protected_fragment Protected Fragment? acid->protected_fragment amide->protected_fragment no_protected Final Deprotected Peptide protected_fragment->no_protected No yes_protected_acid Protected Acid protected_fragment->yes_protected_acid Yes (Acid) yes_protected_amide Protected Amide protected_fragment->yes_protected_amide Yes (Amide) wang Use Wang Resin Cleavage: High TFA no_protected->wang rink Use Rink Amide Resin Cleavage: High TFA no_protected->rink ctc Use 2-Chlorotrityl Chloride Resin Cleavage: Mild Acid yes_protected_acid->ctc sieber Use Sieber Amide Resin Cleavage: Mild Acid yes_protected_amide->sieber Cleavage_Mechanism start Peptide-Resin Conjugate protonation Protonation of Linker by TFA (H+) start->protonation cleavage Nucleophilic Attack (e.g., by water) protonation->cleavage products Cleaved Peptide + Resin Byproduct + Deprotected Side Chains cleavage->products

Sources

A Senior Application Scientist's Guide to LC-MS Analysis for the Characterization of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust characterization of synthesized molecules is a cornerstone of scientific integrity and progress. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the analysis of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate and its related products. We will move beyond rote protocols to explore the "why" behind the "how," ensuring a comprehensive understanding of the analytical choices that lead to reliable and reproducible data.

The Analytical Challenge: Understanding the Molecule and Its Potential Impurities

This compound is a carbamate derivative featuring the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group.[1][2] This structure presents a unique set of analytical challenges. The molecule itself is moderately polar and, due to the Fmoc group, possesses a strong UV chromophore, making it amenable to both UV and mass spectrometric detection. However, the synthesis and handling of this compound can lead to a variety of byproducts and degradation products that must be effectively separated and identified to ensure the quality and purity of the final product.

Potential impurities may include:

  • Starting materials: Unreacted (9H-fluoren-9-yl)methanol, 2-(methylamino)ethanol, and Fmoc-Cl.

  • Deprotection products: Dibenzofulvene (DBF) and its adducts, formed by the premature cleavage of the Fmoc group.[2][3]

  • Side-reaction products: Di-Fmoc derivatives, and products of reactions with residual reagents or solvents.

  • Degradation products: Hydrolysis or oxidation products.

A successful analytical method must be able to resolve the target analyte from this complex mixture of structurally similar compounds.

Comparative Analysis of LC-MS Methodologies

The choice of LC column, mobile phase, and MS parameters is critical for achieving the desired separation and sensitivity. Liquid chromatography coupled to mass spectrometry (LC-MS) is the preferred technique for analyzing polar and thermally labile compounds like carbamates.[4]

Liquid Chromatography: The Separation Powerhouse

Column Selection:

While standard C18 columns can be used for carbamate analysis, they often result in long analysis times.[5] For a molecule like this compound, which has both nonpolar (Fmoc group) and polar (hydroxyethyl and carbamate moieties) characteristics, a phenyl-hexyl stationary phase often provides superior selectivity. The π-π interactions between the phenyl rings of the stationary phase and the fluorenyl group of the analyte can significantly enhance retention and resolution from closely related impurities.

Column TypePrinciple of SeparationAdvantages for Fmoc-Carbamate AnalysisDisadvantages
C18 (Octadecylsilane) Hydrophobic interactionsGood general-purpose column, widely available.May show insufficient selectivity for structurally similar impurities. Can lead to longer run times.[5]
Phenyl-Hexyl Hydrophobic and π-π interactionsEnhanced retention and selectivity for aromatic compounds like the Fmoc group. Can provide better peak shape.May require more method development to optimize mobile phase conditions.
Polar-Embedded C18 Hydrophobic interactions with a polar end-cappingImproved retention for polar analytes and better compatibility with highly aqueous mobile phases.May not offer the same degree of π-π interaction as a phenyl-hexyl column.
HILIC (Hydrophilic Interaction Liquid Chromatography) Partitioning into a water-enriched layer on a polar stationary phaseExcellent for very polar compounds that are poorly retained on reversed-phase columns.[6][7]The target analyte may be too non-polar for optimal HILIC retention. Requires careful solvent selection.

Mobile Phase Optimization:

The choice of mobile phase is crucial for achieving good peak shape and ionization efficiency in the mass spectrometer. A typical reversed-phase separation will utilize a gradient of water and an organic solvent, most commonly acetonitrile or methanol.

  • Acidic Modifiers: The addition of a small amount of an acid, such as formic acid (0.1%), is highly recommended. This serves two primary purposes: it protonates the analyte, which is beneficial for positive ion electrospray ionization (ESI), and it suppresses the ionization of free silanol groups on the silica-based stationary phase, leading to sharper, more symmetrical peaks.

  • Buffers: In some cases, a buffer like ammonium formate or ammonium acetate can be used to control the pH of the mobile phase and improve reproducibility. However, for this specific analyte, formic acid is generally sufficient.

Mass Spectrometry: The Key to Identification and Quantification

Ionization Source:

Electrospray ionization (ESI) is the most suitable ionization technique for this moderately polar and thermally labile compound.[8] It is a "soft" ionization method that typically produces intact protonated molecules ([M+H]^+), minimizing in-source fragmentation.[9] Atmospheric pressure chemical ionization (APCI) is another option but is generally better suited for less polar analytes.[5]

Fragmentation Analysis (MS/MS):

Tandem mass spectrometry (MS/MS) is invaluable for structural confirmation and for differentiating between isomers. The protonated molecule of this compound is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are analyzed in the third quadrupole.

A key fragmentation pathway for Fmoc-protected compounds involves the cleavage of the bond between the fluorenyl group and the carbamate moiety. This typically results in a characteristic product ion at m/z 179, corresponding to the dibenzofulvene cation. Another common fragmentation is the neutral loss of CO2 (44 Da).[10] For N-methyl carbamates, a characteristic neutral loss of methyl isocyanate (CH3NCO, 57 Da) is often observed.[11]

Recommended Experimental Protocols

The following protocols are designed to provide a robust starting point for the LC-MS analysis of this compound.

Sample Preparation
  • Dissolution: Accurately weigh and dissolve the sample in a suitable solvent. A mixture of acetonitrile and water (e.g., 50:50 v/v) is a good starting point.

  • Dilution: Dilute the stock solution to a final concentration appropriate for LC-MS analysis (typically in the low µg/mL to ng/mL range).

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

LC-MS Method Parameters
ParameterRecommended SettingRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) systemUHPLC systems offer higher resolution and faster analysis times.
Column Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µmProvides excellent selectivity for the aromatic Fmoc group.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase for improved peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good elution strength.
Gradient 10-95% B over 10 minutesA standard gradient to elute compounds with a range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA typical injection volume for LC-MS.
MS System Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)Triple quadrupoles are excellent for quantification, while high-resolution instruments provide accurate mass data for identification.
Ionization Mode Positive Electrospray Ionization (ESI+)The analyte readily forms protonated molecules.
Capillary Voltage 3.5 kVA typical starting point for ESI.
Source Temperature 120 °CA lower temperature to minimize in-source fragmentation.[9]
Desolvation Temperature 350 °CTo efficiently desolvate the ions.
Cone Gas Flow 50 L/hrTo aid in desolvation.
Desolvation Gas Flow 800 L/hrTo aid in desolvation.
Scan Mode Full Scan (m/z 100-500) and Product Ion Scan of the target [M+H]+Full scan for initial characterization, product ion scan for structural confirmation.

Visualizing the Workflow and Fragmentation

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis cluster_data_analysis Data Analysis dissolution Dissolution in ACN/H2O dilution Dilution to working concentration dissolution->dilution filtration Filtration (0.22 µm) dilution->filtration lc_separation LC Separation (Phenyl-Hexyl Column) filtration->lc_separation Inject ms_detection MS Detection (ESI+) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation structural_elucidation Structural Elucidation msms_fragmentation->structural_elucidation peak_integration Peak Integration & Quantification impurity_profiling Impurity Profiling peak_integration->impurity_profiling

Caption: A streamlined workflow for the LC-MS analysis of Fmoc-carbamate products.

Proposed Fragmentation Pathway

fragmentation_pathway parent [this compound + H]+ m/z 284.13 frag1 Dibenzofulvene Cation m/z 179.08 parent->frag1 Cleavage of Fmoc group frag2 [M+H - CO2]+ m/z 240.14 parent->frag2 Neutral loss of CO2 frag3 [M+H - CH3NCO]+ m/z 227.11 parent->frag3 Neutral loss of methyl isocyanate

Caption: Proposed ESI+ fragmentation of the target analyte.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase; inappropriate mobile phase pH.Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid). Consider a column with better end-capping.
Low Signal Intensity Inefficient ionization; sample degradation.Optimize ESI source parameters (voltages, temperatures). Ensure sample is fresh and properly stored.
In-source Fragmentation High source temperature or cone voltage.Reduce the source temperature and/or cone voltage to minimize fragmentation before the collision cell.[9]
Poor Resolution of Impurities Suboptimal column chemistry or gradient.Experiment with different stationary phases (e.g., C18 vs. Phenyl-Hexyl). Optimize the gradient profile (shallower gradient for better separation).

Conclusion

The successful LC-MS analysis of this compound and its related products hinges on a methodical approach to method development. By carefully selecting the analytical column, optimizing the mobile phase, and fine-tuning the mass spectrometer parameters, researchers can achieve the necessary resolution, sensitivity, and structural information to confidently characterize their synthesized compounds. The insights and protocols provided in this guide serve as a robust foundation for developing and implementing reliable analytical methods in a research and drug development setting.

References

  • National Agricultural Library. (n.d.). LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials.
  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds.
  • EUROLAB. (n.d.). LCMS Method Development.
  • Separation Science. (n.d.). Effective Analysis Carbamate Pesticides.
  • LCGC International - Chromatography Online. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns.
  • Engebretson, J. A. (n.d.). Chromatographic Analysis of Insecticidal Carbamates.
  • MDPI. (n.d.). Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach.
  • PMC - NIH. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System.
  • NIH. (n.d.). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation.
  • Ingenieria Analitica Sl. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice.
  • ResearchGate. (2025). A Simple and Rapid Assay for Analyzing Residues of Carbamate Insecticides in Vegetables and Fruits: Hot Water Extraction Followed by Liquid Chromatography-Mass Spectrometry.
  • Journal of AOAC INTERNATIONAL. (2020). Mass Spectra of Some Carbamate Pesticides.
  • ResearchGate. (n.d.). Proposed fragmentation pathway for the Fmoc-Dap.
  • Unknown. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group.
  • ACS Publications. (n.d.). Chemical ionization mass spectrometry of carbamate pesticides: a major dissociation pathway.
  • MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.

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case studies using (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate in published research

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern therapeutics, the precise and stable linkage of molecules is paramount to developing effective and safe drugs. Heterobifunctional linkers are central to this endeavor, enabling the creation of complex architectures like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Among the vast toolkit available to researchers, linkers based on the (9H-Fluoren-9-yl)methyl (Fmoc) protected amino-polyethylene glycol (PEG) core, such as derivatives of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)carbamate, offer a unique combination of stability, solubility, and synthetic versatility.

This guide provides an in-depth comparison of Fmoc-protected amino PEG linkers with alternative technologies, supported by experimental data and established protocols. We will explore the causal relationships behind experimental choices, offering a framework for selecting the optimal linker strategy for your research and development needs.

The Fmoc-Amino-PEG-Acid Linker: A Trifecta of Functionality

The utility of linkers like Fmoc-NH-PEG-acid lies in their tripartite structure, which offers orthogonal reactivity and favorable physicochemical properties.[1][2]

  • The Fmoc Group: This well-established, base-labile protecting group shields the terminal amine, preventing unwanted side reactions during synthesis.[3] Its removal is typically achieved under mild basic conditions, such as with piperidine in DMF, which is orthogonal to the acid-labile protecting groups often used in peptide synthesis.[4][5] This allows for controlled, sequential conjugation reactions.[6]

  • The PEG Spacer: The polyethylene glycol chain is a cornerstone of modern bioconjugation. It enhances the aqueous solubility of hydrophobic molecules, a critical feature for improving the pharmacokinetic profiles of therapeutics.[7][8] PEGylation can also shield the conjugated molecule from proteolytic degradation and reduce its immunogenicity.[9][10]

  • The Terminal Carboxylic Acid: This functional group provides a reactive handle for conjugation to primary amines on biomolecules, such as the lysine residues of antibodies, forming stable amide bonds.[11]

Comparative Analysis: Fmoc-Protected PEG Linkers vs. Alternatives

The selection of a linker and protecting group strategy is a critical decision in the design of bioconjugates. Here, we compare the Fmoc-amino-PEG-acid linker system to other common approaches.

Protecting Group Strategy: Fmoc vs. Boc

The two most prevalent amine protecting groups in chemical synthesis are Fmoc and tert-butyloxycarbonyl (Boc). Their key difference lies in their cleavage conditions, which dictates their compatibility with other synthetic steps.[]

FeatureFmoc (fluorenylmethyloxycarbonyl)Boc (tert-butyloxycarbonyl)
Cleavage Condition Base-labile (e.g., Piperidine)[4]Acid-labile (e.g., Trifluoroacetic acid)[4]
Stability Stable to acidic conditions[4]Stable to basic and nucleophilic conditions
Primary Applications Solid-Phase Peptide Synthesis (SPPS), bioconjugation[4]PROTACs, ADCs, general chemical synthesis[4]

Expertise & Experience: The choice between Fmoc and Boc is fundamentally about orthogonality. In solid-phase peptide synthesis, an Fmoc strategy for the N-terminus protection is often paired with acid-labile side-chain protecting groups.[] This allows for the selective deprotection of the N-terminus without disturbing the side chains. Conversely, a Boc strategy for the N-terminus would necessitate base-labile side-chain protection to maintain orthogonality. For linker synthesis, the Fmoc group's stability to acid allows for the use of acid-labile protecting groups elsewhere in the molecule, providing greater synthetic flexibility.

PEG Linker Type: Discrete vs. Polydisperse

PEG linkers can be either discrete (monodisperse), with a defined molecular weight and structure, or polydisperse, consisting of a mixture of different chain lengths.[9][13]

FeatureDiscrete PEG LinkersPolydisperse PEG Linkers
Purity & Homogeneity High purity (>95%), single molecular weight[14]Distribution of PEG chain lengths[14]
Pharmacokinetics (PK) Improved and predictable[14]Variable and less predictable[14]
Immunogenicity Potentially reduced[14]Higher risk[14]
Batch-to-Batch Reproducibility HighLow

Trustworthiness: The use of discrete PEG linkers leads to more homogeneous and well-defined bioconjugates.[14] This is critical in drug development, as heterogeneity can lead to a mixture of species with varying efficacy and toxicity profiles.[14] The predictable pharmacokinetic behavior of discrete PEGs allows for a more consistent and optimizable therapeutic window.[14][15] While polydisperse PEGs have been used historically, the trend in precision medicine favors the adoption of discrete PEGs for next-generation therapeutics.[13]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments involving Fmoc-protected amino PEG linkers.

Protocol 1: Fmoc Deprotection of an Fmoc-NH-PEG-Acid Linker

This protocol describes the removal of the Fmoc protecting group to expose the primary amine for subsequent conjugation.[1]

Materials:

  • Fmoc-NH-PEG-acid linker

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Diethyl ether

  • Reverse-phase HPLC system for purification

Methodology:

  • Dissolve the Fmoc-protected linker in a minimal amount of DMF.

  • Add a solution of 20% piperidine in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes.

  • Monitor the reaction progress by TLC or LC-MS to confirm the complete removal of the Fmoc group.

  • Upon completion, evaporate the DMF and piperidine under reduced pressure.

  • Wash the residue with DCM and precipitate the product by adding cold diethyl ether.

  • Centrifuge to collect the precipitate and wash with cold diethyl ether.

  • Dry the product under vacuum.

  • Purify the deprotected linker (H2N-PEG-COOH) by reverse-phase HPLC.

Protocol 2: Conjugation of an Fmoc-NH-PEG-COOH Linker to an Antibody

This protocol describes the conjugation of the carboxylic acid terminus of the linker to primary amines (lysine residues) on an antibody.[16]

Materials:

  • Fmoc-NH-PEG-COOH linker

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous DMF or DMSO

  • Dialysis or size-exclusion chromatography system for purification

Methodology:

  • Activation of the Linker:

    • Dissolve the Fmoc-NH-PEG-COOH linker in anhydrous DMF or DMSO.

    • Add 1.2 equivalents of EDC and 1.5 equivalents of NHS to the solution.

    • Stir the mixture at room temperature for 1-2 hours to form the NHS ester.

  • Conjugation to the Antibody:

    • Adjust the pH of the antibody solution to 8.0-8.5 with a suitable buffer (e.g., sodium bicarbonate).

    • Add the activated linker solution to the antibody solution. A typical molar ratio of linker to antibody is 10:1 to 20:1, but this should be optimized.[17]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of the ADC:

    • Remove unreacted linker and byproducts by dialysis against PBS or by using size-exclusion chromatography.

    • Characterize the resulting ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Visualization of Workflows and Mechanisms

To further elucidate the processes described, the following diagrams are provided.

cluster_deprotection Fmoc Deprotection Workflow Fmoc-Linker Fmoc-NH-PEG-COOH Reaction Stir at RT, 30 min Fmoc-Linker->Reaction Add Piperidine 20% Piperidine in DMF Piperidine->Reaction Add Deprotected_Linker H2N-PEG-COOH Reaction->Deprotected_Linker Yields Purification Purification (HPLC) Deprotected_Linker->Purification

Caption: Workflow for the deprotection of an Fmoc-NH-PEG-COOH linker.

cluster_conjugation Antibody-Drug Conjugation Workflow Linker Fmoc-NH-PEG-COOH Activation Activate with EDC/NHS Linker->Activation Activated_Linker Fmoc-NH-PEG-NHS Activation->Activated_Linker Conjugation1 Conjugate to mAb Activated_Linker->Conjugation1 Antibody Antibody (mAb) Antibody->Conjugation1 Drug Small Molecule Drug Conjugation2 Conjugate Drug Drug->Conjugation2 ADC_Intermediate Fmoc-Linker-mAb Conjugation1->ADC_Intermediate Deprotection Fmoc Deprotection ADC_Intermediate->Deprotection Amine_Linker_mAb H2N-Linker-mAb Deprotection->Amine_Linker_mAb Amine_Linker_mAb->Conjugation2 Final_ADC Drug-Linker-mAb Conjugation2->Final_ADC

Caption: A sequential conjugation workflow for ADC synthesis.

Conclusion

Fmoc-protected amino PEG linkers represent a powerful and versatile tool in the development of complex bioconjugates. Their orthogonal reactivity, coupled with the solubility-enhancing and biocompatibility benefits of a discrete PEG spacer, provides a robust platform for creating homogeneous and effective therapeutics.[18][19][20] By understanding the fundamental chemical principles and comparing them to alternative strategies, researchers can make informed decisions to accelerate their drug discovery and development programs. The move towards precision medicine will undoubtedly see the increased adoption of well-defined linker technologies like the Fmoc-amino-PEG-acid system, paving the way for the next generation of targeted therapies.

References

  • Mastering Bioconjugation: The Role of Heterobifunctional PEG Linkers in Research. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery. PubMed. Available at: [Link]

  • Fmoc-Protected PEG Linkers: Enhancing Solubility for Drug Delivery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Monodisperse and Polydisperse PEGylation of Peptides and Proteins: A Comparative Study. ResearchGate. Available at: [Link]

  • PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates. MDPI. Available at: [Link]

  • Fmoc-PEG Linkers and PEGylation Reagents. Aapptec Peptides. Available at: [Link]

  • Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. PubMed. Available at: [Link]

  • Fmoc-NH-PEG-acid. AxisPharm. Available at: [Link]

  • Structures of the PEG-linkers: the linear PEG linker MAL24PS and the... ResearchGate. Available at: [Link]

  • Antibody conjugation. Fürth lab. Available at: [Link]

  • Optimization of a PEGylated Glucuronide-Monomethylauristatin E Linker for Antibody–Drug Conjugates. AACR Journals. Available at: [Link]

  • Thermal Cleavage of the Fmoc Protection Group. CHIMIA. Available at: [Link]

  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PubMed Central. Available at: [Link]

  • 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group The versatility of the Fmoc group is given by its easy cleavage u. Georg Thieme Verlag. Available at: [Link]

  • Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Scribd. Available at: [Link]

  • (PDF) Methods for Removing the Fmoc Group. ResearchGate. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • Protocol for PEG NHS Reagents. AxisPharm. Available at: [Link]

  • Current strategies for the design of PROTAC linkers: a critical review. PubMed Central. Available at: [Link]

  • Synthesis route of [2-[2-(Fmoc-amino) ethoxy] ethoxy] acetic acid. Google Patents.
  • What Are Fmoc Protecting Groups? - Chemistry For Everyone. YouTube. Available at: [Link]

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A Cost-Benefit Analysis of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in large-scale chemical synthesis, the selection of an appropriate protecting group strategy is a critical decision that profoundly impacts process efficiency, cost-effectiveness, and the final product's purity. This guide provides an in-depth cost-benefit analysis of using (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate, an Fmoc-protected form of 2-(methylamino)ethanol, in large-scale manufacturing. We will objectively compare its performance with two widely used alternatives: the tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz) protected analogues. This analysis is grounded in experimental data, established protocols, and a holistic view of the synthetic process, from starting materials to waste disposal, to empower you with the insights needed to make an informed decision for your specific synthetic challenges.

The Strategic Importance of Protecting Groups in the Synthesis of Bifunctional Molecules

Bifunctional molecules, such as 2-(methylamino)ethanol, which possesses both a secondary amine and a primary alcohol, are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. However, the presence of multiple reactive sites necessitates a protection strategy to achieve the desired chemoselectivity during a synthetic sequence. The choice of a protecting group for the amine functionality dictates the reaction conditions for subsequent steps and the deprotection strategy, thereby influencing the overall process viability on an industrial scale.

An ideal protecting group for large-scale applications should exhibit the following characteristics:

  • High Yield and Selectivity: The protection reaction should proceed in high yield and selectively protect the desired functional group.

  • Stability: The protected group must be stable under a wide range of reaction conditions planned for the subsequent synthetic steps.

  • Facile and Selective Cleavage: The deprotection should be high-yielding and occur under mild conditions that do not affect other functional groups in the molecule.

  • Cost-Effectiveness: The protecting group reagent should be readily available in bulk and economically viable for large-scale use.

  • Safety and Environmental Impact: The reagents used for protection and deprotection should have a favorable safety profile, and the process should generate minimal hazardous waste.

This guide will evaluate the Fmoc, Boc, and Cbz protecting groups for 2-(methylamino)ethanol against these criteria, providing a clear framework for your decision-making process.

In-Depth Analysis of Protecting Group Strategies

The Fmoc Strategy: this compound

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is renowned for its lability under mild basic conditions, a feature that provides orthogonality to the acid-labile protecting groups often used for other functionalities.[1][2]

Synthesis Workflow:

Fmoc_Workflow cluster_protection Protection cluster_deprotection Deprotection 2-(methylamino)ethanol 2-(methylamino)ethanol Fmoc-Cl_Base Fmoc-Cl_Base 2-(methylamino)ethanol->Fmoc-Cl_Base Fmoc-Cl or Fmoc-OSu Weak Base (e.g., NaHCO3) DCM or THF/Water Fmoc_Product (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate Fmoc-Cl_Base->Fmoc_Product High Yield Fmoc_Product_Deprotection (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate Piperidine Piperidine Fmoc_Product_Deprotection->Piperidine Piperidine/DMF Deprotected_Amine 2-(methylamino)ethanol Piperidine->Deprotected_Amine Rapid Cleavage DBF_Adduct Waste Stream Piperidine->DBF_Adduct Forms Dibenzofulvene Adduct

Caption: Fmoc protection and deprotection workflow.

Experimental Protocol: Synthesis of this compound

  • Dissolution: Dissolve 2-(methylamino)ethanol (1.0 equivalent) in a mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate solution (1:1).

  • Addition of Fmoc Reagent: Cool the mixture to 0 °C in an ice bath. Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents) in DCM dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product. Further purification can be achieved by column chromatography if necessary.

Deprotection Protocol:

  • Dissolution: Dissolve the Fmoc-protected amino alcohol in N,N-dimethylformamide (DMF).

  • Deprotection: Add a 20% (v/v) solution of piperidine in DMF. Stir at room temperature for 10-30 minutes.

  • Work-up: Remove the solvent under reduced pressure. The crude deprotected amine can be purified by extraction or chromatography.

The Boc Strategy: tert-Butyl (2-hydroxyethyl)(methyl)carbamate

The tert-butoxycarbonyl (Boc) group is a widely used, acid-labile protecting group. Its stability to a broad range of non-acidic conditions makes it a robust choice for many synthetic routes.

Synthesis Workflow:

Boc_Workflow cluster_protection Protection cluster_deprotection Deprotection 2-(methylamino)ethanol 2-(methylamino)ethanol Boc_Anhydride Boc_Anhydride 2-(methylamino)ethanol->Boc_Anhydride Boc Anhydride (Boc2O) DCM or THF Boc_Product tert-Butyl (2-hydroxyethyl)(methyl)carbamate Boc_Anhydride->Boc_Product High Yield Boc_Product_Deprotection tert-Butyl (2-hydroxyethyl)(methyl)carbamate TFA TFA Boc_Product_Deprotection->TFA Trifluoroacetic Acid (TFA) DCM Deprotected_Amine 2-(methylamino)ethanol TFA->Deprotected_Amine Clean Cleavage Isobutylene_CO2 Isobutylene + CO2 TFA->Isobutylene_CO2 Byproducts

Caption: Boc protection and deprotection workflow.

Experimental Protocol: Synthesis of tert-Butyl (2-hydroxyethyl)(methyl)carbamate

  • Dissolution: Dissolve 2-(methylamino)ethanol (1.0 equivalent) in dichloromethane (DCM).

  • Addition of Boc Reagent: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Work-up: Wash the reaction mixture with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.[3]

Deprotection Protocol:

  • Dissolution: Dissolve the Boc-protected amino alcohol in DCM.

  • Deprotection: Add an excess of trifluoroacetic acid (TFA) (e.g., 25-50% v/v in DCM) and stir at room temperature for 30-60 minutes.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove TFA and DCM. The resulting amine salt can be neutralized with a base.

The Cbz Strategy: Benzyl (2-hydroxyethyl)(methyl)carbamate

The carboxybenzyl (Cbz or Z) group is a classic amine protecting group that is stable to both acidic and basic conditions and is typically removed by catalytic hydrogenolysis.

Synthesis Workflow:

Cbz_Workflow cluster_protection Protection cluster_deprotection Deprotection 2-(methylamino)ethanol 2-(methylamino)ethanol Cbz-Cl_Base Cbz-Cl_Base 2-(methylamino)ethanol->Cbz-Cl_Base Benzyl Chloroformate (Cbz-Cl) Base (e.g., NaHCO3) Dioxane/Water Cbz_Product Benzyl (2-hydroxyethyl)(methyl)carbamate Cbz-Cl_Base->Cbz_Product High Yield Cbz_Product_Deprotection Benzyl (2-hydroxyethyl)(methyl)carbamate H2_PdC H2_PdC Cbz_Product_Deprotection->H2_PdC H2, Pd/C Methanol Deprotected_Amine 2-(methylamino)ethanol H2_PdC->Deprotected_Amine Clean Cleavage Toluene_CO2 Toluene + CO2 H2_PdC->Toluene_CO2 Byproducts

Caption: Cbz protection and deprotection workflow.

Experimental Protocol: Synthesis of Benzyl (2-hydroxyethyl)(methyl)carbamate

  • Dissolution: Dissolve 2-(methylamino)ethanol (1.0 equivalent) in a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution.

  • Addition of Cbz Reagent: Cool the mixture to 0 °C. Add benzyl chloroformate (Cbz-Cl) (1.1 equivalents) dropwise.

  • Reaction: Stir at room temperature for 2-4 hours.

  • Work-up: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Isolation: Dry the organic layer and concentrate under reduced pressure.

Deprotection Protocol:

  • Dissolution: Dissolve the Cbz-protected amino alcohol in methanol.

  • Hydrogenolysis: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

  • Reaction: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to obtain the deprotected amine.

Comparative Performance and Cost-Benefit Analysis

The choice of protecting group for large-scale synthesis is a multi-faceted decision that extends beyond simple reaction yields. The following tables provide a quantitative and qualitative comparison of the Fmoc, Boc, and Cbz strategies for the protection of 2-(methylamino)ethanol.

Table 1: Performance Comparison

ParameterFmocBocCbz
Protection Yield High (>95%)High (>95%)High (>95%)
Deprotection Yield High (>95%)High (>95%)High (>95%)
Deprotection Conditions Mild base (Piperidine/DMF)Strong acid (TFA/DCM)Catalytic Hydrogenolysis (H₂/Pd-C)
Orthogonality Orthogonal to acid-labile groupsOrthogonal to base-labile and hydrogenolysis-labile groupsOrthogonal to acid- and base-labile groups
Byproducts of Deprotection Dibenzofulvene-piperidine adductIsobutylene, CO₂Toluene, CO₂
Compatibility with other functional groups Sensitive to basic conditionsSensitive to acidic conditionsSensitive to reducible groups (e.g., alkynes, alkenes, nitro groups)

Table 2: Cost-Benefit Analysis for Large-Scale Synthesis

FactorFmocBocCbz
Reagent Cost (Protection) High (Fmoc-Cl/Fmoc-OSu)Moderate (Boc Anhydride)Low (Cbz-Cl)
Reagent Cost (Deprotection) Moderate (Piperidine)Moderate (TFA)Low (Pd/C catalyst, H₂)
Solvent & Waste Disposal Cost High (DMF, piperidine waste)Moderate (DCM, acidic waste)Moderate (Methanol, catalyst waste)
Capital Expenditure Standard chemical reactorsAcid-resistant reactors may be neededHydrogenation reactor (high pressure)
Process Safety Piperidine is toxic and regulatedTFA is corrosiveHydrogen gas is flammable and explosive
"Green" Chemistry Considerations Use of aprotic polar solvents, piperidine is hazardousUse of chlorinated solvents, strong acidUse of flammable gas, heavy metal catalyst
Overall Cost-Effectiveness Can be high for complex syntheses requiring orthogonalityGenerally cost-effective for robust moleculesOften the most economical for simple, compatible molecules

Expert Insights and Recommendations

The selection of the optimal protecting group is highly dependent on the specific context of the overall synthetic route.

  • When to Choose Fmoc: The Fmoc group is the preferred choice when orthogonality with acid-labile protecting groups is required. In a multi-step synthesis where other parts of the molecule are sensitive to acid, the mild basic deprotection of Fmoc is a significant advantage. While the upfront cost of Fmoc reagents is higher, this can be offset by increased overall yields and purity in complex syntheses, reducing downstream purification costs.[4] However, the use of piperidine and DMF on a large scale presents environmental and safety challenges that must be carefully managed.

  • When to Choose Boc: The Boc group offers a robust and generally cost-effective solution for protecting amines. Its stability to a wide range of reaction conditions makes it a workhorse in industrial synthesis. The primary drawback is the requirement for strong acid for deprotection, which may not be suitable for acid-sensitive substrates. For large-scale operations, the handling of corrosive TFA and the management of acidic waste streams are key considerations.

  • When to Choose Cbz: For syntheses where the molecule is stable to hydrogenolysis conditions, the Cbz group is often the most economical choice. Benzyl chloroformate is inexpensive, and catalytic hydrogenation is a clean and efficient deprotection method with volatile byproducts. The main limitation is the incompatibility with other reducible functional groups and the requirement for specialized high-pressure hydrogenation equipment, which represents a significant capital investment. Safety protocols for handling hydrogen gas are also paramount.

Conclusion

The cost-benefit analysis of using this compound versus its Boc and Cbz counterparts reveals a nuanced decision-making landscape for large-scale synthesis. There is no single "best" protecting group; the optimal choice is contingent upon the specific chemical context, economic constraints, and the available infrastructure.

The Fmoc strategy, while premium in terms of reagent cost, offers invaluable orthogonality for complex, multi-step syntheses involving acid-sensitive functionalities. The Boc group provides a versatile and economically sound option for a wide array of applications, provided the substrate can tolerate acidic deprotection. The Cbz group remains a highly cost-effective choice for simpler molecules that are amenable to hydrogenolysis, assuming the necessary equipment and safety measures are in place.

By carefully considering the factors outlined in this guide—performance, cost, safety, and environmental impact—researchers and process chemists can confidently select the most appropriate protecting group strategy to ensure a successful, efficient, and economically viable large-scale synthesis.

References

  • BenchChem. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. BenchChem.
  • BenchChem. (2025). A Comparative Guide to Cbz, Boc, and Fmoc Protecting Groups for N-benzylglycine. BenchChem.
  • MDPI. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding N-Boc-N-methylethanolamine: Properties and Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Properties and Handling of Fmoc-Cl. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-Cbz-ethanolamine. Retrieved from [Link]

  • ResearchGate. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • Wikipedia. (n.d.). Green chemistry metrics. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends beyond its application in discovery and innovation. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate, ensuring the safety of laboratory personnel and the protection of our environment.

Understanding the Compound: Hazard Profile and Structural Considerations

Table 1: Key Characteristics of this compound

PropertyValue/InformationSource
CAS Number 147687-15-8ChemicalBook
Molecular Formula C₁₈H₁₉NO₃Inferred
Appearance SolidInferred
Primary Functional Groups Carbamate, Fmoc-group, HydroxylInferred
Anticipated Hazards Eye, skin, and respiratory irritant[1]

The presence of the Fmoc group is a key consideration for disposal. This group is designed to be removed under basic conditions, a process that generates dibenzofulvene as a byproduct[2]. Dibenzofulvene is a reactive electrophile and a polycyclic aromatic hydrocarbon, which necessitates careful management of any degradation-based disposal protocols[2][3][4].

The Cardinal Rule: Institutional EHS is Your Primary Resource

Before proceeding with any disposal activities, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department. EHS professionals are the definitive resource for understanding and complying with all federal, state, and local regulations governing hazardous waste disposal[5][6][7][8][9][10][11][12][13]. They will provide institution-specific guidelines, approved waste containers, and labeling requirements.

Step-by-Step Disposal Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, ensuring that each step is performed with safety and compliance as the foremost priorities.

Step 1: Personal Protective Equipment (PPE) - The First Line of Defense

Before handling the compound, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation of chemical waste is paramount to prevent dangerous reactions[7][8][10][11].

  • Designated Waste Stream: Dedicate a specific, clearly labeled waste container for this compound and any materials contaminated with it.

  • Avoid Co-mingling: Do not mix this waste with other chemical streams, particularly strong acids, bases, or oxidizing agents, unless explicitly approved by your EHS department. Carbamates can have incompatibilities with these substances.

Step 3: Containerization - Secure and Compliant Containment

The integrity of the waste container is crucial for safe storage and transport[6][7][10][11].

  • Material Compatibility: Use a container made of a material compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice for solid chemical waste.

  • Secure Closure: The container must have a secure, leak-proof lid. Keep the container closed at all times except when adding waste[7][10][11].

  • Original Container: If in good condition, the original product container can be an ideal choice for waste accumulation.

Step 4: Labeling - Clear and Comprehensive Identification

Accurate labeling is a regulatory requirement and a critical safety communication tool[5][7][12]. Your EHS department will provide the specific labels required by your institution. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The CAS Number: "147687-15-8."

  • An indication of the hazards (e.g., "Irritant").

  • The date when the first waste was added to the container.

Step 5: Accumulation and Storage - Safe On-Site Management

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory[7][10][12].

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel[7][10].

  • Secondary Containment: Store liquid waste containers in secondary containment trays to mitigate spills.

  • Regular Inspection: Periodically inspect the waste container for any signs of degradation or leakage.

Step 6: Disposal Request and Pickup - The Final Hand-Off

Once the waste container is full, or in accordance with your institution's policies, arrange for its disposal through your EHS department. Do not attempt to dispose of this chemical through standard trash or down the drain[5][10].

Chemical Degradation: A Cautious Consideration

While direct disposal through your EHS program is the recommended and most straightforward approach, understanding the chemical vulnerabilities of this compound can inform handling and emergency procedures.

Carbamates are generally more resistant to alkaline hydrolysis than esters; however, the process is base-catalyzed[14]. The Fmoc group, conversely, is readily cleaved by bases. This cleavage would generate dibenzofulvene, a reactive molecule[2]. Attempting to neutralize or degrade this compound in the lab without a validated and EHS-approved protocol is strongly discouraged due to the potential for hazardous byproducts and uncontrolled reactions.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary.

  • Alert Personnel: Notify others in the immediate area.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the vicinity.

  • Consult SDS and EHS: Refer to the SDS for similar compounds and contact your EHS department for guidance on cleanup procedures.

  • Cleanup: For small spills, and if you are trained to do so, use an appropriate absorbent material. All cleanup materials must be disposed of as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, emphasizing the central role of institutional EHS.

Caption: A workflow for the proper disposal of this compound.

By adhering to these procedures and maintaining a close partnership with your institution's Environmental Health and Safety department, you can ensure that the final step in the lifecycle of this compound is conducted with the utmost responsibility and care.

References

  • MLI Environmental. (2025, November 26). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • ChemBK. (2024, April 9). 9H-fluoren-9-ylmethyl (2-hydroxyethyl)carbamate. Retrieved from [Link]

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Purdue University. Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • eScholarship, University of California. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‐Arg-Lys. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Illinois Division of Research Safety. Chemical Waste Procedures. Retrieved from [Link]

  • Lab Manager. (2022, March 1). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • HCI Environmental. (2025, May 19). Hazardous Waste Management in Educational Institutions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • Pharmaffiliates. (9H-Fluoren-9-yl)methyl (2-(2-hydroxyethoxy)ethyl)carbamate. Retrieved from [Link]

  • National Institutes of Health. (2022, April 27). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - 9H-fluoren-9-ylmethyl n-(3-hydroxypropyl)carbamate, 97%. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2021, October 8). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2016, September 10). Which one is stronger in alkaline hydrolysis? Carbamate or Ester?. Retrieved from [Link]

  • ResearchGate. (a) Mechanism of Fmoc deprotection and trapping of dibenzofulvene. (b).... Retrieved from [Link]

  • Wikipedia. 9-Methylene-fluorene. Retrieved from [Link]

  • Semantic Scholar. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017, March 24). Organic Carbamates in Drug Design and Medicinal Chemistry. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2018, January 1). Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in water. Retrieved from [Link]

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A Senior Application Scientist's Guide to Safely Handling (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis of novel molecules is a daily endeavor. With this innovation comes the critical responsibility of ensuring the safety of the scientists at the bench. This guide provides essential, in-depth procedural information for the safe handling of (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)(methyl)carbamate, a compound featuring the widely used fluorenylmethyloxycarbonyl (Fmoc) protecting group and a carbamate moiety. As your partners in the laboratory, we are committed to providing value beyond the product by empowering you with the knowledge to work safely and effectively.

Understanding the Hazards: A Proactive Approach to Safety

Structurally similar compounds, such as (9H-Fluoren-9-yl)methyl (2-(2-hydroxyethoxy)ethyl)carbamate and 9-Fluorenylmethyl carbamate, are known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation[1][2]. Carbamates as a class of chemicals are recognized for their potential to act as cholinesterase inhibitors, which can impact the nervous system, and some are considered potential carcinogens[3][4]. Therefore, a cautious and proactive approach to personal protection is paramount.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for working with this compound, with the rationale for each selection rooted in the compound's anticipated hazards.

PPE Category Specification Rationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a splash hazard.Protects against accidental splashes and aerosols that can cause serious eye damage[3].
Hand Protection Unlined, chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) with cuffs extending up the forearm.Prevents skin contact, a primary route of exposure. Avoid lined gloves as they can absorb the chemical[3].
Body Protection A full-body, chemical-resistant suit or coveralls worn over normal work clothes. For highly toxic materials, suits made of plastic or coated with PVC, butyl, or neoprene may be required[3].Minimizes skin exposure from spills or splashes. Pesticide absorption through the skin is a common cause of poisoning[3].
Respiratory Protection An air-purifying respirator with an organic vapor cartridge is required when dusts or aerosols are generated. In areas with high concentrations or limited oxygen, a supplied-air respirator should be used[3].Prevents inhalation of airborne particles and vapors that can cause respiratory irritation[2].

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment. The following workflow provides a procedural guide for handling this compound.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Doffing prep_area Work in a designated area (fume hood) gather_ppe Gather all necessary PPE weigh_transfer Weigh and transfer the compound carefully prep_area->weigh_transfer Proceed to handling don_ppe Don PPE in the correct sequence avoid_dust Minimize dust generation reaction_setup Set up the reaction in a closed system if possible decontaminate Decontaminate work surfaces reaction_setup->decontaminate After experiment completion dispose_waste Dispose of waste in labeled containers doff_ppe Doff PPE in the correct sequence

Caption: Workflow for the safe handling of this compound.

Detailed Protocol:
  • Preparation:

    • Always work in a well-ventilated chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Before handling the compound, review the safety information and have a clear plan for the experiment.

  • Donning PPE:

    • Put on your lab coat or coveralls.

    • Next, put on your respiratory protection.

    • Follow with safety goggles and a face shield if necessary.

    • Finally, don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Handling the Compound:

    • When weighing and transferring the solid, do so carefully to minimize the generation of dust.

    • Use a spatula and weighing paper, and gently transfer the compound to your reaction vessel.

    • If working with solutions, avoid splashes and aerosol formation.

    • Keep all containers with the compound tightly closed when not in use.

  • Doffing PPE:

    • Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.

    • Remove your lab coat or coveralls, turning it inside out as you remove it.

    • Take off your face shield and goggles.

    • The last item to be removed is your respirator.

    • Wash your hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is not only a matter of safety but also of environmental responsibility. All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste:

    • Collect all solid waste, including contaminated weighing paper, gloves, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.

    • The label should include the full chemical name and any known hazards (e.g., "Toxic," "Irritant").

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a separate, sealed, and labeled hazardous waste container.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Decontamination:

    • Glassware that has come into contact with the compound should be rinsed with a suitable solvent (e.g., acetone or ethanol) in the fume hood.

    • The resulting solvent rinseate must be collected as hazardous liquid waste.

Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash[4].

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[5].

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][5].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[5].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[5].

  • Spills: Evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a suitable container for disposal.

By adhering to these guidelines, you can confidently and safely work with this compound, contributing to the advancement of science while prioritizing your well-being.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.